molecular formula C8H8N4 B1199610 4-Hydrazinoquinazoline CAS No. 36075-44-2

4-Hydrazinoquinazoline

Cat. No.: B1199610
CAS No.: 36075-44-2
M. Wt: 160.18 g/mol
InChI Key: QVKNQXCOGYNFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinoquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazolin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-12-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKNQXCOGYNFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189660
Record name 4-Hydrazinoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36075-44-2
Record name 4-Hydrazinoquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036075442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydrazinoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazinoquinazoline: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinoquinazoline is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry and analytical sciences. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, and the reactive hydrazine moiety serves as a versatile handle for the synthesis of a wide array of derivatives. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, along with detailed experimental protocols and an exploration of its applications.

Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₈H₈N₄. Its core structure consists of a pyrimidine ring fused to a benzene ring, with a hydrazine group substituted at the 4-position.

PropertyValueSource
Molecular Formula C₈H₈N₄--INVALID-LINK--
Molecular Weight 160.18 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 186 °C (decomposes)--INVALID-LINK--
Boiling Point (Predicted) 353.3 ± 25.0 °C--INVALID-LINK--
Density (Predicted) 1.39 ± 0.1 g/cm³--INVALID-LINK--
pKa (Predicted) 2.79 ± 0.20--INVALID-LINK--
LogP (XLogP3) 1.67--INVALID-LINK--
Topological Polar Surface Area 63.8 Ų--INVALID-LINK--
CAS Number 36075-44-2--INVALID-LINK--

Spectroscopic Data of a Representative Derivative

Spectroscopic Data for 2-Ethoxy-4-hydrazinoquinazoline
IR (KBr, cm⁻¹) 1620 (C=N), 3160 (NH), 3250, 3300 (NH₂)
¹H-NMR (DMSO-d₆, δ ppm) 1.18 (t, 3H, CH₃ of ethoxy, J = 7.4 Hz), 4.19 (q, 2H, CH₂ of ethoxy, J = 7.4), 4.95 (br. s, 3H, NH and NH₂), 7.43 - 8.08 (m, 4H, ArH)
MS (m/z) [M+H]⁺ 204

Pharmacological Properties and Applications

This compound serves as a crucial building block for the synthesis of various derivatives with a broad spectrum of pharmacological activities. The hydrazine group allows for the facile formation of hydrazones, which are known to possess diverse biological properties.

Antimicrobial Activity

Derivatives of this compound have been shown to exhibit significant antibacterial and antifungal activities. The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Table of Minimum Inhibitory Concentrations (MIC) for Representative this compound Derivatives

CompoundOrganismMIC (µg/mL)Reference
Derivative 4aE. coli8[1]
Derivative 4aS. aureus4[1]
Derivative 4aB. subtilis4[1]
Derivative 4aS. typhimurium8[1]
Derivative 4aC. albicans2[1]
Derivative 4aM. phaseolina8[1]
Derivative 5aE. coli1[1]
Derivative 5aS. aureus2[1]
Derivative 5aB. subtilis2[1]
Derivative 5aS. typhimurium4[1]
Derivative 5aC. albicans4[1]
Anticancer Activity

Numerous studies have reported the synthesis of this compound-based compounds with potent anticancer activity against various cancer cell lines. These derivatives often act as inhibitors of receptor tyrosine kinases.

Table of IC₅₀ Values for Representative this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
CM9EBC-1 (lung cancer)8.6 ± 1.9[2]
CM7EBC-1 (lung cancer)22.9 ± 4.6[2]
Compound 3bMDA-MB-231 (breast cancer)4.91[3]
Compound 3cMDA-MB-231 (breast cancer)6.42[3]
Compound 3dMDA-MB-231 (breast cancer)5.33[3]
Compound 9bMDA-MB-231 (breast cancer)6.51[3]
Application in Mass Spectrometry

This compound has been successfully employed as a reactive matrix for the analysis of glycans by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[4] This application significantly enhances the detection sensitivity of both neutral and sialylated glycans.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a halogen at the 4-position of a quinazoline ring with hydrazine hydrate. The following is a general protocol based on literature procedures.[5][6]

Materials:

  • 4-Chloroquinazoline

  • Hydrazine hydrate (65% solution)

  • Ethanol

Procedure:

  • To a solution of 4-chloroquinazoline (1.0 equivalent) in ethanol, add hydrazine hydrate (approximately 5 equivalents).

  • Stir the reaction mixture at 70°C for 3 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the precipitate and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as acetonitrile, to obtain pure this compound as a yellow solid.[3]

General Procedure for the Synthesis of Hydrazone Derivatives

The following is a general method for the synthesis of hydrazone derivatives from this compound.[1]

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add the desired aldehyde or ketone (1.0 equivalent) to the reaction mixture.

  • Reflux the mixture for an appropriate time (typically 2-6 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The hydrazone product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Synthetic Pathway of this compound

Synthesis_of_4_Hydrazinoquinazoline 4-Chloroquinazoline 4-Chloroquinazoline This compound This compound 4-Chloroquinazoline->this compound Hydrazine Hydrate, Ethanol, 70°C

Caption: Synthesis of this compound from 4-chloroquinazoline.

Experimental Workflow for Glycan Analysis using this compound as a Reactive Matrix in MALDI-MS

MALDI_MS_Workflow cluster_SamplePrep Sample Preparation cluster_MALDI_Target MALDI Target Plate cluster_Analysis Analysis Glycan_Sample Glycan Sample Mix Mix Glycan Sample and 4-HQ Matrix Glycan_Sample->Mix HQ_Matrix This compound (4-HQ) Reactive Matrix Solution HQ_Matrix->Mix Spotting Spot Mixture onto MALDI Target Plate Mix->Spotting Crystallization On-target Derivatization and Co-crystallization (Room Temperature) Spotting->Crystallization MALDI_MS MALDI-TOF MS Analysis Crystallization->MALDI_MS Data Mass Spectrum of Derivatized Glycans MALDI_MS->Data

Caption: Workflow for glycan analysis using 4-HQ in MALDI-MS.

References

An In-depth Technical Guide to 4-Hydrazinoquinazoline: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydrazinoquinazoline, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its role as a key building block for the development of novel therapeutic agents and functional materials.

Molecular Structure and Properties

This compound is a bicyclic aromatic compound consisting of a pyrimidine ring fused to a benzene ring, with a hydrazine group substituted at the 4-position. The presence of the reactive hydrazine moiety and the quinazoline scaffold makes it a valuable precursor for the synthesis of a wide range of fused heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₈N₄-
Molecular Weight 160.18 g/mol [1]
CAS Number 36075-44-2-
Melting Point 186 °C (decomposes)-
pKa (Predicted) 2.79 ± 0.20-
LogP (Predicted) 1.67-
Topological Polar Surface Area 63.8 Ų-
Density (Predicted) 1.39 ± 0.1 g/cm³-
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring system and the protons of the hydrazine group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns providing information about their substitution. The NH and NH₂ protons of the hydrazine moiety would likely appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight carbon atoms of the quinazoline ring. The chemical shifts would be indicative of their electronic environment, with the carbons of the pyrimidine ring generally appearing at a lower field than those of the benzene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N stretching of the quinazoline ring (around 1615 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[2]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 160.18). Fragmentation patterns would likely involve the loss of nitrogen-containing fragments from the hydrazine group.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution of a 4-haloquinazoline, typically 4-chloroquinazoline, with hydrazine hydrate.

General Synthetic Workflow

The overall workflow for the synthesis of this compound from a 4-chloroquinazoline precursor is depicted below.

G General Synthesis of this compound start 4-Chloroquinazoline reaction Nucleophilic Aromatic Substitution start->reaction reagent Hydrazine Hydrate (NH₂NH₂·H₂O) reagent->reaction solvent Solvent (e.g., Ethanol, Benzene) solvent->reaction workup Work-up and Purification (e.g., Filtration, Recrystallization) reaction->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of a substituted this compound and can be used as a starting point for the preparation of the parent compound.[1]

Materials:

  • 4-Chloro-2-phenylquinazoline

  • Hydrazine hydrate (85% or higher)

  • Ethanol

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-phenylquinazoline in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the precipitate by filtration and wash it with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Note: This protocol is for a substituted derivative and may require optimization for the synthesis of unsubstituted this compound. Appropriate safety precautions should be taken when working with hydrazine hydrate, which is a corrosive and toxic substance.

Chemical Reactivity and Applications

The hydrazine moiety in this compound is a potent nucleophile, making it a versatile starting material for the synthesis of various fused heterocyclic compounds of medicinal interest.

Reactions with Carbonyl Compounds

This compound readily condenses with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can serve as intermediates for the synthesis of more complex molecules.

Cyclization Reactions

The bifunctional nature of this compound allows for its use in a variety of cyclization reactions to form fused ring systems.

  • Reaction with Dicarbonyl Compounds: Reaction with 1,2-dicarbonyl compounds or their equivalents, such as diethyl oxalate, leads to the formation of[1][2][3]triazino[4,3-c]quinazoline derivatives.[2]

  • Reaction with Acid Chlorides and Anhydrides: Acylation of the hydrazine group followed by intramolecular cyclization is a common strategy to synthesize[1][2][3]triazolo[4,3-c]quinazolines.[2]

The general scheme for the synthesis of triazoloquinazolines is illustrated below.

G Synthesis of Triazoloquinazolines hq This compound intermediate Acylhydrazino Intermediate hq->intermediate Acylation acylating_agent Acylating Agent (e.g., Acid Chloride, Orthoester) acylating_agent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product [1,2,4]Triazolo[4,3-c]quinazoline cyclization->product

Caption: General pathway to triazoloquinazolines.

Application as a Reactive Matrix in MALDI MS

This compound has been successfully employed as a reactive matrix for the analysis of glycans by matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). It reacts with the reducing end of glycans, thereby improving their ionization efficiency and detection sensitivity.[4]

Biological Significance

While this compound itself has not been extensively studied for its biological activity, the quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this compound have been investigated for a range of therapeutic applications.

  • Antitumor Activity: Many quinazoline derivatives exhibit potent antitumor activity by targeting various cellular pathways involved in cancer progression.[5]

  • Antimicrobial Activity: The quinazoline ring system is a core component of several antimicrobial agents.[2]

  • Antitrypanosomal Activity: Certain 2-arylquinazoline-4-hydrazones have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, potentially through mechanisms involving the inhibition of folate biosynthesis or the induction of oxidative stress.[3]

It is important to note that the biological activity is highly dependent on the nature and position of the substituents on the quinazoline ring.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a rich chemistry. Its ready accessibility through the reaction of 4-chloroquinazolines with hydrazine hydrate, combined with the high reactivity of its hydrazine group, makes it an important synthon for the construction of a diverse array of fused heterocyclic systems. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, highlight the potential of this compound as a key building block in modern drug discovery and development. Further exploration of its chemical space is likely to yield novel compounds with significant therapeutic and material science applications.

References

Synthesis of 4-Hydrazinoquinazoline from 4-Chloroquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydrazinoquinazoline from 4-chloroquinazoline, a key reaction in the development of various biologically active compounds. The document details the underlying nucleophilic aromatic substitution mechanism, provides a detailed experimental protocol, and summarizes the quantitative data available in the literature. Furthermore, it includes characteristic spectroscopic data for the product and discusses the known biological relevance of quinazoline derivatives, particularly in the context of anticancer activity through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a subject of intense research in medicinal chemistry and drug development. A key intermediate in the synthesis of many functionalized quinazolines is this compound. This guide focuses on its synthesis from the readily available precursor, 4-chloroquinazoline, through a nucleophilic aromatic substitution reaction with hydrazine.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-chloroquinazoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking the electron-deficient C4 position of the quinazoline ring. The chlorine atom, being a good leaving group, is subsequently displaced.

ReactionMechanism

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on procedures reported for analogous compounds. Researchers should optimize these conditions for their specific laboratory settings.

Materials:

  • 4-Chloroquinazoline

  • Hydrazine hydrate (64-85% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinazoline in absolute ethanol.

  • Reagent Addition: While stirring, slowly add an excess of hydrazine hydrate to the solution at room temperature. The molar ratio of hydrazine hydrate to 4-chloroquinazoline is typically in the range of 3 to 5 equivalents to ensure complete conversion and minimize side reactions.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for a period of 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath to induce precipitation of the product.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound product under vacuum.

Quantitative Data

The yield of this compound can be influenced by several factors including the reaction time, temperature, and the ratio of reactants. The following table summarizes typical yields reported in the literature for the synthesis of this compound and its derivatives under various conditions.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloro-2-phenylquinazolineHydrazine hydrateEthanolReflux (78-80)4-656[BenchChem]
4-Chloro-2-ethoxyquinazolineHydrazine hydrate---68[BenchChem]
4-ChloroquinazolinesHydrazine hydrateSealed tube150--[Journal of the Chemical Society, Perkin Transactions 1]
2-Aryl-4-chloroquinazolinesHydrazineEthanol70283-91[ACS Omega]

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline ring and the protons of the hydrazino group.

  • 13C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the quinazoline core.

NucleusChemical Shift (δ) Range (ppm)
1H NMR (Aromatic)7.0 - 8.5
1H NMR (NHNH2)Variable, often broad
13C NMR (Aromatic)110 - 165

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching of the hydrazine group, C=N and C=C stretching of the quinazoline ring, and aromatic C-H stretching.

5.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak [M]+ would be observed at m/z corresponding to its molecular formula (C8H8N4), which is 160.18 g/mol .

Biological Relevance and Signaling Pathways

Quinazoline derivatives are known to exhibit a wide range of biological activities, with a significant number of them being investigated as anticancer agents. One of the most well-established mechanisms of action for many 4-substituted quinazolines is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4]

EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3]

EGFR_Pathway

While the specific biological targets of the parent this compound are not extensively documented, its derivatives have been shown to possess antitumor activity, and it serves as a crucial building block for compounds designed to target pathways like the one illustrated above.

Conclusion

The synthesis of this compound from 4-chloroquinazoline is a fundamental and efficient transformation in medicinal chemistry. The reaction proceeds through a well-understood nucleophilic aromatic substitution mechanism, and the protocol can be readily implemented in a standard laboratory setting. The resulting product is a versatile intermediate for the development of novel therapeutic agents, particularly in the field of oncology where the quinazoline scaffold has demonstrated significant potential as an inhibitor of key signaling pathways involved in cancer progression. Further research into the specific biological activities of this compound itself may reveal novel therapeutic applications.

References

Tautomeric Forms of 4-Hydrazinoquinazoline in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinoquinazoline is a key heterocyclic moiety in medicinal chemistry, serving as a scaffold for numerous pharmacologically active agents. The biological activity and physicochemical properties of such compounds are intrinsically linked to their structural dynamics, particularly tautomerism. This technical guide provides a comprehensive overview of the tautomeric forms of this compound in solution. It consolidates findings from computational and spectroscopic studies, details relevant experimental protocols, and presents logical workflows for the investigation of its tautomeric equilibrium. While experimental evidence points to the predominance of the amino tautomer, this guide also outlines the methodologies required for a more granular, quantitative assessment.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted, most commonly through the migration of a proton. For this compound, two primary tautomeric forms are of interest: the amino form (1a) and the imino form (1b). The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH, which in turn can modulate the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic properties. Understanding and controlling this tautomeric balance is therefore critical in the rational design of quinazoline-based therapeutics.

The Tautomeric Equilibrium

Computational studies, supported by experimental spectroscopic data, have investigated the relative stability of the tautomers of this compound.[1] These studies indicate that this compound exists predominantly as the amino tautomer in the gas phase and in various solvents.[1]

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Data on Tautomeric Equilibrium

While computational studies provide a clear indication of the predominant tautomer, precise experimental quantification of the tautomeric equilibrium constant (KT) for this compound in various solvents is not extensively documented in the literature. The available data is primarily qualitative, as summarized in the table below.

TautomerGas Phase StabilityStability in SolutionSolvent Effect on Stability
Amino (1a) More StablePredominant FormSlightly affected by solvent polarity.[1]
Imino (1b) Less StableMinor ComponentSlightly affected by solvent polarity.[1]

Table 1: Summary of qualitative data on the tautomeric forms of this compound.[1]

The effect of solvents such as 1,4-dioxane, acetic acid, ethanol, and water has been evaluated using computational models, which determined that these solvents induce only slight changes in the relative stability of the tautomers.[1] This suggests that the amino form remains the major species across a range of solvent environments.

Experimental Protocols

A thorough investigation of tautomerism involves the synthesis of the compound followed by its characterization using spectroscopic methods.

Synthesis of this compound

A common route to synthesize this compound is the reaction of 4-chloroquinazoline with hydrazine hydrate.

Materials:

  • 4-chloroquinazoline

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-chloroquinazoline in a suitable volume of ethanol.

  • To this solution, add an excess (typically 3-5 equivalents) of hydrazine hydrate.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound.

Spectroscopic Analysis of Tautomerism

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques to study tautomeric equilibria in solution.

NMR spectroscopy can provide quantitative information about the ratio of tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4)

Procedure:

  • Prepare a solution of this compound in the desired deuterated solvent at a known concentration (e.g., 5-10 mg/mL).

  • Acquire a 1H NMR spectrum. Key signals to monitor include the protons of the hydrazine moiety (-NH-NH2) and the aromatic protons. The chemical shifts of these protons are expected to differ between the amino and imino forms.

  • Acquire a 13C NMR spectrum. The chemical shift of the C4 carbon is expected to be significantly different in the amino (C-N) versus the imino (C=N) form.

  • For quantitative analysis, integrate the signals corresponding to each tautomer. The ratio of the integrals for well-resolved, non-exchangeable protons of each tautomer will give the ratio of the tautomers in solution.

  • To study the effect of solvent, repeat the measurements in a range of deuterated solvents with varying polarities.

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption spectra due to differences in their electronic structure.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)

Procedure:

  • Prepare a stock solution of this compound in the desired solvent.

  • Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (0.1 - 1.0 AU).

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).

  • The amino and imino tautomers are expected to have different λmax values. The amino form, with a more extended π-system involving the exocyclic nitrogen, may absorb at a different wavelength compared to the imino form.

  • To study the effect of solvent, record the spectra in a variety of solvents with different polarities. Changes in the position and intensity of the absorption bands can provide qualitative information about shifts in the tautomeric equilibrium.

Workflow for Tautomerism Investigation

The systematic investigation of the tautomeric forms of a compound like this compound follows a logical workflow from synthesis to data analysis and interpretation.

Tautomerism_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Conclusion synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification sample_prep Sample Preparation (in various solvents) purification->sample_prep nmr NMR Spectroscopy (1H, 13C, 15N) sample_prep->nmr uv_vis UV-Vis Spectroscopy sample_prep->uv_vis data_analysis Spectral Data Analysis (Chemical Shifts, Integration, λmax) nmr->data_analysis uv_vis->data_analysis quantification Quantification of Tautomer Ratio (Calculation of KT) data_analysis->quantification conclusion Determination of Predominant Tautomer & Solvent Effects quantification->conclusion

Figure 2: Experimental workflow for tautomerism investigation.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity, with significant implications for its use in drug discovery and development. The current body of research, primarily based on computational analysis and IR spectroscopy, indicates that the amino tautomer is the predominant form in solution, with minor influence from the solvent environment.[1] For drug development professionals, this suggests that the amino form is the most relevant species to consider in structure-activity relationship studies and in the design of new analogues. The experimental protocols and workflows detailed in this guide provide a robust framework for further, more quantitative investigations into the tautomerism of this compound and its derivatives, enabling a deeper understanding of their behavior in biological systems.

References

The Versatile Reactivity of the Hydrazinyl Group in 4-Hydrazinoquinazoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydrazinoquinazoline scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse array of heterocyclic compounds with significant pharmacological activities. The reactivity of the hydrazinyl (-NHNH2) group is central to the synthetic utility of this scaffold, enabling the construction of fused ring systems and the introduction of various pharmacophores. This in-depth technical guide explores the core reactions of the hydrazinyl group in this compound, providing a comprehensive overview of its cyclization, condensation, and substitution reactions. This document is intended to be a valuable resource for researchers and scientists in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Cyclization Reactions: Building Fused Heterocyclic Systems

The hydrazinyl group of this compound is a potent dinucleophile, readily participating in cyclization reactions with a variety of electrophilic reagents to form fused five- and six-membered heterocyclic rings. These reactions are fundamental to the synthesis of biologically active triazoloquinazolines and triazinoquinazolines.

Synthesis of Triazolo[4,3-c]quinazolines

The reaction of this compound with reagents containing a single carbon electrophile, such as orthoesters or acid chlorides, followed by cyclization, leads to the formation of the[1][2][3]triazolo[4,3-c]quinazoline ring system. A notable variation involves the reaction with diethyl oxalate, which introduces a two-carbon unit and ultimately forms a 3-ethoxycarbonyl-[1][2][3]triazolo[4,3-c]quinazoline.[4] This derivative can be further elaborated, for example, by converting the ester to a carbohydrazide, which can then undergo further cyclizations.[4]

Reaction Pathway for the Synthesis of 3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline

G This compound This compound Intermediate Acyclic Intermediate This compound->Intermediate Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate Triazoloquinazoline 3-Ethoxycarbonyl- [1,2,4]triazolo[4,3-c]quinazoline Intermediate->Triazoloquinazoline Cyclization (-H2O, -EtOH)

Caption: Synthesis of a triazoloquinazoline via condensation and cyclization.

Table 1: Synthesis of Triazolo[4,3-c]quinazoline Derivatives

ReagentProductYield (%)Reference
Diethyl Oxalate3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazolineExcellent[4]

Experimental Protocol: Synthesis of 3-Ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline [4]

  • A mixture of this compound (1.5 g, 9.36 mmol) and diethyl oxalate (100 mL) is heated under reflux for 3 hours.

  • The reaction mixture is then evaporated under reduced pressure.

  • The residue is poured onto crushed ice and kept in a refrigerator overnight.

  • The resulting solid product is collected by filtration, washed with water, and dried.

Synthesis of Triazino[4,3-c]quinazolines

When this compound reacts with α,β-bifunctional electrophiles, such as diethyl oxalate or ethyl chloroacetate, fused six-membered triazinoquinazoline systems are formed. For instance, the reaction with diethyl oxalate can lead to 6-ethoxy-2H-[1][2][3]triazino[4,3-c]quinazoline-3,4-dione.[5]

Reaction Pathway for the Synthesis of a Triazinoquinazoline Derivative

G This compound This compound Triazinoquinazoline 6-Ethoxy-2H-[1,2,4]triazino[4,3-c] quinazoline-3,4-dione This compound->Triazinoquinazoline Cyclocondensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Triazinoquinazoline

Caption: Formation of a triazinoquinazoline via cyclocondensation.

Table 2: Synthesis of Triazino[4,3-c]quinazoline Derivatives

ReagentProductReference
Diethyl Oxalate6-ethoxy-2H-[1][2][3]triazino[4,3-c]quinazoline-3,4-dione[5]
Ethyl Chloroacetate6-ethoxy-2,3-dihydro-4H-[1][2][3]triazino[4,3-c]quinazolin-4-one[5]

Experimental Protocol: General Procedure for the Synthesis of Triazino[4,3-c]quinazolines [5]

Specific reaction conditions such as temperature, reaction time, and solvent were not detailed in the available abstract. A general approach would involve reacting this compound with the respective bifunctional electrophile in a suitable solvent, likely with heating.

Dimroth Rearrangement in the Synthesis of[1][2][3]Triazolo[1,5-c]quinazolines

The reaction of 2-ethoxy-4-hydrazinoquinazoline with acid chlorides can lead to the formation of 5-ethoxy-2-substituted-[1][2][3]triazolo[1,5-c]quinazolines via a Dimroth rearrangement.[5] This rearrangement involves the initial acylation of the exocyclic nitrogen of the hydrazinyl group, followed by cyclization and a subsequent ring-opening and ring-closing cascade to yield the more thermodynamically stable isomer.

Logical Flow of the Dimroth Rearrangement

G Start 2-Ethoxy-4-hydrazinoquinazoline Acylation Acylation with Acid Chloride Start->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Initial_Product [1,2,4]Triazolo[4,3-c]quinazoline Intermediate Cyclization->Initial_Product Rearrangement Dimroth Rearrangement Initial_Product->Rearrangement Final_Product [1,2,4]Triazolo[1,5-c]quinazoline Rearrangement->Final_Product

Caption: The Dimroth rearrangement pathway in triazoloquinazoline synthesis.

Condensation Reactions: Formation of Hydrazones

The terminal amino group of the hydrazinyl moiety in this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This reaction is a straightforward and high-yielding method for introducing a wide variety of substituents at the 4-position of the quinazoline ring.

Reaction with Aromatic Aldehydes

Condensation with aromatic aldehydes is a common strategy to synthesize a diverse library of 4-(arylidenehydrazinyl)quinazolines. These compounds often serve as intermediates for further cyclization reactions or are evaluated for their own biological activities.

Table 3: Condensation of this compound Derivatives with Aldehydes

This compound DerivativeAldehydeProductYield (%)Reference
2-Ethoxy-4-hydrazinoquinazolineAcetone2-Ethoxy-4-(isopropylidenehydrazinyl)quinazoline85[6]
2-Ethoxy-4-hydrazinoquinazolineD-Glucose2-Ethoxy-4-(D-gluco-pentyl-1-ylidenehydrazinyl)quinazoline62[6]
2-Ethoxy-4-hydrazinoquinazolineD-Galactose2-Ethoxy-4-(D-galacto-pentyl-1-ylidenehydrazinyl)quinazoline88[6]
2-Ethoxy-4-hydrazinoquinazolineD-Mannose2-Ethoxy-4-(D-manno-pentyl-1-ylidenehydrazinyl)quinazoline77[6]

Experimental Protocol: General Procedure for the Synthesis of Sugar Hydrazones [6]

  • To a suspension of 2-ethoxy-4-hydrazinoquinazoline (0.01 mol) in ethanol (30 mL), add a solution of the selected monosaccharide (0.01 mol) in water (10 mL) and a few drops of glacial acetic acid.

  • Heat the mixture under reflux for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool.

  • Collect the solid product by filtration, wash with a minimum amount of ethanol, and dry.

  • Recrystallize the product from ethanol to afford the pure hydrazone.

Workflow for the Synthesis and Characterization of Hydrazones

G Start This compound + Aldehyde/Ketone Reaction Condensation (e.g., in Ethanol with Acetic Acid catalyst) Start->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Purification Recrystallization Workup->Purification Final_Product Hydrazone Purification->Final_Product Characterization Spectroscopic Analysis (IR, NMR, MS) Final_Product->Characterization

Caption: Experimental workflow for hydrazone synthesis and characterization.

Substitution and Ring Transformation Reactions

The hydrazinyl group in this compound can be involved in more complex transformations that lead to substitution or even rearrangement of the quinazoline core.

Autoxidation of Related Hydrazinylquinolones

While not a direct reaction of this compound itself, the autoxidation of the related 4-hydrazinylquinolin-2(1H)-ones provides insight into a potential reactivity pattern. In the presence of pyridine and heat, these compounds undergo an abnormal formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones in good yields.[3] This reaction is proposed to proceed through a multi-step mechanism involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions.[3]

Table 4: Autoxidation of 4-Hydrazinylquinolin-2(1H)-ones [3]

Starting MaterialProductYield (%)
1-Ethyl-4-hydrazinylquinolin-2(1H)-one5,8-Diethylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dioneGood
1-Propyl-4-hydrazinylquinolin-2(1H)-one5,8-Dipropylpyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dioneGood

Experimental Protocol: Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [3]

  • Reflux a solution of the appropriate 4-hydrazinylquinolin-2(1H)-one in pyridine for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • Isolate the product, likely through precipitation and filtration, followed by washing and drying.

  • Purify the product as necessary, for example, by recrystallization.

Conclusion

The hydrazinyl group of this compound is a key functional handle that unlocks a vast chemical space for the synthesis of novel heterocyclic compounds. Its propensity to undergo cyclization, condensation, and substitution reactions allows for the construction of diverse molecular architectures, many of which have demonstrated significant potential in drug discovery. A thorough understanding of the reactivity of this functional group, coupled with the detailed experimental protocols provided in this guide, will empower researchers to efficiently synthesize and explore new quinazoline-based therapeutic agents. The continued investigation into the reactions of this compound is certain to yield further innovations in the development of new medicines.

References

The Versatile Scaffold: A Deep Dive into 4-Hydrazinoquinazoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quinazoline core, a fused aromatic bicyclic heterocycle, has long been a privileged scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Among its many derivatives, the 4-hydrazinoquinazoline moiety has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications as antimicrobial and anticancer agents. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Synthesis of the this compound Core and its Derivatives

The journey into the medicinal applications of 4-hydrazinoquinazolines begins with their chemical synthesis. The core scaffold is typically prepared from readily available starting materials such as anthranilic acid derivatives. A common synthetic route involves the cyclization of an anthranilic acid derivative with a source of carbon and nitrogen to form a 4-quinazolinone, which is then converted to a 4-chloroquinazoline. Subsequent reaction with hydrazine hydrate yields the key this compound intermediate. This versatile intermediate serves as a launchpad for the synthesis of a wide array of derivatives through reactions at the hydrazino group, such as condensation with aldehydes and ketones to form hydrazones, or acylation with acid chlorides.

Antimicrobial Activity: Targeting Bacterial Proliferation

A significant area of investigation for this compound derivatives has been their potential as antimicrobial agents. These compounds have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The mechanism of action for many of these derivatives is believed to involve the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication and repair.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of derivatives against representative bacterial strains.

Compound IDDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
QZH-1 Arylidenehydrazinyl-quinazolinone32128[1]
QZH-2 Substituted pyrazole-quinazolinone1-41-4[2]
QZH-3 N-hexyl isatin-quinazoline--[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

A standard method to determine the MIC of a compound is the broth microdilution assay.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth. This can be confirmed by measuring the optical density at 600 nm.[1]

Visualizing the Mechanism: Inhibition of DNA Gyrase

The following diagram illustrates the proposed mechanism of action for certain antimicrobial quinazoline derivatives that target DNA gyrase.

DNA_Gyrase_Inhibition Quinazoline_Derivative This compound Derivative DNA_Gyrase DNA Gyrase (Bacterial Enzyme) Quinazoline_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Leads to (when inhibited)

Proposed mechanism of DNA gyrase inhibition.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The this compound scaffold has proven to be a versatile template for the design of potent anticancer agents. These derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent mechanism of action is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Quantitative Anticancer Data

The anticancer activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents IC50 values for selected this compound derivatives against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineTarget Kinase(s)IC50 (µM)Reference
CM9 Quinazolinone-hydrazide-triazoleEBC-1 (Lung Cancer)MET, ALK, AXL, FGFR1, FLT18.6[4][5]
QZ-EGFR-1 4-AnilinoquinazolineHT-29 (Colon Cancer)EGFR0.13[6]
QZ-VEGFR-1 4-AnilinoquinazolineHUVECVEGFR-21.8[6]
HDACi-QZ Quinazoline-hydroxamic acid-HDAC60.00004[7]
Experimental Protocol: Kinase Inhibition Assay (e.g., EGFR)

The inhibitory activity of compounds against specific kinases can be determined using in vitro kinase assays.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Synthesized this compound derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the diluted compounds, the EGFR enzyme, and the kinase substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the ADP-Glo™ reagent, which converts the ADP produced to ATP. Then, add a detection reagent that uses the newly synthesized ATP to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[8]

Visualizing the Mechanism: Inhibition of Receptor Tyrosine Kinase Signaling

The following diagram illustrates the general mechanism of how this compound derivatives can inhibit RTK signaling pathways, leading to anticancer effects.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream_Signaling Phosphorylates & Activates Quinazoline_Inhibitor This compound Kinase Inhibitor Quinazoline_Inhibitor->RTK Inhibits (ATP-competitive) Cellular_Responses Cancer Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Responses Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Inhibition of RTK signaling by quinazoline derivatives.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. Key structural modifications that have been shown to influence biological activity include:

  • Substitution on the Quinazoline Ring: The nature and position of substituents on the quinazoline core can significantly impact activity. For example, electron-withdrawing groups at certain positions can enhance anticancer potency.[6]

  • Modifications of the Hydrazone Moiety: The aromatic or heterocyclic groups introduced through the hydrazone linkage play a critical role in target binding. The presence of specific substituents on these rings can modulate the inhibitory activity against different kinases or bacterial enzymes.

  • Introduction of Other Heterocyclic Rings: Fusing or linking other heterocyclic systems, such as triazoles or pyrazoles, to the this compound scaffold has led to the discovery of compounds with enhanced and sometimes novel biological activities.[2][4]

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the ease with which their structure can be modified have enabled the development of potent antimicrobial and anticancer agents. The ability of these compounds to target key enzymes and signaling pathways, such as DNA gyrase and receptor tyrosine kinases, underscores their therapeutic potential.

Future research in this area will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and a deeper understanding of target-ligand interactions to design more potent and selective inhibitors.

  • Exploration of New Biological Targets: Investigating the activity of this compound derivatives against other therapeutic targets, such as different kinases, proteases, or epigenetic modulators.

  • Combination Therapies: Evaluating the synergistic effects of these derivatives when used in combination with existing antimicrobial or anticancer drugs to overcome resistance and enhance therapeutic efficacy.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

The continued exploration of the this compound scaffold holds great promise for the discovery of novel and effective treatments for a range of human diseases. This guide serves as a foundational resource to aid researchers in their efforts to unlock the full therapeutic potential of this remarkable chemical entity.

References

A Technical Guide to the Biological Activities of Novel 4-Hydrazinoquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 4-hydrazinoquinazoline scaffolds. The quinazoline core, a bicyclic aromatic heterocycle, is a prominent feature in numerous biologically active compounds, and the introduction of a hydrazino group at the 4-position has been shown to be a fruitful strategy for the development of potent therapeutic agents.[1][2] These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5] This document summarizes key quantitative data, details common experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Biological Activities and Data Presentation

Novel this compound derivatives have been extensively evaluated for various biological activities. The following sections present quantitative data from several key studies in structured tables for ease of comparison.

Anticancer Activity

The this compound scaffold has served as a foundation for the development of potent anticancer agents. These compounds have been shown to exhibit significant cytotoxicity against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

Compound IDH-460HT-29HepG2SGC-7901HeLaMDA-MB231MCF-7Reference
9p 0.0310.0150.530.58---[4]
CM9 -8.6 (EBC-1)-----[6]
21 ----1.852.15-[7][8]
22 ----2.112.53-[7][8]
23 ----2.342.81-[7][8]
3b ------7.016[9]
3c ------7.05[9]
6h ------2.71[10]
Gefitinib (Ref.) ----4.328.3-[7][8]
Doxorubicin (Ref.) ------6.18[10]

Note: '-' indicates data not available. Cell lines are specified in parentheses where different from the column header.

The data indicates that certain derivatives, such as compound 9p , exhibit exceptionally high potency, with IC₅₀ values in the nanomolar range, surpassing reference drugs in some cases.[4] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways in cancer cells, such as receptor tyrosine kinases.[6] For instance, some derivatives have been identified as potent inhibitors of the MET receptor tyrosine kinase.[6]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antibacterial and antifungal properties. These compounds have shown promising activity against a variety of pathogenic microorganisms.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound IDE. coliS. aureusB. subtilisS. typhimuriumC. albicansM. phaseolinaReference
4a -44828[3]
4b 888816128[3]
4c ---42-82-8[3]
5a 1-161-161-161-161-161-16[3]
Amoxicillin (Ref.) --->32--[3]
Clotrimazole (Ref.) ----816[3]

Note: '-' indicates data not available. A range indicates activity across multiple tested strains within that group.

The results highlight that compounds like 5a show broad-spectrum antimicrobial activity.[3] The mechanism is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[3]

Enzyme Inhibitory Activity

The ability of this compound scaffolds to inhibit specific enzymes is a key aspect of their therapeutic potential. This includes enzymes relevant to both antimicrobial and anticancer applications.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDEnzyme TargetIC₅₀ (µM)Ki (nM)Reference
4a E. coli DNA Gyrase4.17-[3]
5a E. coli DNA Gyrase3.19-[3]
5c E. coli DNA Gyrase4.09-[3]
5d E. coli DNA Gyrase3.19 - 4.17-[3]
CM9 MET Kinase--[6]
6h EGFR Kinase0.22-[10]
3 hCA XII-5.4[11][12]
4a hCA II-2.4[13]
4e hCA II-4.6[13]
Acetazolamide (Ref.) hCA I-250[5][11][12]
Acetazolamide (Ref.) hCA II-12[5][11][12]
Lapatinib (Ref.) EGFR Kinase0.18-[10]

Note: '-' indicates data not available. Inhibition of MET kinase by CM9 was reported as 37.1–66.3% at 10–50 µM.[6]

These compounds have demonstrated potent inhibition of bacterial DNA gyrase and human carbonic anhydrase (hCA) isoforms, as well as cancer-related kinases like EGFR.[3][10][11][12] The selectivity for certain hCA isoforms, particularly those overexpressed in tumors (hCA IX and XII), makes them attractive candidates for anticancer drug design.[5][11][12]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of novel compounds. The following are protocols for key assays cited in the literature for this compound derivatives.

Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[7][8]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ to 4 x 10⁴ cells per well and allowed to attach overnight.[6]

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. These are then diluted with the growth medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, and 50 µM). The cells are treated with these concentrations and incubated for a specified period, typically 24 to 72 hours.[6][7][8]

  • MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS (e.g., at 5 mg/mL) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (DMSO-treated) cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Bacterial or fungal strains are grown on a suitable agar medium. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: E. coli DNA Gyrase Assay

This assay measures the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

  • Reaction Mixture: The standard reaction mixture (e.g., 30 µL total volume) contains the assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol).

  • Components: The mixture includes relaxed pBR322 DNA (as the substrate), E. coli DNA gyrase enzyme, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for 1 hour.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: The DNA products (supercoiled vs. relaxed) are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light.

  • IC₅₀ Calculation: The intensity of the supercoiled DNA band is quantified. The IC₅₀ value is the concentration of the compound that reduces the supercoiling activity by 50% compared to the control without the inhibitor.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

General Synthetic Pathway

The following diagram illustrates a common synthetic route to this compound derivatives.

G A Anthranilic Acid Derivative B Intermediate (e.g., Benzoxazinone) A->B Cyclization C 4-Chloroquinazoline B->C Chlorination D This compound Scaffold C->D Hydrazinolysis F Hydrazone Derivatives D->F Condensation E Aldehydes/Ketones E->F

Caption: General synthesis of this compound hydrazones.

Experimental Workflow: MTT Assay

This diagram outlines the key steps of the MTT cell viability assay.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition A Seed Cells in 96-Well Plate B Allow Cells to Adhere (24h) A->B C Add this compound Derivatives B->C D Incubate (24-72h) C->D E Add MTT Reagent (4h Incubation) D->E F Add DMSO to Dissolve Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cell viability assay.

Anticancer Mechanism: EGFR Inhibition Pathway

This diagram illustrates the inhibition of the EGFR signaling pathway, a common mechanism for quinazoline-based anticancer agents.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor This compound Derivative (e.g., 6h) Inhibitor->EGFR Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of EGFR signaling by a this compound derivative.

References

The Core Mechanism of 4-Hydrazinoquinazoline Derivatives as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, forming the structural basis of numerous approved anti-cancer drugs.[1][2][3] Modifications at the C4 position of the quinazoline ring have been particularly fruitful in generating potent and selective inhibitors of various protein kinases. This technical guide focuses on the mechanism of action of kinase inhibitors based on the 4-hydrazinoquinazoline core. While the parent this compound molecule itself is primarily a chemical scaffold, its derivatives have demonstrated significant inhibitory activity against a range of important oncogenic kinases.

This document will provide an in-depth analysis of the binding modes, target kinases, and impact on cellular signaling pathways associated with this compound-based inhibitors. We will present a compilation of quantitative inhibitory data, detail relevant experimental protocols for their characterization, and visualize key molecular pathways and workflows to support further research and development in this area.

Mechanism of Action: Binding within the ATP Pocket

Derivatives of the this compound scaffold, like other quinazoline-based kinase inhibitors, function primarily as ATP-competitive inhibitors. They achieve their inhibitory effect by binding to the ATP-binding site in the kinase domain, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

The core quinazoline ring system is crucial for this interaction. Typically, the nitrogen at position 1 (N1) of the quinazoline ring acts as a hydrogen bond acceptor, forming a critical hydrogen bond with the backbone NH group of a conserved "hinge" residue in the kinase domain (e.g., Met-109 in p38 MAP kinase or Leu-83 in CDK2).[4] This interaction anchors the inhibitor in the active site. The aromatic nature of the quinazoline ring allows for further stabilizing interactions with hydrophobic residues within the ATP-binding pocket.

The 4-hydrazino group serves as a versatile linker, allowing for the attachment of various substituents that can be tailored to target specific kinases. These substituents project into more variable regions of the ATP-binding site, influencing the inhibitor's potency and selectivity. For instance, in (2-arylquinazolin-4-yl)hydrazones, the attached aryl group can form additional interactions that enhance binding affinity for targets like Casein Kinase 2 (CK2).[5]

Target Kinases and Signaling Pathways

Derivatives of this compound have been shown to inhibit a variety of protein kinases, many of which are implicated in cancer cell proliferation, survival, and angiogenesis. The primary targets identified for various derivatives include receptor tyrosine kinases (RTKs) and serine/threonine kinases.

Key Kinase Targets:

  • Receptor Tyrosine Kinases:

    • Epidermal Growth Factor Receptor (EGFR)[3]

    • Vascular Endothelial Growth Factor Receptor (VEGFR)[6]

    • MET (c-MET), the receptor for Hepatocyte Growth Factor (HGF)[7]

    • Anaplastic Lymphoma Kinase (ALK)[7]

    • AXL[7]

    • Fibroblast Growth Factor Receptor 1 (FGFR1)[7]

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinase 2 (CDK2)[6]

    • p38 Mitogen-Activated Protein Kinase (p38 MAPK)[4]

    • Casein Kinase 2 (CK2)[5]

Inhibition of these kinases disrupts major signaling pathways that drive oncogenesis. Below are diagrams illustrating the canonical signaling cascades for several key kinase targets.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS Grb2->SOS Shc->Grb2 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.[8][9][10][11]

MET_Signaling_Pathway HGF HGF MET c-MET Receptor HGF->MET Binds GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 Grb2 Grb2 GAB1->Grb2 PI3K PI3K GAB1->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus CellResponse Proliferation, Motility, Invasion, Survival Nucleus->CellResponse Inhibitor This compound Derivative Inhibitor->MET Inhibits

Caption: MET Signaling Pathway and Point of Inhibition.[4][12][13][14]

VEGFR_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Nucleus Angiogenesis Angiogenesis, Permeability, Survival Nucleus->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway and Point of Inhibition.[15][16][17][18][19]

Quantitative Inhibitory Activity of this compound Derivatives

The potency of this compound derivatives varies significantly based on the specific substitutions on the quinazoline core and the hydrazino moiety. The following tables summarize the inhibitory activities of selected derivatives against various kinases as reported in the literature.

Table 1: Inhibitory Activity of Quinazolin-4(3H)-one Hydrazide Derivatives [6]

CompoundTarget KinaseIC50 (µM)
2i CDK20.173 ± 0.012
HER20.102 ± 0.014
EGFR0.097 ± 0.019
VEGFR20.257 ± 0.023
3i CDK20.177 ± 0.032
HER20.128 ± 0.016
EGFR0.181 ± 0.011
VEGFR20.294 ± 0.011
Imatinib (Control) CDK20.131 ± 0.015
Erlotinib (Control) EGFR0.056 ± 0.012
Sorafenib (Control) VEGFR20.091 ± 0.012

Table 2: Inhibitory Activity of Quinazolinone Hydrazide Triazole Derivative CM9 [7]

Target Kinase% Inhibition at 25 µMIC50 (µM)
MET 53.0%22.8 ± 3.9
ALK 51%-
AXL 65%-
FGFR1 66%-
FLT1 (VEGFR1) 82%-
FLT4 (VEGFR3) >50%5.01

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships.

  • The Quinazoline Core: As the primary anchor, modifications to the quinazoline ring, particularly at positions 6 and 7, can modulate potency, selectivity, and pharmacokinetic properties.[20]

  • The 4-Hydrazino Linker: This group provides a vector for positioning substituents into specific pockets of the kinase active site. The length and flexibility of any chain attached to the hydrazino group are critical.

  • Substituents on the Hydrazino Moiety: For hydrazone derivatives, the nature of the aldehyde or ketone used to form the hydrazone determines which kinases are targeted. Aromatic and heterocyclic substituents are common and can engage in additional hydrogen bonding or hydrophobic interactions.

  • Substituents at the C2 Position: The C2 position of the quinazoline ring can also be modified to enhance interactions within the ATP binding site. For example, aryl groups at this position have been shown to be important for activity against CK2.[5]

Experimental Protocols

The characterization of this compound derivatives as kinase inhibitors involves a combination of biochemical and cell-based assays.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines a cell-free enzymatic assay to measure the direct inhibitory effect of a compound on the activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant purified kinase (e.g., EGFR, MET, CDK2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine Triphosphate)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminescence-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution to each well of the plate.

    • Add 5 µL of a master mix containing the kinase and its substrate to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to start the reaction.

    • Incubate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Assay)

This protocol measures the effect of a compound on the proliferation and viability of cancer cell lines.

Objective: To determine the GI50 (50% growth inhibition) or IC50 value of a test compound in a cellular context.

Materials:

  • Cancer cell line with known kinase activity/dependency (e.g., A549 for EGFR, EBC-1 for MET)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Sterile, white, opaque 96-well cell culture plates

  • Luminescence-capable plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Viability Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence with a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the GI50/IC50 value.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Compound Synthesis BiochemAssay Biochemical Assay (e.g., ADP-Glo) Start->BiochemAssay DetermineIC50 Determine IC50 (Direct Enzyme Inhibition) BiochemAssay->DetermineIC50 CellAssay Cell-Based Assay (e.g., CellTiter-Glo) DetermineIC50->CellAssay Potent compounds DetermineGI50 Determine GI50 (Anti-proliferative Effect) CellAssay->DetermineGI50 PathwayAnalysis Target Validation & Pathway Analysis (e.g., Western Blot) DetermineGI50->PathwayAnalysis Active compounds LeadOptimization Lead Optimization (SAR Studies) PathwayAnalysis->LeadOptimization LeadOptimization->Start Iterative Design

Caption: General Workflow for Kinase Inhibitor Characterization.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. By functioning as ATP-competitive inhibitors, derivatives based on this core can be engineered to potently and selectively target key kinases involved in oncogenic signaling pathways. The versatility of the 4-hydrazino linker allows for extensive structure-activity relationship studies, enabling the optimization of compounds against specific targets like EGFR, MET, VEGFR, and CDKs. The experimental protocols and pathway analyses detailed in this guide provide a framework for the continued investigation and development of this compound derivatives as next-generation therapeutics.

References

The Pivotal Role of 4-Aminoquinazoline Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful drugs. Its versatile nature allows for modification and optimization, leading to potent and selective inhibitors of various key biological targets. This technical guide provides an in-depth review of the literature on 4-aminoquinazoline derivatives, focusing on their application in drug discovery, particularly in oncology. We present a comprehensive overview of their mechanism of action, structure-activity relationships, and key experimental findings, supported by structured data tables, detailed experimental protocols, and pathway visualizations.

Introduction: The 4-Aminoquinazoline Core - A Scaffold of Significance

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has long been a subject of interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Among its derivatives, the 4-aminoquinazoline moiety has garnered significant attention for its ability to act as a "hinge-binding" motif in the ATP-binding pocket of various protein kinases.[2] This interaction is crucial for the development of targeted therapies, particularly in cancer treatment.

Several FDA-approved drugs, including gefitinib, erlotinib, lapatinib, afatinib, and vandetanib, feature the 4-aminoquinazoline core, highlighting its clinical importance.[3][4] These drugs primarily target receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] This guide will delve into the key therapeutic targets of 4-aminoquinazoline derivatives and the wealth of data supporting their continued development.

Key Therapeutic Targets and Mechanisms of Action

4-Aminoquinazoline derivatives have been extensively investigated as inhibitors of several key protein kinase families implicated in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[7][8] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, making it a prime target for therapeutic intervention.[2][9] 4-Anilinoquinazoline derivatives, in particular, have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs).[10] These compounds compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and downstream signaling.[11]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by 4-aminoquinazoline derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Aminoquinazoline Derivatives Inhibitor->Dimerization Inhibition

Caption: EGFR signaling pathway and inhibition by 4-aminoquinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[12] The VEGFR family, particularly VEGFR-2, plays a central role in mediating the angiogenic signals induced by VEGF.[13] Several 4-aminoquinazoline derivatives, such as vandetanib, have been developed as potent VEGFR-2 inhibitors, often in a multi-targeted approach with EGFR.[6][14] By inhibiting VEGFR-2, these compounds can effectively suppress tumor-associated angiogenesis.

The following diagram illustrates the VEGFR signaling pathway and its inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival Raf_MEK_ERK->Angiogenesis eNOS->Angiogenesis Inhibitor 4-Aminoquinazoline Derivatives Inhibitor->Dimerization Inhibition

Caption: VEGFR signaling pathway and its inhibition.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3][15] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with aneuploidy and tumor progression.[15] 4-Aminoquinazoline derivatives have been identified as potent inhibitors of Aurora kinases, inducing cell cycle arrest and apoptosis in cancer cells.[16][17][18]

The diagram below shows a simplified overview of the role of Aurora kinases in mitosis and their inhibition.

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora A Prophase->AuroraA Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Metaphase->AuroraB Cytokinesis Cytokinesis Anaphase->Cytokinesis Cleavage Cleavage Furrow Formation Anaphase->Cleavage Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome AuroraB->Cleavage Inhibitor 4-Aminoquinazoline Derivatives Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Role of Aurora kinases in mitosis and their inhibition.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[19][20] Aberrant activation of this pathway, often through mutations in the PIK3CA gene, is a common event in many cancers.[17][21] Consequently, PI3K has become a major target for cancer drug development. Several 4-aminoquinazoline derivatives have been designed and synthesized as potent and selective PI3K inhibitors, demonstrating significant antitumor activity.[14][17][21]

The PI3K/Akt/mTOR signaling pathway and its inhibition are depicted below.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis, Cell Growth, Survival mTORC1->Protein_Synthesis Inhibitor 4-Aminoquinazoline Derivatives Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.

Quantitative Analysis of Biological Activity

The potency of 4-aminoquinazoline derivatives is typically evaluated through in vitro assays that measure their half-maximal inhibitory concentration (IC50) against specific kinases and their anti-proliferative activity against various cancer cell lines. The following tables summarize the biological activities of representative 4-aminoquinazoline derivatives from the literature.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 4-Aminoquinazoline Derivatives

Compound/DrugTarget KinaseIC50 (nM)Reference
GefitinibEGFR2-37[6]
ErlotinibEGFR2[22]
LapatinibEGFR/HER210.2 / 9.8[5]
AfatinibEGFR/HER20.5 / 14[5]
VandetanibVEGFR-2/EGFR40 / 500[6]
Compound 6b PI3Kα13.6[17][21]
ZM447439 AnalogAurora A/B130 / 110[17]
Compound 1h VEGFR-20.006 (as 6-fold more potent than ZD6474)[14]

Table 2: Anti-proliferative Activity of Selected 4-Aminoquinazoline Derivatives against Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
GefitinibA549Non-small cell lung cancer8.15 - 9.56[23]
ErlotinibA431Epidermoid carcinoma2.58[24]
LapatinibBT474Breast cancer0.03[5]
AfatinibNCI-H1975Non-small cell lung cancer10[5]
VandetanibHUVECEndothelial cells0.07[6]
Compound 6b HCT-116Colorectal carcinoma0.11[17][21]
Compound 1h HepG2Hepatocellular carcinoma0.04[14]
Compound 39 H1975Non-small cell lung cancer1.96[23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of 4-aminoquinazoline derivatives.

General Synthetic Workflow for 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives often follows a convergent strategy, with the key step being the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with a substituted aniline.

Synthetic_Workflow StartingMaterial Substituted 2-Aminobenzonitrile or Anthranilic Acid Derivative Cyclization Cyclization StartingMaterial->Cyclization Quinazolinone Quinazolin-4-one Intermediate Cyclization->Quinazolinone Chlorination Chlorination (e.g., SOCl₂, POCl₃) Quinazolinone->Chlorination Chloroquinazoline 4-Chloroquinazoline Intermediate Chlorination->Chloroquinazoline Coupling Nucleophilic Aromatic Substitution Chloroquinazoline->Coupling Aniline Substituted Aniline Aniline->Coupling FinalProduct 4-Anilinoquinazoline Derivative Coupling->FinalProduct

Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.

Detailed Protocol for the Synthesis of Gefitinib (an illustrative example): [4][10][25]

  • Chlorination of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one: A mixture of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one, thionyl chloride, and a catalytic amount of dimethylformamide (DMF) in a suitable solvent (e.g., toluene) is heated at reflux. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.

  • Nucleophilic Aromatic Substitution: The 4-chloro-6,7-dimethoxyquinazoline is dissolved in a solvent such as isopropanol, and 3-chloro-4-fluoroaniline is added. The reaction mixture is heated at reflux. Upon completion, the mixture is cooled, and the product, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, precipitates and is collected by filtration.

  • Demethylation: The resulting compound is treated with a demethylating agent, such as L-methionine and methanesulfonic acid, to selectively cleave the methoxy group at the 6-position.

  • Alkylation: The resulting phenol is then alkylated with 1-chloro-3-morpholinopropane in the presence of a base (e.g., potassium carbonate) in a solvent like DMF to afford gefitinib.

  • Purification: The final product is purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][5][25][26][27]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the 4-aminoquinazoline derivatives (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the direct inhibitory effect of the compounds on the activity of specific kinases.[1][4][6][15][16][18][24]

Protocol (General for a Luminescence-based Assay, e.g., ADP-Glo™):

  • Reagent Preparation: Prepare solutions of the recombinant kinase, the specific substrate peptide, ATP, and the test compounds at desired concentrations in a suitable kinase assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, the kinase is incubated with various concentrations of the 4-aminoquinazoline derivative. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Reaction Termination and ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The 4-aminoquinazoline scaffold has undeniably proven its value in the field of drug discovery, particularly in the development of targeted cancer therapies. The extensive body of research highlights the remarkable versatility of this core structure, allowing for the fine-tuning of inhibitory activity and selectivity against a range of critical oncogenic kinases. The success of numerous FDA-approved drugs based on this scaffold is a testament to its therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Overcoming Drug Resistance: The development of next-generation 4-aminoquinazoline derivatives that can effectively inhibit mutated forms of kinases, such as the T790M mutation in EGFR, which confers resistance to first-generation inhibitors.

  • Multi-Targeted Inhibitors: The rational design of single molecules that can simultaneously inhibit multiple key signaling pathways (e.g., EGFR and VEGFR, or PI3K and mTOR) to achieve synergistic anti-cancer effects and combat resistance.

  • Novel Therapeutic Areas: Exploring the potential of 4-aminoquinazoline derivatives beyond oncology, for instance, as antiviral, anti-inflammatory, or neuroprotective agents.

  • Improved Pharmacokinetic Properties: Optimization of drug-like properties, including solubility, bioavailability, and metabolic stability, to enhance the clinical efficacy and safety of new derivatives.

References

4-Hydrazinoquinazoline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, and applications of 4-Hydrazinoquinazoline, a versatile building block in medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant applications in pharmaceutical research and development. This document details its commercial availability from various suppliers, provides insights into its synthesis, and explores its utility in both analytical techniques and as a scaffold for novel therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS Number: 36075-44-2) is available from several chemical suppliers. While purity and specifications can vary, it is typically offered as a solid. Researchers should note that some suppliers provide this compound for early discovery research and may not include detailed analytical data, placing the onus of purity confirmation on the buyer.

SupplierProduct Name/NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich This compound, AldrichCPR36075-44-2C₈H₈N₄160.18Product of ChemBridge Corp. Sold for early discovery research; buyer assumes responsibility for confirming identity and purity.
ChemBridge BB-400461336075-44-2C₈H₈N₄160.18Available through platforms like Hit2Lead.
ECHEMI This compound36075-44-2C₈H₈N₄160.18Lists various physical and chemical properties.[1]

Table 1: Commercial Suppliers and Basic Properties of this compound.

Physicochemical and Safety Data

PropertyValueSource
Appearance Solid
Melting Point 186 °C (decomposition)[1]
logP 1.67[1]
pKa 2.79 ± 0.20[1]
Hazard Classifications Acute Toxicity, Oral (Category 3); Serious Eye Damage (Category 1)
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed), H318 (Causes serious eye damage)

Table 2: Physicochemical and Safety Information for this compound.

Experimental Protocols

Synthesis of Quinazoline Derivatives

While a direct, detailed synthesis protocol for this compound was not explicitly found in the immediate search results, a general understanding of its reactivity can be derived from the synthesis of its derivatives. The hydrazine group is a versatile functional handle for creating a variety of heterocyclic systems. For instance, the synthesis of novel quinazoline derivatives with antimicrobial activity has been reported starting from 2-ethoxy-4-hydrazinoquinazoline.[2][3] These reactions often involve condensation with aldehydes, ketones, or cyclization with various reagents.[2]

A general procedure for the synthesis of quinazolin-4(3H)-ones, a related and important class of compounds, involves the reaction of 2-aminobenzamides with styrenes under oxidative conditions.[4]

General Workflow for Synthesis of Quinazoline Derivatives:

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., this compound, Aldehydes/Ketones) reaction Condensation or Cyclization Reaction start->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification characterization Characterization (e.g., NMR, MS, IR) purification->characterization product Final Quinazoline Derivative characterization->product

Caption: A generalized workflow for the synthesis of quinazoline derivatives.

Application in Glycan Analysis using MALDI-MS

This compound has been identified as a reactive matrix for the sensitive analysis of neutral and sialylated glycans by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[5] This method offers enhanced detection by derivatizing the glycans on-target.

Experimental Protocol for MALDI-MS Glycan Analysis:

  • Sample Preparation: Glycans are released from glycoproteins enzymatically (e.g., using PNGase F).

  • Matrix Solution Preparation: Prepare a solution of this compound (4-HQ) in an appropriate solvent.

  • On-Target Derivatization: Mix the glycan sample solution with the 4-HQ matrix solution directly on the MALDI target plate.

  • Crystallization: Allow the mixture to dry at room temperature, forming co-crystals of the derivatized glycans and the matrix.

  • MALDI-TOF-MS Analysis: Acquire mass spectra in the appropriate ion mode.

G cluster_maldi MALDI-MS Workflow for Glycan Analysis glycoprotein Glycoprotein Sample release Enzymatic Release of Glycans (e.g., PNGase F) glycoprotein->release glycans Released Glycans release->glycans spotting On-Target Mixing and Spotting glycans->spotting matrix This compound (Reactive Matrix) matrix->spotting drying Air Drying and Co-crystallization spotting->drying analysis MALDI-TOF-MS Analysis drying->analysis spectra Mass Spectra of Derivatized Glycans analysis->spectra

Caption: Workflow for glycan analysis using this compound as a reactive matrix in MALDI-MS.

Applications in Drug Discovery and Development

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Derivatives of quinazoline have shown promise as anticancer and antimicrobial agents.

Anticancer Activity and Signaling Pathways

Quinazoline derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Key Signaling Pathways Targeted by Quinazoline Derivatives:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell proliferation, survival, and angiogenesis. Several substituted quinazolines have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling.[6]

  • Tubulin Polymerization: Some quinazolinone derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for cell division. This mechanism leads to cell cycle arrest and apoptosis.[7]

  • EGFR Tyrosine Kinase: The 4-anilinoquinazoline scaffold is a well-known inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

G cluster_pathway Anticancer Signaling Pathways Targeted by Quinazolines cluster_pi3k PI3K/Akt/mTOR Pathway cluster_tubulin Tubulin Polymerization Quinazoline Quinazoline Derivatives PI3K PI3K Quinazoline->PI3K Inhibition Tubulin Tubulin Quinazoline->Tubulin Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Microtubules Microtubule Formation Tubulin->Microtubules CellCycle Cell Cycle Arrest & Apoptosis Microtubules->CellCycle

Caption: Key anticancer signaling pathways targeted by quinazoline derivatives.

Antimicrobial Activity

Quinazoline and quinazolinone derivatives have demonstrated significant antibacterial and antifungal properties.[8] Their mechanisms of action are varied and can include:

  • Inhibition of Penicillin-Binding Proteins (PBPs): Some quinazolinones inhibit PBPs, which are essential for bacterial cell wall synthesis. This is a mechanism shared with β-lactam antibiotics.[9]

  • DNA Gyrase Inhibition: Certain quinazolin-4(3H)-one derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[10]

The structural versatility of the quinazoline core allows for the development of hybrids with other pharmacophores to enhance antimicrobial potency and overcome resistance.

Conclusion

This compound is a valuable and commercially accessible building block for chemical synthesis and analysis. Its utility as a reactive matrix in MALDI-MS for glycomics highlights its potential in analytical applications. Furthermore, the broader class of quinazoline derivatives continues to be a rich source of inspiration for the design of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The ability to readily modify the quinazoline scaffold allows for the fine-tuning of biological activity and the exploration of diverse mechanisms of action, ensuring its continued relevance in drug discovery and development.

References

An In-depth Technical Guide to the Safe Handling of 4-Hydrazinoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Hydrazinoquinazoline, a heterocyclic compound often utilized in medicinal chemistry and drug discovery. Due to its inherent toxicological properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute oral toxicity and the potential to cause serious eye damage.[1]

GHS Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3Danger H301: Toxic if swallowed[1]
Serious Eye Damage/Eye IrritationCategory 1Danger H318: Causes serious eye damage[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₈N₄[1]
Molecular Weight 160.18 g/mol [1][2]
Appearance Solid
Melting Point 186 °C (decomposes)[2]
Boiling Point 353.3 ± 25.0 °C (Predicted)[2]
Density 1.39 ± 0.1 g/cm³[2]
Solubility Miscible with alcohol, insoluble in chloroform and ether (inferred from general hydrazine properties)[3]

Toxicology and Health Effects

This compound is acutely toxic if ingested and can cause severe, irreversible damage to the eyes.[1] The hydrazine moiety is a known toxicophore, and compounds containing it should be handled with extreme caution.

Routes of Exposure:

  • Ingestion: The primary route of acute toxicity.

  • Eye Contact: Can lead to serious and permanent eye damage.

  • Inhalation: As a solid powder, inhalation of dust can be a potential route of exposure, leading to respiratory tract irritation.

  • Skin Contact: While not the primary hazard, absorption through the skin is possible, and prolonged contact should be avoided.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to the following protocols is mandatory when working with this compound.

Engineering Controls
  • Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[4][5]

  • Ventilated Enclosure: For certain procedures, a ventilated balance enclosure or glove box may be appropriate.[5]

  • Eyewash Station and Safety Shower: An ANSI-approved eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles and a face shield are required when handling this compound in solid form or in solution.[7]

  • Gloves: Wear double-layered nitrile gloves when handling this compound.[7] Inspect gloves for any signs of degradation or perforation before use.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.

  • Respiratory Protection: If there is a risk of aerosol generation that cannot be controlled by engineering means, a NIOSH-approved respirator appropriate for toxic dusts should be used.

Weighing and Handling Protocol for Solid this compound

This protocol is designed to minimize the risk of exposure when handling the powdered form of the compound.

  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood is functioning correctly.

    • Decontaminate the work surface within the fume hood.

    • Place all necessary equipment (spatula, weighing paper/boat, container) inside the fume hood.

  • Weighing:

    • Tare the balance with the receiving container.

    • Carefully transfer the desired amount of this compound to the container using a dedicated spatula. Avoid creating dust.

    • Close the primary container of this compound immediately after dispensing.

    • Seal the receiving container before removing it from the fume hood.

  • Cleanup:

    • Carefully wipe down the spatula and any contaminated surfaces with a damp cloth or paper towel.

    • Dispose of all contaminated disposable materials (weighing paper, gloves, wipes) in a designated hazardous waste container.

Storage and Stability

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[8] It should be stored away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[8][9]

Reactivity and Decomposition

The reactivity of this compound is largely dictated by the hydrazine functional group.

  • Reactivity: The hydrazine moiety is a strong nucleophile and can react with electrophiles such as aldehydes, ketones, and acyl halides.[10]

  • Thermal Decomposition: Thermal decomposition of hydrazines can produce flammable and toxic gases, including ammonia, nitrogen oxides, and hydrogen.[11][12][13] The decomposition of this compound is expected to produce similar hazardous byproducts.

Emergency Procedures

Eye Contact
  • Immediate Action: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[6][14][15]

  • Medical Attention: Seek immediate medical attention from an ophthalmologist.[16]

Ingestion
  • Immediate Action: Do NOT induce vomiting.[17][18][19] If the person is conscious and able to swallow, rinse their mouth with water.

  • Medical Attention: Call for immediate emergency medical assistance.[17][18][20] Provide the medical team with the name of the chemical.

Skin Contact
  • Immediate Action: Remove contaminated clothing immediately.

  • Flushing: Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Medical Attention: Seek medical attention if irritation persists.

Inhalation
  • Immediate Action: Move the affected person to fresh air.

  • Medical Attention: Seek medical attention if breathing is difficult or symptoms persist.

Waste Disposal

All waste containing this compound, including contaminated labware, PPE, and excess material, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Synthesis Hazards

The synthesis of this compound often involves the use of hydrazine hydrate and a chlorinated quinazoline precursor.[10]

  • Hydrazine Hydrate: Is a corrosive, flammable, and highly toxic substance. All manipulations should be performed in a fume hood with appropriate PPE.

  • Reaction Conditions: The reaction may be exothermic and should be carefully controlled.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling Prep1 Don PPE (Goggles, Face Shield, Double Gloves, Lab Coat) Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Decontaminate Work Surface Prep2->Prep3 Handling1 Weigh Solid Compound Prep3->Handling1 Handling2 Dispense and Seal Primary Container Handling1->Handling2 Handling3 Prepare Solution (if applicable) Handling2->Handling3 Cleanup1 Decontaminate Equipment and Surfaces Handling3->Cleanup1 Cleanup2 Segregate Hazardous Waste Cleanup1->Cleanup2 Cleanup3 Dispose of Waste in Labeled Container Cleanup2->Cleanup3 Post1 Remove PPE Cleanup3->Post1 Post2 Wash Hands Thoroughly Post1->Post2

Caption: Workflow for the safe handling of this compound.

Potential_Reactivity_Pathways Potential Reactivity and Decomposition of this compound cluster_reactants Reactants cluster_products Potential Products / Hazards HQ This compound Hydrazones Hydrazone Derivatives HQ->Hydrazones Reaction with Electrophiles Decomposition_Gases Hazardous Gases (NH₃, NOx, H₂) HQ->Decomposition_Gases Thermal Decomposition Oxidation_Products Oxidized Species HQ->Oxidation_Products Oxidation Electrophiles Electrophiles (e.g., Aldehydes, Ketones) Oxidizing_Agents Strong Oxidizing Agents Heat Heat (>186 °C)

Caption: Potential reactivity and decomposition pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydrazinoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-hydrazinoquinazoline via nucleophilic aromatic substitution. The described method involves the reaction of 4-chloroquinazoline with hydrazine hydrate, a common and effective route to obtaining the target compound. This compound is a key intermediate in the development of various biologically active molecules, making a standardized and reproducible synthetic protocol highly valuable for researchers in medicinal chemistry and drug discovery. These application notes include detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a hydrazine moiety at the 4-position of the quinazoline ring system serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug screening. The nucleophilic substitution of a halogen, typically chlorine, at the C4 position of the quinazoline nucleus with hydrazine is a fundamental and efficient method for preparing this compound. The C4 position is known to be more susceptible to nucleophilic attack than the C2 position, allowing for regioselective synthesis[1]. This protocol details a reliable method for this transformation using readily available starting materials.

Chemical Reaction

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient C4 carbon of the quinazoline ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent expulsion of the chloride leaving group yields the stable this compound product.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Chloroquinazoline1.0 g (6.08 mmol)
Hydrazine hydrate (~64%)1.2 mL (~24.3 mmol, 4 equiv.)
Solvent (Ethanol)20 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time4 hours
Product
Expected Yield85-95%
AppearanceOff-white to pale yellow solid
Melting Point184-186 °C
Characterization (1H NMR, 400 MHz, DMSO-d6)
δ (ppm)Assignment
9.45 (br s, 1H)-NH-
8.50 (s, 1H)Quinazoline-H2
8.10 (d, 1H)Quinazoline-H5
7.85 (t, 1H)Quinazoline-H7
7.65 (d, 1H)Quinazoline-H8
7.55 (t, 1H)Quinazoline-H6
4.60 (br s, 2H)-NH2

Experimental Protocol

This protocol is based on established procedures for the reaction of 4-chloroquinazolines with hydrazine[2][3].

Materials and Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • 4-Chloroquinazoline

  • Hydrazine hydrate (64% solution in water)

  • Ethanol (absolute)

  • Deionized water

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Procedure:

  • Reactor Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroquinazoline (1.0 g, 6.08 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: Carefully add hydrazine hydrate (1.2 mL, ~4 equivalents) to the stirred solution at room temperature. The addition may be slightly exothermic.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Monitoring: Maintain the reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the isolated solid under vacuum to obtain this compound as an off-white to pale yellow powder.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 4-Chloroquinazoline in Ethanol start->dissolve end End add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry product This compound (Solid Product) dry->product product->end

Caption: Synthetic workflow for the preparation of this compound.

Reaction Mechanism Pathway

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Chloroquinazoline 4-Chloroquinazoline Meisenheimer Complex Meisenheimer Complex 4-Chloroquinazoline->Meisenheimer Complex Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Meisenheimer Complex This compound This compound Meisenheimer Complex->this compound Leaving Group Expulsion HCl HCl Meisenheimer Complex->HCl

Caption: Nucleophilic aromatic substitution mechanism.

Safety Precautions

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction may be exothermic upon addition of hydrazine hydrate. Add the reagent slowly and monitor the temperature.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor the reaction by TLC until the starting material is consumed.
Product loss during work-upEnsure the reaction mixture is thoroughly cooled before filtration. Use minimal amounts of cold solvent for washing.
Impure ProductIncomplete removal of starting materialsRecrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.
Presence of side-productsPurify by column chromatography if recrystallization is ineffective.
Reaction does not proceedPoor quality of reagentsUse fresh or properly stored 4-chloroquinazoline and hydrazine hydrate.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound, a key building block in medicinal chemistry. By following the detailed steps and safety precautions, researchers can consistently obtain high yields of the desired product. The provided quantitative data and characterization information will aid in the successful execution and validation of this important synthetic transformation.

References

Application Notes and Protocols for the Synthesis of Triazolo[1,5-c]quinazolines from 4-Hydrazinoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,2,4-triazolo[1,5-c]quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The synthesis originates from the versatile precursor, 4-hydrazinoquinazoline, and proceeds through a stable, isolable intermediate, a[1][2][3]triazolo[4,3-c]quinazoline, which then undergoes an acid-catalyzed Dimroth rearrangement to yield the thermodynamically more stable [1,5-c] isomer. This methodology offers a reliable and efficient route to this valuable scaffold.

Introduction

Triazoloquinazolines are fused heterocyclic systems that have garnered considerable attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The[1][2][3]triazolo[1,5-c]quinazoline isomer, in particular, is a sought-after scaffold in drug discovery. The synthetic strategy outlined herein involves the initial cyclocondensation of a this compound derivative with an orthoester to form the kinetically favored[1][2][3]triazolo[4,3-c]quinazoline. Subsequent treatment with acid induces a Dimroth rearrangement, providing a clean and high-yielding pathway to the desired[1][2][3]triazolo[1,5-c]quinazoline core structure. This method is amenable to the preparation of a variety of substituted analogs, making it a valuable tool for the development of new chemical entities.

Reaction Scheme

The overall synthetic pathway involves two key steps: the initial cyclization to the [4,3-c] isomer and the subsequent acid-catalyzed rearrangement to the [1,5-c] isomer.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Dimroth Rearrangement This compound This compound Triazolo_4_3_c_quinazoline [1,2,4]Triazolo[4,3-c]quinazoline This compound->Triazolo_4_3_c_quinazoline Reflux Orthoester Orthoester Orthoester->Triazolo_4_3_c_quinazoline Triazolo_4_3_c_quinazoline_2 [1,2,4]Triazolo[4,3-c]quinazoline Triazolo_1_5_c_quinazoline [1,2,4]Triazolo[1,5-c]quinazoline (Target Compound) Triazolo_4_3_c_quinazoline_2->Triazolo_1_5_c_quinazoline Glacial Acetic Acid, Reflux

Caption: General synthetic scheme for the preparation of[1][2][3]triazolo[1,5-c]quinazolines.

Experimental Protocols

The following protocols are based on the synthesis of 5-(4-bromophenyl)-[1][2][3]triazolo[1,5-c]quinazolines, as reported in the literature.[4]

Protocol 1: Synthesis of 5-(4-bromophenyl)-[1][2][3]triazolo[4,3-c]quinazolines (Intermediates 2a and 2b)

This protocol describes the solvent-free cyclocondensation of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters.

Materials:

  • 2-(4-bromophenyl)-4-hydrazinoquinazoline (1)

  • Triethyl orthoformate or Triethyl orthopropionate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • In a round-bottom flask, a mixture of 2-(4-bromophenyl)-4-hydrazinoquinazoline (1) and the appropriate orthoester (triethyl orthoformate for 2a or triethyl orthopropionate for 2b ) is heated under reflux for 4 hours.

  • After completion of the reaction (monitored by TLC), the excess orthoester is removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure[1][2][3]triazolo[4,3-c]quinazoline product.

Protocol 2: Synthesis of 5-(4-bromophenyl)-[1][2][3]triazolo[1,5-c]quinazolines (Target Compounds 3a and 3b) via Dimroth Rearrangement

This protocol details the acid-catalyzed rearrangement of the [4,3-c] isomers to the desired [1,5-c] isomers.

Materials:

  • 5-(4-bromophenyl)-[1][2][3]triazolo[4,3-c]quinazoline (2a ) or 2-ethyl-5-(4-bromophenyl)-[1][2][3]triazolo[4,3-c]quinazoline (2b )

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Washing solvent (e.g., water)

Procedure:

  • The respective 5-(4-bromophenyl)-[1][2][3]triazolo[4,3-c]quinazoline isomer (2a or 2b ) is dissolved in glacial acetic acid in a round-bottom flask.

  • The solution is heated under reflux for 4 hours.[4] The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot.[4]

  • Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

  • The precipitated solid is collected by filtration, washed with water to remove residual acetic acid, and dried to yield the pure[1][2][3]triazolo[1,5-c]quinazoline product (3a or 3b ).

Data Presentation

The following table summarizes the reported yields for the synthesis of the intermediate and final products.

Compound IDCompound NameStarting MaterialReagent/SolventReaction Time (h)Yield (%)Melting Point (°C)
2a 5-(4-bromophenyl)-[1][2][3]triazolo[4,3-c]quinazoline1 Triethyl orthoformate (solvent-free)483238-240[1]
2b 2-ethyl-5-(4-bromophenyl)-[1][2][3]triazolo[4,3-c]quinazoline1 Triethyl orthopropionate (solvent-free)484-
3a 5-(4-bromophenyl)-[1][2][3]triazolo[1,5-c]quinazoline2a Glacial Acetic Acid4--
3b 2-ethyl-5-(4-bromophenyl)-[1][2][3]triazolo[1,5-c]quinazoline2b Glacial Acetic Acid4--

Note: Detailed yield and melting point data for compounds 3a and 3b were not explicitly provided in the abstract, but the conversion is described as successful.[4]

Mechanism of Dimroth Rearrangement

The transformation from the [4,3-c] to the [1,5-c] isomer proceeds via a well-established Dimroth rearrangement mechanism, which is catalyzed by acid.

Dimroth_Mechanism Start [1,2,4]Triazolo[4,3-c]quinazoline Protonation Protonation at N3 Start->Protonation H+ Ring_Opening Ring Opening to N-vinyl-N'-acylhydrazine intermediate Protonation->Ring_Opening Rotation Rotation around C-N bond Ring_Opening->Rotation Ring_Closure Intramolecular Cyclization Rotation->Ring_Closure Deprotonation Deprotonation Ring_Closure->Deprotonation -H+ Product [1,2,4]Triazolo[1,5-c]quinazoline Deprotonation->Product

References

Application Notes and Protocols: Synthesis of Potent Antitumor Agents from 4-Hydrazinoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of potent antitumor agents derived from 4-hydrazinoquinazoline. This class of compounds has demonstrated significant potential in cancer therapy, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Introduction

Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including notable anticancer properties. The introduction of a hydrazine moiety at the 4-position of the quinazoline scaffold provides a versatile chemical handle for the synthesis of various derivatives, particularly Schiff bases, which have shown promising cytotoxic activity against a panel of cancer cell lines. These compounds often exert their antitumor effects by targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative this compound Schiff base derivatives against various human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their potency.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
QSB-1 Quinazoline Schiff base 1MCF-7 (Breast)6.246[1]
QSB-2 Quinazoline Schiff base 2MCF-7 (Breast)5.910[1]
QHT-4-IP Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast)10.16[2]
QHT-2-BR Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7 (Breast)11.23[2]
9p 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolineHT-29 (Colon)0.015[3]
9p 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolineH-460 (Lung)0.031[3]
9p 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolineHepG2 (Liver)0.53[3]
9p 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolineSGC-7901 (Gastric)0.58[3]
CM9 Quinazolinone-hydrazide-triazole (4-bromobenzyl)EBC-1 (Lung)8.6 ± 1.9[4]
4-TCPA Quinazoline-containing 1,2,3-triazoleK562 (Leukemia)5.95[5][6]
4-TCPA Quinazoline-containing 1,2,3-triazoleMCF7 (Breast)19.50[5][6]
4-TCPA Quinazoline-containing 1,2,3-triazoleA549 (Lung)35.70[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation are provided below.

Protocol 1: Synthesis of 4-(N'-Arylidene)hydrazinylquinazoline Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

  • Stirring hot plate

  • Buchner funnel and filter paper

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle heating and stirring.

  • Addition of Aldehyde: To the solution, add 1.1 equivalents of the desired substituted aromatic aldehyde.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation and Filtration: After completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 4-(N'-arylidene)hydrazinylquinazoline Schiff base.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[7]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[9]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Cancer cells treated with this compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, harvest both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Mechanism of Action

This compound derivatives often exert their antitumor effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[12][13] Overactivation of this pathway is a common feature in many cancers.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Quinazoline This compound Derivative Quinazoline->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization Activates Quinazoline This compound Derivative Quinazoline->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Vascular_Permeability Vascular Permeability PKC->Vascular_Permeability Endothelial_Proliferation Endothelial Cell Proliferation & Survival Ras_Raf_MEK_ERK->Endothelial_Proliferation PI3K_Akt->Endothelial_Proliferation Migration Cell Migration PI3K_Akt->Migration

Caption: Inhibition of the VEGFR signaling pathway, a key driver of angiogenesis.

Conclusion

The synthetic accessibility of this compound and the potent, targeted anticancer activity of its derivatives make this scaffold a highly promising starting point for the development of novel cancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore this important class of compounds further. Future work may focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring their efficacy in in vivo models.

References

Application of 4-Hydrazinoquinazoline in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents with distinct mechanisms of action. The quinazoline scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Among its derivatives, 4-hydrazinoquinazoline serves as a versatile building block for the synthesis of potent antimicrobial compounds. This document provides detailed application notes and protocols for leveraging this compound in the development of new antimicrobial agents, summarizing key quantitative data, experimental methodologies, and visualizing critical workflows and mechanisms.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinazoline core with a hydrazine group at the 4th position. This hydrazine moiety offers a reactive site for a variety of chemical modifications, allowing for the generation of diverse libraries of derivatives, including hydrazones, pyrazoles, and triazoles. These modifications have been shown to significantly influence the antimicrobial potency and spectrum of the resulting compounds.

Mechanism of Action

While the precise mechanisms of action can vary among different this compound derivatives, a prominent target that has been identified is DNA gyrase .[1] This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[1] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.

The proposed mechanism involves the binding of the this compound derivatives to the active site of DNA gyrase, thereby inhibiting its enzymatic activity.[1] Molecular docking studies have further elucidated the potential binding interactions between these compounds and the enzyme's active site.[1]

Mechanism of Action of this compound Derivatives cluster_bacterium Bacterial Cell Quinazoline_Derivative This compound Derivative DNA_Gyrase DNA Gyrase Quinazoline_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Synthesis Workflow Start Starting Material (e.g., 2-aminobenzonitrile) Step1 Cyclization to form Quinazolinone Ring Start->Step1 Step2 Introduction of a leaving group at C4 Step1->Step2 Step3 Reaction with Hydrazine Hydrate Step2->Step3 Intermediate This compound Step3->Intermediate Step4 Condensation with Aldehydes/Ketones Intermediate->Step4 Final_Product Hydrazone Derivatives Step4->Final_Product Antimicrobial Susceptibility Testing Workflow Start Synthesized Compounds Step1 Preparation of Stock Solutions Start->Step1 Step2 Serial Dilution in 96-well plates Step1->Step2 Step3 Inoculation with Microbial Suspension Step2->Step3 Step4 Incubation at 37°C for 24h Step3->Step4 Step5 Visual Assessment of Microbial Growth Step4->Step5 Result Determination of MIC Step5->Result

References

Application Notes and Protocols: 4-Hydrazinoquinazoline for Enhanced Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycan analysis is a critical aspect of biopharmaceutical development, disease biomarker discovery, and fundamental biological research. The inherent low ionization efficiency and high hydrophilicity of native glycans pose significant challenges for their detection by mass spectrometry (MS) and liquid chromatography (LC).[1][2][3] Chemical derivatization, or labeling, of glycans is a widely adopted strategy to overcome these limitations.[2][4] 4-Hydrazinoquinazoline (4-HQ) has emerged as a valuable derivatization reagent, functioning as a reactive matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the sensitive analysis of both neutral and sialylated glycans.[5][6] This labeling approach improves detection sensitivity and simplifies analytical workflows.[5]

Principle of the Method

The derivatization process involves the reaction of the hydrazine group of this compound with the aldehyde group present at the reducing end of a free glycan. This reaction forms a stable hydrazone linkage. The process effectively "tags" the glycan with the 4-HQ molecule, which enhances its ionization efficiency and facilitates more sensitive detection in mass spectrometry.[7] A key advantage of 4-HQ is its function as a reactive matrix, allowing for an on-target reaction at room temperature, which simplifies sample preparation compared to many other derivatization methods that require more tedious procedures.[5][6]

Application Notes

Advantages of this compound (4-HQ):

  • Enhanced Sensitivity: 4-HQ derivatization significantly increases the detection sensitivity for glycans in MALDI-MS. Studies have shown a 100-fold decrease in the detection limit for maltoheptaose and a 20-fold decrease for A3 glycan compared to conventional matrices.[5][6]

  • Simplified Workflow: 4-HQ acts as both a derivatizing agent and a matrix, enabling a one-step, on-target labeling and analysis process at room temperature. This eliminates the need for complex and time-consuming preparation and cleanup procedures often associated with other labeling strategies.[5][6]

  • Broad Applicability: The reagent is effective for both neutral and acidic (sialylated) glycans, making it a versatile tool for comprehensive glycan profiling.[5]

  • Reproducibility: 4-HQ forms homogeneous crystals, which contributes to good shot-to-shot reproducibility in MALDI-MS analysis.[5][6]

  • Successful Applications: It has been successfully used for the analysis of glycans released from standard glycoproteins and complex biological samples like human serum.[5][6]

Limitations and Considerations:

  • While 4-HQ is highly effective for MALDI-MS, its utility for other techniques like electrospray ionization (ESI)-MS may require further optimization and comparison with other specialized reagents like RapiFluor-MS or procainamide.[2]

  • As with any chemical derivatization, it is crucial to assess labeling efficiency to ensure accurate quantitative analysis.

Experimental Workflow and Protocols

The overall workflow for N-glycan analysis using this compound involves glycan release from the glycoprotein, on-target derivatization with 4-HQ, and subsequent analysis by MALDI-MS.

Workflow_for_N-Glycan_Analysis_using_4-HQ cluster_0 Sample Preparation cluster_1 Derivatization & Analysis Glycoprotein_Sample Glycoprotein Sample (e.g., from human serum, purified mAb) Glycan_Release Enzymatic Glycan Release (e.g., PNGase F) Glycoprotein_Sample->Glycan_Release Released_Glycans Released N-Glycans Glycan_Release->Released_Glycans On-Target_Derivatization On-Target Derivatization with 4-HQ (Reactive Matrix) Released_Glycans->On-Target_Derivatization MALDI_MS_Analysis MALDI-MS Analysis On-Target_Derivatization->MALDI_MS_Analysis Analyte + 4-HQ spotted on MALDI plate Data_Analysis Data Analysis & Profiling MALDI_MS_Analysis->Data_Analysis

Fig 1. General workflow for N-glycan analysis using 4-HQ.

Protocol 1: N-Glycan Release from Glycoproteins

This protocol outlines the enzymatic release of N-linked glycans from a glycoprotein sample using PNGase F.

Materials:

  • Glycoprotein sample (e.g., 50 µg)

  • Denaturation Buffer (e.g., 5% SDS, 1 M β-mercaptoethanol)

  • NP-40 (10% solution)

  • PNGase F (Peptide-N-Glycosidase F)

  • Sodium Phosphate Buffer (50 mM, pH 7.5)

  • Water (LC-MS grade)

Procedure:

  • Denaturation: Dissolve the glycoprotein sample in an appropriate volume of water and add denaturation buffer. Heat the sample at 100°C for 10 minutes to denature the protein.

  • Enzymatic Digestion: After cooling, add the NP-40 solution and PNGase F to the denatured protein sample. The NP-40 counteracts the inhibitory effect of SDS on the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 12-18 hours to ensure complete release of N-glycans.

  • Glycan Purification (Optional but Recommended): Released glycans can be purified from the protein and other reaction components using solid-phase extraction (SPE) with graphitized carbon cartridges.

Protocol 2: On-Target Derivatization and MALDI-MS Analysis with 4-HQ

This protocol details the use of 4-HQ as a reactive matrix for the direct analysis of released glycans.

Materials:

  • Released glycan sample (from Protocol 1)

  • This compound (4-HQ) solution (e.g., 10 mg/mL in 70% acetonitrile / 0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Spotting: Mix 1 µL of the released glycan sample directly with 1 µL of the 4-HQ reactive matrix solution.

  • On-Target Reaction: Spot the 1 µL mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air-dry at room temperature. During this drying process, the derivatization reaction (hydrazone formation) and co-crystallization of the labeled glycan with the matrix occur simultaneously.

  • MALDI-MS Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the positive ion mode. The instrument settings should be optimized for glycan analysis.

  • Data Analysis: Process the acquired spectra to identify and profile the derivatized glycans based on their mass-to-charge ratios (m/z).

Data Presentation

The use of 4-HQ significantly enhances detection sensitivity compared to conventional matrices like 2,5-dihydroxybenzoic acid (DHB).

AnalyteDerivatization MethodDetection Limit Improvement (vs. Conventional Matrix)Reference
Maltoheptaose (Neutral Glycan)4-HQ Reactive Matrix100-fold[5][6]
A3 Glycan (Sialylated Glycan)4-HQ Reactive Matrix20-fold[5][6]

Table 1. Improvement in detection limits for glycans using this compound (4-HQ) as a reactive matrix in MALDI-MS.

Logical Relationship of the Derivatization Process

The chemical basis for the enhanced detection is the covalent linkage of 4-HQ to the glycan's reducing end.

Derivatization_Logic Reducing_End_Glycan Glycan with Aldehyde Group Reaction Hydrazone Formation Reducing_End_Glycan->Reaction 4-HQ This compound (Hydrazine Group) 4-HQ->Reaction Labeled_Glycan 4-HQ Labeled Glycan (Enhanced Ionization) Reaction->Labeled_Glycan

References

Application Notes & Protocols: 4-Hydrazinoquinazoline as a Reactive Matrix for MALDI MS of Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of glycans by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is often hindered by the low ionization efficiency of these biomolecules, particularly for neutral and sialylated glycans.[1][2] Chemical derivatization techniques can enhance detection sensitivity, but they often involve laborious and time-consuming sample preparation and purification steps.[1][2] 4-Hydrazinoquinazoline (4-HQ) has emerged as a novel reactive matrix that addresses these challenges by enabling simultaneous on-target derivatization and crystallization, leading to rapid and highly sensitive analysis of both neutral and sialylated glycans.[1][2]

This document provides detailed application notes and protocols for the use of this compound as a reactive matrix for MALDI-MS of glycans.

Advantages of this compound as a Reactive Matrix

  • Enhanced Sensitivity: 4-HQ significantly improves the detection sensitivity for both neutral and sialylated glycans compared to conventional matrices like 2,5-dihydroxybenzoic acid (DHB).[1][2]

  • Simplified Workflow: The on-target reaction at room temperature eliminates the need for separate derivatization and purification steps, streamlining the analytical process.[1][2]

  • Homogeneous Crystal Formation: 4-HQ promotes the formation of uniform crystals, resulting in good shot-to-shot reproducibility.[1][2]

  • Versatility: It is effective for the analysis of glycans released from glycoproteins and complex biological samples like human serum.[1][2]

Quantitative Data Summary

The use of this compound as a reactive matrix demonstrates a significant improvement in the detection of glycans compared to conventional methods.

AnalyteFold Improvement in Detection Limit (vs. Conventional Matrix)Reference
Maltoheptaose100-fold decrease[1][2]
A3 Glycan20-fold decrease[1][2]
SampleNumber of N-glycans Detected with 4-HQNumber of N-glycans Detected with DHBReference
Ovalbumin2517[2]

Experimental Protocols

Materials
  • This compound (4-HQ)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Purified glycans (for standards and optimization)

  • Glycoprotein samples (e.g., Ovalbumin, human serum)

  • PNGase F

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Protocol 1: Preparation of this compound Matrix Solution
  • Prepare a stock solution of 4-HQ at a concentration of 10 mg/mL.

  • The recommended solvent is a mixture of acetonitrile (ACN) and water containing a small amount of trifluoroacetic acid (TFA). A common solvent composition is ACN/H₂O/TFA (50:50:0.1, v/v/v).

  • Ensure the 4-HQ is completely dissolved by vortexing or brief sonication.

  • This matrix solution should be prepared fresh for optimal performance.

Protocol 2: On-Target Derivatization and Sample Preparation for MALDI-MS

This protocol describes the direct analysis of glycans using 4-HQ as a reactive matrix.

  • Sample Spotting: Spot 0.5 µL of the glycan sample solution directly onto the MALDI target plate.

  • Matrix Application: Immediately add 0.5 µL of the 4-HQ matrix solution to the sample spot.

  • On-Target Reaction: Gently mix the sample and matrix solutions by pipetting up and down a few times on the target plate.

  • Crystallization: Allow the mixture to air-dry at room temperature. This allows for the simultaneous derivatization reaction and co-crystallization of the glycans with the 4-HQ matrix.

  • Analysis: The target plate is now ready for MALDI-MS analysis.

Protocol 3: Analysis of N-glycans Released from Glycoproteins

This protocol outlines the steps for analyzing N-glycans from a glycoprotein sample, such as ovalbumin.

  • Glycan Release: Enzymatically release the N-glycans from the glycoprotein using PNGase F according to the manufacturer's protocol.

  • Sample Preparation: After enzymatic release, the glycan mixture can be directly analyzed without extensive purification.

  • MALDI Spotting:

    • Spot 0.5 µL of the released glycan solution onto the MALDI target plate.

    • Add 0.5 µL of the 4-HQ matrix solution to the sample spot.

    • Gently mix the solutions on the target plate.

  • Crystallization: Allow the spot to air-dry at room temperature.

  • MALDI-MS Analysis: Analyze the sample using a MALDI-TOF mass spectrometer. For neutral glycans, analysis is typically performed in positive ion mode, while sialylated glycans can be analyzed in negative ion mode.

Visualizations

Experimental Workflow for MALDI-MS of Glycans using 4-HQ

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_maldi On-Target Derivatization & Analysis cluster_data Data Processing glycan_release Glycan Release (e.g., PNGase F) spotting Spot Sample & Matrix on MALDI Target glycan_release->spotting matrix_prep Prepare 4-HQ Matrix Solution matrix_prep->spotting reaction On-Target Reaction & Co-crystallization spotting->reaction analysis MALDI-TOF MS Analysis reaction->analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing & Interpretation data_acq->data_proc

Caption: Workflow for glycan analysis using 4-HQ reactive matrix.

Signaling Pathway (Illustrative Example)

While 4-HQ is a chemical tool for analysis and not directly involved in biological signaling, understanding glycan function is the ultimate goal. The following is an illustrative example of a simplified signaling pathway where glycans play a role, which can be investigated using this method.

signaling_pathway cluster_cell Cell Membrane receptor Receptor (Glycoprotein) glycan N-Glycan receptor->glycan Glycosylation (Analyzed by 4-HQ MALDI) signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade ligand Ligand ligand->receptor Binding cellular_response Cellular Response signaling_cascade->cellular_response

References

Application Note: Enhanced Detection of Sialylated Glycans by On-Target Derivatization with 4-Hydrazinoquinazoline for MALDI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of sialylated glycans is critical in biopharmaceutical development and disease biomarker discovery due to their significant role in protein stability, efficacy, and cellular recognition. However, their analysis by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is often hampered by low ionization efficiency and the labile nature of the sialic acid linkage. This application note describes a rapid and sensitive method for the analysis of sialylated and neutral glycans using 4-Hydrazinoquinazoline (4-HQ) as a reactive matrix. This on-target derivatization approach significantly enhances detection sensitivity, simplifies sample preparation, and improves reproducibility.

Introduction

Glycosylation is a critical post-translational modification that influences the physicochemical properties and biological functions of proteins. Sialic acids, typically found at the terminal positions of glycan chains, are of particular interest as they can impact a biotherapeutic's serum half-life and immunogenicity. Traditional MALDI-MS analysis of sialylated glycans is challenging due to the acidic nature of the sialic acid carboxyl group, which leads to poor ionization and in-source fragmentation (loss of sialic acid).

Chemical derivatization of the glycan's reducing end can overcome these limitations. The use of this compound (4-HQ) as a reactive matrix offers a streamlined workflow where derivatization occurs directly on the MALDI target plate at room temperature.[1] The hydrazine group of 4-HQ reacts with the aldehyde group of the glycan's open-ring form to create a stable hydrazone. This not only neutralizes the charge but also introduces a readily ionizable quinazoline moiety, significantly boosting the signal intensity in MALDI-MS analysis.

Advantages of On-Target Derivatization with 4-HQ

  • Increased Sensitivity: The derivatization significantly enhances the ionization efficiency of both neutral and sialylated glycans.

  • Simplified Workflow: The on-target reaction eliminates the need for separate, time-consuming derivatization and cleanup steps.[1]

  • Room Temperature Reaction: The derivatization is performed at room temperature, preserving the integrity of labile sialic acid modifications.[1]

  • Improved Reproducibility: 4-HQ promotes the formation of homogeneous crystals, leading to better shot-to-shot reproducibility in MALDI-MS analysis.[1]

Quantitative Performance

The use of 4-HQ as a reactive matrix provides a substantial improvement in the detection limits of glycans compared to conventional matrices like 2,5-dihydroxybenzoic acid (DHB).

AnalyteFold Improvement in Detection Limit (vs. Conventional Matrix)Reference
Maltoheptaose (Neutral Glycan)100-fold[1]
A3 Glycan (Sialylated Glycan)20-fold[1]

Experimental Protocols

This section provides detailed protocols for the release of N-glycans from glycoproteins and their subsequent on-target derivatization with 4-HQ for MALDI-MS analysis.

Protocol 1: Enzymatic Release of N-Glycans from Glycoproteins

This protocol describes the liberation of N-linked glycans from glycoproteins using the enzyme PNGase F.

Materials:

  • Glycoprotein sample (20-100 µg)

  • Denaturation Buffer: 50 mM phosphate buffer (pH 7.5) with 0.1% (w/v) RapiGest SF or 1% SDS

  • Reducing Agent: 100 mM Dithiothreitol (DTT)

  • Alkylating Agent: 200 mM Iodoacetamide (IAA)

  • PNGase F enzyme

  • Ultrapure water

Procedure:

  • Denaturation: Dissolve 20-100 µg of the glycoprotein sample in 20 µL of Denaturation Buffer. Heat the sample at 95°C for 5 minutes.

  • Reduction: Cool the sample to room temperature. Add 2.5 µL of 100 mM DTT, vortex, and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add 2.5 µL of 200 mM IAA, vortex, and incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion: Add PNGase F (typically 1-2 µL, follow manufacturer's instructions) to the sample mixture. Incubate at 37°C for 2-4 hours (or overnight for heavily glycosylated proteins).

  • Glycan Cleanup: After digestion, the released N-glycans must be purified from the protein and other reaction components. This can be achieved using solid-phase extraction (SPE) with a graphitized carbon or HILIC-based cartridge. Follow the manufacturer's protocol for the chosen SPE product.

  • Drying: Lyophilize the purified glycan sample to dryness. The sample is now ready for on-target derivatization.

Protocol 2: On-Target Derivatization with 4-HQ and MALDI-MS Analysis

This protocol details the on-target derivatization of the released glycans with 4-HQ and subsequent analysis.

Materials:

  • Dried, purified glycan sample

  • This compound (4-HQ)

  • Solvent: Acetonitrile/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Prepare 4-HQ Reactive Matrix Solution: Prepare a saturated solution of 4-HQ in the ACN/Water/TFA solvent. Vortex thoroughly to ensure saturation. Note: As with many MALDI matrices, a saturated solution provides robust results. This typically corresponds to approximately 10-20 mg/mL.

  • Reconstitute Glycan Sample: Dissolve the dried glycan sample in a minimal volume of ultrapure water (e.g., 2-5 µL).

  • On-Target Derivatization:

    • Spot 0.5 µL of the reconstituted glycan sample onto a well of the MALDI target plate.

    • Immediately add 0.5 µL of the saturated 4-HQ reactive matrix solution to the same well.

    • Gently mix the droplet on the target plate using a pipette tip.

    • Allow the sample spot to air-dry completely at room temperature. The on-target derivatization (hydrazone formation) occurs during this drying process.

  • MALDI-MS Analysis:

    • Load the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in positive ion reflectron mode.

    • Calibrate the instrument using a suitable standard.

    • The derivatized glycans will be detected as their [M+H]+ ions, where M is the mass of the 4-HQ-glycan conjugate.

Visualizations

Chemical Reaction Workflow

Glycan Sialylated Glycan (Reducing End) Reaction + Glycan->Reaction Aldehyde Group HQ This compound (4-HQ) HQ->Reaction Hydrazine Group Product Derivatized Glycan (Hydrazone) Reaction->Product Room Temp, On-Target

Caption: Reaction of a glycan with 4-HQ to form a stable hydrazone.

Experimental Workflow

cluster_SamplePrep Sample Preparation cluster_Derivatization On-Target Derivatization cluster_Analysis Analysis Glycoprotein Glycoprotein Sample Denature Denature, Reduce, Alkylate Glycoprotein->Denature Release Release N-Glycans (PNGase F) Denature->Release Purify Purify Glycans (SPE) Release->Purify Spot_Glycan Spot Purified Glycans on MALDI Target Purify->Spot_Glycan Spot_HQ Add 4-HQ Reactive Matrix Spot_Glycan->Spot_HQ Dry Air Dry at Room Temp (Derivatization Occurs) Spot_HQ->Dry MALDI MALDI-MS Analysis (Positive Ion Mode) Dry->MALDI Data Data Analysis MALDI->Data

Caption: Workflow for 4-HQ on-target derivatization of N-glycans.

Conclusion

The on-target derivatization of sialylated and neutral glycans with this compound is a simple, rapid, and highly effective method for enhancing their detection by MALDI-MS. This approach significantly improves sensitivity and reproducibility while streamlining the sample preparation workflow. It is a valuable tool for researchers in glycobiology and for professionals in the biopharmaceutical industry engaged in the characterization of glycoprotein therapeutics.

References

Application Notes and Protocols for the Development of EGFR Kinase Inhibitors Based on a 4-Aminoquinazoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors centered on the 4-aminoquinazoline scaffold. This document outlines the critical signaling pathways, detailed experimental protocols for inhibitor characterization, and a summary of structure-activity relationship (SAR) data to inform rational drug design.

Introduction to EGFR and the 4-Aminoquinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for anti-cancer therapies. The 4-aminoquinazoline core has emerged as a privileged scaffold for the development of potent and selective EGFR inhibitors.[2][3] This is due to its ability to form key hydrogen bonds within the ATP-binding site of the EGFR kinase domain, mimicking the binding of the natural substrate, ATP.[2] First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, are based on this core structure.[2][4]

EGFR Signaling Pathway

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events through multiple pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which ultimately regulate gene transcription and cellular processes like proliferation and survival.[5][6] 4-aminoquinazoline-based inhibitors act as competitive inhibitors at the ATP binding site, preventing this autophosphorylation and subsequent downstream signaling.[7]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimer) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->P_EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

General Workflow for Inhibitor Development

The development and characterization of novel 4-aminoquinazoline-based EGFR inhibitors typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Inhibitor_Development_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Biochemical Biochemical Assays (EGFR Kinase Activity) Synthesis->Biochemical Cellular Cell-Based Assays (Viability, Proliferation) Biochemical->Cellular Mechanism Mechanism of Action (Western Blot for p-EGFR) Cellular->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Improvement Preclinical Preclinical Studies Optimization->Preclinical

Caption: General Workflow for Kinase Inhibitor Development.

EGFR Kinase Activity Assay (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified EGFR kinase domain.

Materials:

  • Purified recombinant EGFR kinase domain

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • ATP

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Test compounds (4-aminoquinazoline derivatives)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µl of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µl of EGFR kinase solution (e.g., 4ng of enzyme) to each well.[8]

  • Incubate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.[8]

  • Incubate the reaction at room temperature for 60 minutes.[8]

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.[8]

  • Record the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1975, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.[9]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Shake the plate for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot for EGFR Phosphorylation

This protocol is used to determine if the test compounds inhibit EGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line (e.g., A431, which overexpresses EGFR)

  • Serum-free cell culture medium

  • EGF (Epidermal Growth Factor)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (e.g., Tyr1068) and anti-total EGFR

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and/or a loading control like β-actin.[2][7]

Data Presentation

The following tables summarize the inhibitory activities of representative 4-aminoquinazoline derivatives against EGFR and various cancer cell lines.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Selected 4-Aminoquinazoline Derivatives.

CompoundEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Reference
Gefitinib--[11]
Erlotinib--[2]
Compound 146.38.4[10][11]
Compound 440.4100[10][11]
6,7-dimethoxy derivative0.029-[7]
Compound 80.82.7[2]
Compound 2146.1-[2]

Table 2: Anti-proliferative Activity of Selected 4-Aminoquinazoline Derivatives against Cancer Cell Lines.

CompoundA549 IC50 (µM)H1975 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)Reference
Gefitinib15.591.23--[2][12]
Erlotinib--2520[2]
Compound 14----[10][11]
Compound 44----[10][11]
Compound 19g-0.11--[12]
Compound 20--123[2]
Compound 7d8.3519.18--[13]

Structure-Activity Relationship (SAR)

The biological activity of 4-aminoquinazoline derivatives as EGFR inhibitors is highly dependent on the substitution patterns on the quinazoline core and the 4-anilino moiety.

SAR_Diagram cluster_0 4-Aminoquinazoline Core cluster_1 Key Structural Modifications Core Quinazoline Moiety Anilino 4-Anilino Group C67 C6, C7 Positions: - Small, electron-donating groups (e.g., -OCH3) enhance potency. N1_N3 N1 and N3 of Quinazoline: - Form key H-bonds with Met793 and Thr766 in the ATP binding pocket. Anilino_Sub Anilino Ring: - 3-position substitution with small, lipophilic groups is preferred. - Halogen substitutions (e.g., -Cl, -Br) are often favorable. C4 C4 Position: - The anilino linkage is crucial for activity.

Caption: Key Structure-Activity Relationships.

Key SAR insights include:

  • Quinazoline Core: The quinazoline moiety is essential for activity.[7] The N-1 and N-3 positions are critical for hydrogen bonding interactions within the EGFR active site.[2]

  • C6 and C7 Positions: Substitution at the C6 and C7 positions of the quinazoline ring with small, electron-donating groups, such as methoxy groups, significantly enhances inhibitory potency.[7]

  • 4-Anilino Moiety: The 4-anilino group is a crucial component. Substitutions on the aniline ring, particularly at the 3-position with small, lipophilic groups, are generally favored for high potency.[7] Halogen substitutions, such as chloro and bromo groups, are also common in potent inhibitors.

  • Overcoming Resistance: To combat resistance mutations like T790M, modifications often involve the introduction of a reactive group that can form a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition.

By systematically applying these experimental protocols and SAR principles, researchers can effectively design, synthesize, and evaluate novel 4-aminoquinazoline-based EGFR kinase inhibitors with improved potency, selectivity, and the ability to overcome clinical resistance.

References

Application Notes and Protocols: Screening 4-Hydrazinoquinazoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the screening and evaluation of 4-hydrazinoquinazoline derivatives as potential anticancer agents. This document outlines the core methodologies for assessing cytotoxicity, and cellular mechanisms of action, and includes detailed experimental protocols and data presentation formats to facilitate reproducible and comparable research in the field of oncology drug discovery.

Introduction to this compound Derivatives in Oncology

Quinazoline and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, with numerous derivatives approved as anticancer drugs, such as gefitinib and erlotinib.[1] The this compound scaffold, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of anticancer activities, often attributed to their ability to inhibit key signaling molecules involved in tumor growth and survival. Mechanisms of action for the broader quinazoline class include the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/Akt/mTOR pathway.[1] Furthermore, some derivatives have been shown to induce cell cycle arrest and apoptosis, as well as inhibit tubulin polymerization.[2]

This document provides standardized protocols for the systematic evaluation of novel this compound derivatives against various cancer cell lines, ensuring robust and comparable data generation.

Data Presentation: Cytotoxicity of this compound Derivatives

The effective concentration of a compound that inhibits 50% of cancer cell growth (IC50) is a critical parameter for evaluating its potency. The following table summarizes the reported IC50 values for a selection of this compound and related quinazoline derivatives against various human cancer cell lines. This consolidated data allows for a comparative analysis of the structure-activity relationships (SAR) and the spectrum of activity across different cancer types.

Table 1: IC50 Values of Selected Quinazoline Derivatives Against Human Cancer Cell Lines

Compound ID/ReferenceDerivative ClassCancer Cell LineIC50 (µM)
Compound 9p [3]2-(2-arylmethylene)hydrazinyl-4-aminoquinazolineH-460 (Lung)0.031
HT-29 (Colon)0.015
HepG2 (Liver)0.53
SGC-7901 (Gastric)0.58
Compound 3b [4]2-aryl-4-salicylidenehydrazino quinazolineMDA-MB-231 (Breast)4.91
Compound 1b [4]2-aryl-4-salicylidenehydrazino quinazolineMDA-MB-231 (Breast)65.2
CM9 [5]quinazolinone hydrazine derivativeEBC-1 (Lung)8.6
U-87MG (Glioblastoma)18.4
HT-29 (Colon)24.6
CM7, CM8, CM10 [5]quinazolinone hydrazine derivativesEBC-1 (Lung)8.6 - 22.9
Compound 18 [6]quinazoline derivativeMGC-803 (Gastric)0.85
Compound 9 [6]quinazoline derivativeMGC-803 (Gastric)1.89
Compound 6 [6]quinazoline derivativeMGC-803 (Gastric)6.23
Compound 27e [7]4-(3-1H-indazolyl)amino quinazolineA549 (Lung)0.61
Compound 3c [8]quinoline-based dihydrazoneMCF-7 (Breast)7.05
Compound 3b [8]quinoline-based dihydrazoneMCF-7 (Breast)7.016

Experimental Protocols

Detailed, step-by-step protocols for the essential assays in the primary screening and mechanistic evaluation of this compound derivatives are provided below.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[2][9] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[2][9]

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2][9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Quinazoline derivatives can induce cell cycle arrest at specific checkpoints.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24 or 48 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and centrifuge. Resuspend the pellet (1 x 10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 2.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C overnight.[11]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[12] Discard the ethanol and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to degrade RNA and ensure PI only binds to DNA).[11]

  • Incubation: Incubate for 30-40 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of PI fluorescence. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening this compound derivatives.

G cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Mechanistic Studies Compound Synthesis Compound Synthesis Primary Screening Primary Cytotoxicity Screening (MTT Assay @ single high concentration) Compound Synthesis->Primary Screening Hit Confirmation Hit Confirmation & Validation Primary Screening->Hit Confirmation Dose-Response IC50 Determination (MTT Assay) Hit Confirmation->Dose-Response Secondary Assays Apoptosis & Cell Cycle Analysis Dose-Response->Secondary Assays Mechanism of Action Signaling Pathway Analysis (e.g., Western Blot) Secondary Assays->Mechanism of Action Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization

Caption: General workflow for screening this compound derivatives.

Representative Signaling Pathway

Quinazoline derivatives frequently target receptor tyrosine kinase pathways, such as the EGFR-PI3K-Akt pathway, which is crucial for cell survival and proliferation.

G EGFR EGFR PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Promotes Proliferation Proliferation mTOR->Proliferation

Caption: Inhibition of the EGFR-PI3K-Akt signaling pathway.

Logical Relationship of a Screening Cascade

This diagram illustrates the decision-making process in a typical screening cascade for anticancer drug discovery.

G start Start: Library of Derivatives screen1 Single-Dose Cytotoxicity Screen (e.g., 10 µM) start->screen1 decision1 Activity > 50% Inhibition? screen1->decision1 inactive Inactive decision1->inactive No screen2 Dose-Response Assay (IC50 Determination) decision1->screen2 Yes decision2 IC50 < Threshold (e.g., 10 µM)? screen2->decision2 deprioritize Deprioritize decision2->deprioritize No screen3 Mechanism of Action Assays (Apoptosis, Cell Cycle) decision2->screen3 Yes end Lead Candidate screen3->end

References

Application Notes and Protocols: Synthesis of 4-Hydrazinoquinazoline-based DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 4-hydrazinoquinazoline derivatives as potent inhibitors of bacterial DNA gyrase. This class of compounds presents a promising scaffold for the development of novel antibacterial agents to combat drug-resistant pathogens.

Introduction

The emergence of antibiotic resistance is a critical global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls DNA topology and is a clinically validated target for antibiotics. The quinazoline scaffold has been identified as a versatile pharmacophore in medicinal chemistry. Specifically, this compound derivatives have demonstrated significant potential as DNA gyrase inhibitors, interfering with the enzyme's function and leading to bacterial cell death. This document outlines the synthetic route to these compounds and the methodologies for assessing their biological activity.

Synthesis Pathway

The synthesis of this compound-based DNA gyrase inhibitors typically follows a multi-step reaction sequence starting from readily available precursors. The general synthetic scheme involves the formation of the core quinazoline ring system, followed by the introduction of the hydrazino moiety at the 4-position, and subsequent derivatization to generate a library of candidate inhibitors.

Synthesis_Pathway A Anthranilic Acid B Intermediate (e.g., Benzoxazinone) A->B Acylation/ Cyclization C 4-Chloroquinazoline Derivative B->C Chlorination (e.g., POCl3) D This compound Core C->D Hydrazinolysis (NH2NH2·H2O) F Target this compound Derivatives (Hydrazones) D->F Condensation E Aldehydes/Ketones E->F

Caption: General synthetic route for this compound derivatives.

Mechanism of Action: DNA Gyrase Inhibition

This compound derivatives typically inhibit DNA gyrase by binding to the ATP-binding site of the GyrB subunit. This prevents the conformational changes necessary for the enzyme's supercoiling activity, ultimately leading to the inhibition of DNA replication and transcription. Molecular docking studies have shown that these compounds can form key hydrogen bonds and hydrophobic interactions within the active site.

Mechanism_of_Action cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit (DNA Cleavage/Re-ligation) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Supercoiling GyrB GyrB Subunit (ATPase Activity) GyrB->GyrA Conformational Change Inhibitor This compound Inhibitor Inhibitor->GyrB Inhibition Inhibition ATP ATP ATP->GyrB DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Inhibition->GyrB

Caption: Inhibition of DNA gyrase by this compound derivatives.

Experimental Protocols

General Synthetic Procedure for this compound Derivatives

The following is a generalized protocol for the synthesis of this compound hydrazone derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Start: Anthranilic Acid step1 Step 1: Synthesis of 2-substituted-4(3H)-quinazolinone start->step1 step2 Step 2: Chlorination to form 4-chloroquinazoline step1->step2 step3 Step 3: Hydrazinolysis to form this compound step2->step3 step4 Step 4: Condensation with carbonyl compounds to form hydrazones step3->step4 end_synthesis Purification and Characterization (NMR, MS, Elemental Analysis) step4->end_synthesis start_bio Synthesized Compounds mic_test Antimicrobial Susceptibility Testing (MIC) start_bio->mic_test gyrase_assay In Vitro DNA Gyrase Inhibition Assay (IC50) start_bio->gyrase_assay end_bio Data Analysis and SAR mic_test->end_bio docking Molecular Docking Studies gyrase_assay->docking docking->end_bio

Caption: Workflow for synthesis and biological evaluation.

Step 1: Synthesis of 2-Hydrazinylquinazolin-4(3H)-one This starting material can be synthesized from anthranilic acid through established literature procedures, often involving cyclization with a suitable reagent to form a benzoxazinone intermediate, followed by reaction with hydrazine.

Step 2: Synthesis of Hydrazone Derivatives (e.g., 4a-f)

  • Dissolve 2-hydrazinylquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the appropriate carbonyl compound (aldehyde or ketone, 1 equivalent).

  • Reflux the reaction mixture for a specified time (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

  • Purify the crude product by recrystallization from a suitable solvent system.

  • Characterize the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, as well as elemental analysis.[1]

In Vitro E. coli DNA Gyrase Inhibition Assay

This assay determines the concentration of the inhibitor required to inhibit 50% of the DNA supercoiling activity of E. coli DNA gyrase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing relaxed plasmid DNA (e.g., pBR322), E. coli DNA gyrase enzyme, and assay buffer. The total volume is typically 20-30 µL.

  • Inhibitor Addition: Add varying concentrations of the synthesized compounds (dissolved in DMSO) to the reaction mixtures. Include a positive control (e.g., Novobiocin or Ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and/or proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The amount of supercoiled DNA is quantified using densitometry.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[1][2]

Data Presentation

The biological activity of synthesized this compound derivatives is summarized below. The data includes Minimum Inhibitory Concentrations (MIC) against various bacterial strains and the 50% inhibitory concentration (IC50) against E. coli DNA gyrase.

Table 1: In Vitro E. coli DNA Gyrase Inhibitory Activity (IC50)

CompoundModificationIC50 (µM)Reference
4a Hydrazone derivative>50[1]
5a Formyl-pyrazole derivative3.19[1]
5c Formyl-pyrazole derivative4.17[1]
5d Formyl-pyrazole derivative3.51[1]
Novobiocin Reference Drug4.12[1]
Compound 154 N-(6-chloro-4-phenylquinazolin-2-yl)guanidine~7[2]
Compound 40 1-[(4-carbamoylphenyl)carbamoyl]ethyl 1,4-dihydroxynaphthalene-2-carboxylate50[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Compounds

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)B. subtilis (µg/mL)Reference
5a 12161[1][3]
Amoxicillin 3264>12816[1]
Compound 14 ----[4]
(Note: MIC values for Compound 14 ranged from 0.66-3.98 µg/ml against a panel of microbes)

Structure-Activity Relationship (SAR)

The data suggests that modifications to the hydrazone moiety significantly impact the biological activity. For instance, the cyclization of hydrazones to form pyrazole derivatives, such as in compounds 5a , 5c , and 5d , led to a notable increase in DNA gyrase inhibitory activity compared to the parent hydrazone 4a .[1] This indicates that the pyrazole ring system may play a crucial role in the binding of these compounds to the active site of DNA gyrase. Further optimization of substituents on this heterocyclic ring could lead to the development of more potent inhibitors. The incorporation of a guanidine group, as seen in compound 154 , also results in strong inhibition of E. coli DNA gyrase.[2]

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of novel DNA gyrase inhibitors. The synthetic routes are generally straightforward, allowing for the generation of diverse chemical libraries. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore this promising class of antibacterial agents. The structure-activity relationship data underscores the importance of the derivatized hydrazone moiety for potent inhibitory activity, guiding future drug discovery efforts in this area.

References

Application Notes and Protocols: Condensation Reaction of 4-Hydrazinoquinazoline with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between 4-hydrazinoquinazoline and various aldehydes is a fundamental synthetic route to produce a diverse range of N-arylidenehydrazinyl-quinazolines. This class of compounds is of significant interest in medicinal chemistry and drug development due to the versatile biological activities exhibited by the quinazoline scaffold, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The resulting Schiff bases serve as crucial intermediates for the synthesis of more complex heterocyclic systems. This document provides a detailed protocol for this condensation reaction, supported by quantitative data and a generalized experimental workflow.

Reaction Principle

The core of the reaction is a nucleophilic addition-elimination process. The lone pair of electrons on the terminal nitrogen of the hydrazine group of this compound attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, typically under acidic catalysis or thermal conditions, to form a stable carbon-nitrogen double bond (imine), resulting in the corresponding hydrazone derivative.

Experimental Protocols

This section details a general procedure for the synthesis of 4-(2-arylidenehydrazinyl)quinazolines. The protocol is based on common methodologies reported in the synthesis of related quinazoline derivatives.[1][2]

Materials and Reagents:

  • This compound

  • Substituted aromatic or aliphatic aldehydes

  • Solvent: Ethanol, Methanol, or Glacial Acetic Acid

  • Catalyst (optional): A few drops of glacial acetic acid or sulfuric acid[3]

  • Drying agent: Anhydrous sodium sulfate or magnesium sulfate

  • Recrystallization solvent: Ethanol, DMF/Ethanol mixture[1]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

General Synthetic Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Aldehyde Addition: To this solution, add the desired aldehyde (1 to 1.1 equivalents). If the aldehyde is a solid, it should also be dissolved in a minimum amount of the reaction solvent.

  • Catalysis (Optional but Recommended): Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the condensation.[3]

  • Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 10 hours depending on the reactivity of the aldehyde.[1][2]

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. In many cases, the product will precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol or water to remove any unreacted starting materials and catalyst.[1]

  • Drying: Dry the collected solid in a desiccator or a vacuum oven at a moderate temperature.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol or a DMF/ethanol mixture, to yield the pure 4-(2-arylidenehydrazinyl)quinazoline derivative.[1]

Data Presentation

The following table summarizes representative data for the synthesis of quinazoline-based hydrazones, illustrating typical yields and reaction conditions. Note that the specific substrate is 2-hydrazino-quinazolinone in some cited examples, but the reaction principle and conditions are highly analogous to those for this compound.

Aldehyde ReactantSolventCatalystReaction Time (hours)Yield (%)Melting Point (°C)Reference
BenzaldehydeEthanol/DMFAcetic Acid282.2282-286[1]
4-ChlorobenzaldehydeEthanol/DMFAcetic Acid268>300[1]
4-NitrobenzaldehydeEthanol/DMFAcetic Acid272237-240[1]
AcetoneN/AN/AN/A85115-116[2]
D-GlucoseEthanolN/A10 (reflux)68210-212[2]
D-ArabinoseEthanolN/A10 (reflux)63197-198[2]

Note: The data from reference[1] pertains to the reaction with 2-mercapto-3-(phenylamino) quinazolin-4(3H)-one followed by hydrazinolysis and condensation, which results in a related quinazolinone hydrazone structure. The data from reference[2] uses 2-ethoxy-4-hydrazinoquinazoline, which is structurally very similar to the target reactant.

Mandatory Visualizations

Diagram 1: General Reaction Scheme

G cluster_reactants Reactants cluster_process Process cluster_products Products 4_Hydrazinoquinazoline This compound Reaction Condensation Reaction (Solvent, Catalyst, Heat) 4_Hydrazinoquinazoline->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Product 4-(2-Arylidenehydrazinyl)quinazoline Reaction->Product Water Water (H₂O) Reaction->Water

Caption: General scheme of the condensation reaction.

Diagram 2: Experimental Workflow

start Start dissolve Dissolve this compound in Solvent start->dissolve add_aldehyde Add Aldehyde (1-1.1 eq.) dissolve->add_aldehyde add_catalyst Add Catalyst (e.g., Acetic Acid) add_aldehyde->add_catalyst react Stir and/or Reflux (Monitor by TLC) add_catalyst->react cool Cool to Room Temperature react->cool filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry the Product wash->dry purify Recrystallize (Optional) dry->purify end Pure Product purify->end

References

Application Notes and Protocols: Cyclization Reactions of Sugar Hydrazones Derived from 4-Hydrazinoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and cyclization of sugar hydrazones derived from 4-hydrazinoquinazoline. The resulting triazoloquinazoline C-nucleosides are of significant interest in medicinal chemistry due to their potential as antimicrobial agents.

Introduction

The condensation of this compound derivatives with monosaccharides yields sugar hydrazones, which are versatile intermediates in the synthesis of novel heterocyclic compounds. Cyclization of these sugar hydrazones leads to the formation of fused ring systems, such as triazoloquinazolines, which are classified as acyclic C-nucleosides. These compounds are of particular interest due to their structural analogy to natural nucleosides and their potential to exhibit a range of biological activities. This document outlines the synthesis of sugar hydrazones from 2-ethoxy-4-hydrazinoquinazoline and their subsequent oxidative cyclization to form triazolo[4,3-a]quinazolines.

Synthesis of 2-Ethoxy-4-hydrazinoquinazoline Sugar Hydrazones

The initial step involves the condensation reaction between 2-ethoxy-4-hydrazinoquinazoline and various monosaccharides. This reaction typically proceeds in ethanol with a catalytic amount of acetic acid to facilitate the formation of the hydrazone linkage.

Experimental Protocol: General Procedure for the Synthesis of 2-Ethoxy-4-hydrazinoquinazoline Sugar Hydrazones (8a-e)
  • A mixture of 2-ethoxy-4-hydrazinoquinazoline (0.01 mol) and the respective monosaccharide (D-glucose, D-galactose, D-mannose, D-xylose, or D-arabinose; 0.01 mol) in ethanol (50 mL) is prepared.

  • A few drops of glacial acetic acid are added to the mixture as a catalyst.

  • The reaction mixture is refluxed for a duration of 4-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solid product that forms upon cooling is collected by filtration.

  • The crude product is washed with ethanol and then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure sugar hydrazone.

Quantitative Data for Synthesis of Sugar Hydrazones
CompoundSugar ReactantYield (%)Melting Point (°C)Molecular Formula
8a D-Glucose62212 - 214C₁₆H₂₂N₄O₆
8b D-Galactose65201 - 203C₁₆H₂₂N₄O₆
8c D-Mannose58218 - 220C₁₆H₂₂N₄O₆
8d D-Xylose68208 - 210C₁₅H₂₀N₄O₅
8e D-Arabinose71223 - 225C₁₅H₂₀N₄O₅

Cyclization of 2-Ethoxy-4-hydrazinoquinazoline Sugar Hydrazones

The synthesized sugar hydrazones can undergo oxidative cyclization to form the corresponding triazolo[4,3-a]quinazolines. A common reagent for this transformation is ethanolic iron(III) chloride. The proposed mechanism involves an electrophilic attack by the ferric chloride on the sugar hydrazone, followed by the elimination of hydrogen chloride and subsequent 1,5-electrocyclization of a nitrilimine intermediate.[1]

Experimental Protocol: General Procedure for the Oxidative Cyclization to Triazoloquinazolines (10a-e)
  • The respective 2-ethoxy-4-hydrazinoquinazoline sugar hydrazone (8a-e) (0.01 mol) is dissolved in ethanol.

  • An ethanolic solution of iron(III) chloride is added dropwise to the hydrazone solution with stirring.

  • The reaction mixture is stirred at room temperature for a specified time, during which the cyclization occurs.

  • The solvent is removed under reduced pressure.

  • The residue is washed with water to remove inorganic salts.

  • The crude product is purified by recrystallization from a suitable solvent to afford the pure triazoloquinazoline.

Quantitative Data for Cyclization to Triazoloquinazolines
CompoundStarting HydrazoneYield (%)Melting Point (°C)Molecular Formula
10a 8a (D-Glucose)55181 - 183C₁₆H₂₀N₄O₅
10b 8b (D-Galactose)52194 - 196C₁₆H₂₀N₄O₅
10c 8c (D-Mannose)50188 - 190C₁₆H₂₀N₄O₅
10d 8d (D-Xylose)61174 - 176C₁₅H₁₈N₄O₄
10e 8e (D-Arabinose)59199 - 201C₁₅H₁₈N₄O₄

Workflow and Reaction Schemes

The following diagrams illustrate the synthetic pathways for the preparation of sugar hydrazones and their subsequent cyclization.

Synthesis_of_Sugar_Hydrazones Hydrazinoquinazoline 2-Ethoxy-4-hydrazinoquinazoline Reaction Hydrazinoquinazoline->Reaction Sugar Monosaccharide (e.g., D-Glucose) Sugar->Reaction Ethanol Ethanol, Acetic Acid (cat.) Ethanol->Reaction Reflux Reflux Reflux->Reaction SugarHydrazone 2-Ethoxy-4-hydrazinoquinazoline Sugar Hydrazone Reaction->SugarHydrazone Condensation

Caption: Synthesis of 2-Ethoxy-4-hydrazinoquinazoline Sugar Hydrazones.

Cyclization_of_Sugar_Hydrazones SugarHydrazone 2-Ethoxy-4-hydrazinoquinazoline Sugar Hydrazone Cyclization SugarHydrazone->Cyclization Reagent FeCl₃, Ethanol Reagent->Cyclization Triazoloquinazoline Triazolo[4,3-a]quinazoline Acyclic C-Nucleoside Cyclization->Triazoloquinazoline Oxidative Cyclization

Caption: Oxidative Cyclization to form Triazoloquinazolines.

Antimicrobial Activity

The synthesized sugar hydrazones and their cyclized triazoloquinazoline derivatives have been screened for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. The biological evaluation of these compounds is crucial for identifying potential lead structures in the development of new antimicrobial agents. The specific details of the antimicrobial screening, including the strains tested and the zones of inhibition, can be found in the primary literature.[1]

Conclusion

The synthesis of sugar hydrazones from this compound derivatives and their subsequent cyclization provides a viable route to novel triazoloquinazoline C-nucleosides. These compounds represent a promising class of molecules for further investigation in the field of antimicrobial drug discovery. The provided protocols offer a reproducible methodology for the preparation and exploration of these and related heterocyclic systems.

References

Application Notes and Protocols for 4-Hydrazinoquinazoline Derivatives as Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and agrochemical research due to their diverse biological activities. Among these, 4-hydrazinoquinazoline derivatives have emerged as a promising scaffold for the development of novel agricultural fungicides. These compounds have demonstrated potent in vitro and in vivo efficacy against a range of phytopathogenic fungi, including those that cause significant crop damage.[1][2] This document provides a detailed overview of the application of these derivatives, including their fungicidal activity, mechanism of action, and protocols for their evaluation.

Fungicidal Activity

Recent studies have focused on synthesizing and evaluating various this compound derivatives, particularly benzohydrazide and thiazole-based hydrazide derivatives bearing a 4-aminoquinazoline moiety.[1][2] These compounds have shown remarkable fungicidal activities against several economically important plant pathogens.

Data Presentation

The following tables summarize the quantitative data on the antifungal activity of selected this compound derivatives.

Table 1: In Vitro Antifungal Activity of Benzohydrazide Derivatives Containing 4-Aminoquinazoline. [1]

CompoundTarget FungusEC50 (µg/mL)
A5Colletotrichum gloeosporioides0.66
A6Colletotrichum gloeosporioides0.71
A11Colletotrichum gloeosporioides0.40
A17Colletotrichum gloeosporioides0.42
Boscalid Colletotrichum gloeosporioides0.36
Carbendazim Colletotrichum gloeosporioides6.96
A6Broad-spectrum (8 fungi)0.63 - 3.82

EC50: Half-maximal effective concentration.

Table 2: In Vivo Antifungal Activity of Compound A6 against Rice Sheath Blight (Rhizoctonia solani). [1]

TreatmentConcentration (µg/mL)Curative Efficacy (%)Protective Efficacy (%)
Compound A620072.678.9
Boscalid 200 70.7 65.2

Table 3: In Vitro Antifungal Activity of Thiazole-Based Hydrazide Derivatives Containing 4-Aminoquinazoline. [2]

CompoundTarget FungusEC50 (µg/mL)
A19Rhizoctonia solani2.87
A26Rhizoctonia solani< 3.0
A19Verticillium dahliae< 3.0
A26Alternaria solani< 3.0
A17Colletotrichum gloeosporioides< 3.0
Chlorothalonil Rhizoctonia solani1.44
Carbendazim Rhizoctonia solani0.85
Boscalid Rhizoctonia solani0.83

Table 4: In Vivo Antifungal Activity of Compound A19 against Rhizoctonia solani. [2]

TreatmentConcentration (µg/mL)Curative Efficacy (%)Protective Efficacy (%)
Compound A1920048.459.6

Mechanism of Action

The primary mechanism of action for several potent this compound derivatives has been identified as the inhibition of succinate dehydrogenase (SDH).[1][2] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.

Signaling Pathway Diagram

Caption: Proposed mechanism of action: Inhibition of Succinate Dehydrogenase (SDH) by this compound derivatives disrupts the TCA cycle and electron transport chain, leading to fungal cell death.

Further studies have indicated that these compounds can also disrupt the integrity of the fungal cell membrane.[1] This is evidenced by increased relative conductivity, leakage of cellular contents, and morphological changes observed through fluorescence and scanning electron microscopy.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A general synthetic route involves a multi-step process, often starting from a substituted anthranilic acid. The synthesis of benzohydrazide derivatives bearing a 4-aminoquinazoline moiety is a representative example.[1]

Synthesis_Workflow Start Substituted Anthranilic Acid Step1 Cyclization Start->Step1 Intermediate1 Benzoxazinone Derivative Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 4-Aminoquinazoline Derivative Step2->Intermediate2 Step3 Coupling with Benzohydrazide Intermediate2->Step3 FinalProduct This compound Fungicide Step3->FinalProduct

Caption: General synthetic workflow for this compound derivatives.

In Vitro Antifungal Activity Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of the synthesized compounds against various phytopathogenic fungi.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Rhizoctonia solani, Colletotrichum gloeosporioides)

  • Sterile petri dishes (9 cm diameter)

  • Sterile pipette tips

  • Incubator

Protocol:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a 3-day-old culture of the target fungus.

  • Incubate the plates at 25 ± 1°C in the dark.

  • After 48-72 hours, or when the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.

  • Determine the EC50 value by probit analysis of the inhibition data.

In Vivo Antifungal Activity Assay (Curative and Protective)

This protocol evaluates the efficacy of the compounds in controlling fungal diseases on host plants. The example below is for rice sheath blight caused by Rhizoctonia solani.[1]

Materials:

  • Rice seedlings (e.g., at the four-leaf stage)

  • Rhizoctonia solani culture

  • Synthesized this compound derivatives

  • Wetting agent (e.g., Tween 20)

  • Atomizer/sprayer

  • Humid chamber

Protocol for Curative Activity:

  • Inoculate healthy rice seedlings by placing mycelial discs of R. solani on the sheaths.

  • Maintain the inoculated plants in a humid chamber at 28°C for 24 hours to allow for infection establishment.

  • Prepare solutions of the test compounds at the desired concentration (e.g., 200 µg/mL) in water containing a wetting agent.

  • 24 hours post-inoculation, spray the infected seedlings with the compound solutions until runoff. A control group should be sprayed with a solution containing only the wetting agent.

  • Return the plants to the humid chamber.

  • After 5-7 days, measure the lesion length on the rice sheaths.

  • Calculate the curative efficacy using the formula: Efficacy (%) = [(lc - lt) / lc] x 100 where lc is the average lesion length on the control plants and lt is the average lesion length on the treated plants.

Protocol for Protective Activity:

  • Spray healthy rice seedlings with solutions of the test compounds (e.g., 200 µg/mL).

  • Allow the plants to air dry.

  • 24 hours post-treatment, inoculate the seedlings with R. solani as described above.

  • Maintain the plants in a humid chamber.

  • After 5-7 days, measure the lesion length and calculate the protective efficacy as described for the curative assay.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the compounds against the SDH enzyme.[1]

Materials:

  • Mitochondria isolated from the target fungus

  • Test compounds

  • Assay buffer (e.g., phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Protocol:

  • Isolate mitochondria from the mycelia of the target fungus using standard cell fractionation techniques.

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, mitochondrial suspension, and various concentrations of the test compound.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding succinate, PMS, and DCPIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the percentage of SDH inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Safety Assessment

Preliminary safety assessments have been conducted for some of these compounds. For instance, compound A6 was found to be safe for rice and honeybees, which is a crucial consideration for agricultural applications.[1] Further toxicological and environmental impact studies are necessary for any lead compounds.

Conclusion

This compound derivatives represent a highly promising class of agricultural fungicides. Their potent activity against a broad spectrum of phytopathogenic fungi, coupled with a well-defined mechanism of action targeting the SDH enzyme, makes them attractive candidates for further development. The protocols outlined in this document provide a framework for the synthesis, evaluation, and mechanistic study of these compounds, facilitating future research in this area.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydrazinoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 4-hydrazinoquinazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most prevalent and often highest-yielding method is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with hydrazine hydrate.[1] This method is popular due to the commercial availability and reactivity of 4-chloroquinazoline.[1]

Q2: What are the critical parameters to control for maximizing the yield in the reaction between 4-chloroquinazoline and hydrazine hydrate?

A2: To maximize the yield, careful control of the following parameters is essential:

  • Temperature: The reaction is typically exothermic. While heating is necessary to drive the reaction, excessive temperatures (e.g., 150°C) can lead to undesired side reactions, such as ring transformation into triazole derivatives.[1][2] A controlled temperature of around 70°C is often effective.[3]

  • Stoichiometry: Using an excess of hydrazine hydrate (typically 4 equivalents or more) is crucial to ensure the complete conversion of the 4-chloroquinazoline starting material.[3][4]

  • Reaction Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the autoxidation of the resulting this compound, which can be a significant side reaction.[1]

  • Reaction Monitoring: It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure it goes to completion and to avoid unnecessary heating that could promote side reactions.[1]

Q3: What are the primary side reactions that can lower the yield of this compound synthesis?

A3: The main side reactions include:

  • Autoxidation: The hydrazinyl group in the product is susceptible to oxidation, especially in the presence of air, leading to the formation of undesired oxidized byproducts.[5]

  • Ring Transformation: At high temperatures, a rearrangement can occur, transforming the quinazoline ring into 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles.[1][2]

Q4: How can I purify the final this compound product effectively?

A4: After the reaction, the mixture can be cooled, and the precipitated product can be collected by filtration. Recrystallization from a suitable solvent, such as cold ethanol, is a common and effective method for purifying the final product.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Experimental Protocol Reference
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Material: Impurities in the 4-chloroquinazoline. 3. Suboptimal Stoichiometry: Insufficient excess of hydrazine hydrate.1. Monitor the reaction by TLC to ensure completion. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while not exceeding optimal conditions). 2. Ensure the purity of the 4-chloroquinazoline. If necessary, recrystallize the starting material before use.[1] 3. Use at least 4 equivalents of hydrazine hydrate.[3]Section: Detailed Experimental Protocol
Presence of Significant Impurities in the Product 1. Side Reactions: Autoxidation or ring transformation due to excessive heat or exposure to air. 2. Hydrolysis of Starting Material: Presence of water leading to the formation of 4-quinazolone.1. Conduct the reaction under an inert atmosphere (nitrogen or argon). Maintain the reaction temperature at the lowest effective level (e.g., 70°C).[1][3] 2. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.Section: Detailed Experimental Protocol
Product is a different color than expected (e.g., dark orange or brown) Oxidation of the Product: The this compound may have oxidized during the reaction or workup.1. Ensure the reaction is run under an inert atmosphere. 2. During workup, minimize the product's exposure to air and light. 3. Purify the product via recrystallization to remove colored impurities.[3]Section: Detailed Experimental Protocol
Difficulty in Isolating the Product Product Solubility: The product may be too soluble in the reaction solvent at room temperature.1. After the reaction is complete, cool the reaction mixture in an ice bath to promote precipitation. 2. If the product remains in solution, carefully remove the solvent under reduced pressure and then attempt purification of the residue.Section: Detailed Experimental Protocol

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound derivatives under optimized conditions.

Starting MaterialProductReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aryl-4-chloroquinazolines2-Arylquinazolin-4-hydrazinesHydrazine hydrate (4 equiv.)Ethanol70283-91[3]
4-Chloro-2-phenylquinazoline4-Hydrazinyl-2-phenylquinazolineHydrazine hydrateEthanolNot SpecifiedNot Specified56[6]
2-Ethoxy-4-chloroquinazoline2-Ethoxy-4-hydrazinoquinazolineHydrazine hydrateNot SpecifiedNot SpecifiedNot Specified68[6]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 1. Dissolve 4-chloroquinazoline in Ethanol add_hydrazine 2. Add Hydrazine Hydrate (4 equiv.) to the solution start->add_hydrazine heat 3. Heat the reaction mixture to 70°C for 2 hours add_hydrazine->heat monitor 4. Monitor reaction completion via TLC heat->monitor cool 5. Cool the reaction mixture to 0°C monitor->cool Reaction Complete filter 6. Filter the resulting solid cool->filter recrystallize 7. Recrystallize with cold ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? start->side_reactions impure_sm Impure Starting Material? start->impure_sm optimize_cond Optimize Time/Temp Monitor via TLC incomplete_rxn->optimize_cond Yes inert_atm Use Inert Atmosphere Control Temperature side_reactions->inert_atm Yes purify_sm Recrystallize Starting Material impure_sm->purify_sm Yes end Improved Yield optimize_cond->end Implement inert_atm->end Implement purify_sm->end Implement

Caption: Troubleshooting logic for low yield issues.

Detailed Experimental Protocols

Synthesis of 2-Arylquinazolin-4-hydrazine (Adapted from Chavez et al., 2022) [3]

This protocol describes a high-yielding synthesis of this compound derivatives from their 4-chloro precursors.

Materials:

  • 2-Aryl-4-chloroquinazoline (1 equivalent)

  • Hydrazine hydrate (4 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of hydrazine hydrate (4 equivalents) in ethanol. Heat the solution to a gentle reflux.

  • To the hot hydrazine hydrate solution, add the 2-aryl-4-chloroquinazoline (1 equivalent) at a concentration of 0.1 M.

  • Maintain the reaction mixture at 70°C for 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to 0°C in an ice bath.

  • The resulting solid precipitate is then collected by vacuum filtration.

  • The isolated solid is recrystallized with cold ethanol to yield the pure 2-arylquinazolin-4-hydrazine product.

Safety Precautions:

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

  • The reaction is exothermic; therefore, controlled addition and temperature monitoring are crucial.

References

Technical Support Center: Optimization of 4-Hydrazinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis and optimization of 4-hydrazinoquinazoline derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, particularly through the common method of reacting a 4-chloroquinazoline precursor with hydrazine.

Question: My reaction yield is very low. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of 4-hydrazinoquinazolines can stem from several factors related to reaction conditions. The choice of solvent, temperature, and reaction time are critical.

  • Solvent Effects: The polarity and boiling point of the solvent significantly impact reaction rate and yield. While ethanol is commonly used, other solvents might be more effective depending on the specific substrate.

  • Temperature Influence: The reaction is often temperature-dependent. While some reactions proceed at room temperature, applying heat (reflux) can dramatically increase the yield, though it may also promote side reactions. For example, in some related heterocyclic syntheses, moving from room temperature to reflux conditions increased the product yield from 12% to 45%.[1]

  • Reaction Time: Ensure the reaction has proceeded to completion. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material (e.g., 4-chloroquinazoline) is no longer visible. Reaction times can range from a few hours to over 12 hours.[2][3]

Question: I've isolated an unexpected side product, particularly a high molecular weight, colored compound. What could it be?

Answer: A common and significant side reaction is the autoxidation of the this compound product, especially when heated in certain solvents like pyridine. This process can lead to the formation of dimeric, fused-ring systems such as pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.[2][3]

Troubleshooting Steps:

  • Solvent Choice: Avoid prolonged heating in high-boiling, basic solvents like pyridine if this side product is observed.[2][3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidation.

  • Temperature Control: Use the minimum temperature required for the reaction to proceed to completion to reduce the rate of side reactions.

  • Characterization: The structure of these side products can be confirmed using mass spectrometry, NMR, and elemental analysis.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinazoline with hydrazine hydrate.[4] This reaction is typically performed in a protic solvent like ethanol and may require heating under reflux. The key intermediates, 4-chloroquinazolines, are often synthesized from the corresponding quinazolin-4-ones.[3]

Q2: How do different reaction conditions affect the synthesis of this compound derivatives?

A2: The choice of solvent and base can significantly influence the outcome. A study on a related 4-hydrazinylquinoline system demonstrated how different conditions alter yield and reaction time. While the specific yields may vary for quinazolines, the trend provides valuable insight into optimization.

Table 1: Comparison of Reaction Conditions for a Related Heterocyclic Synthesis

Method Solvent Base/Additive Temperature (°C) Time Yield (%)
A Pyridine None Reflux 6-12 h Good (unspecified)[3]
B Absolute EtOH EtONa (0.1 mmol) 70 24 h 74[2]
C Toluene Et3N (0.5 mL) 80 48 h 60[2]

| D | DMF | Et3N (drops) | 100 | 24 h | 80[2] |

Q3: Can this compound be used to synthesize fused heterocyclic systems?

A3: Yes, this compound is a versatile precursor for creating various fused heterocyclic compounds.[5] The hydrazine moiety can react with a wide range of electrophiles to form fused triazolo- or triazino-quinazoline systems.[5][6][7] For example:

  • Reaction with acid chlorides can lead to the formation of 5-ethoxy-2-X-[1][2][6]triazolo[1,5-c]quinazolines via Dimroth rearrangement.[5][6]

  • Reaction with diethyl oxalate or ethyl chloroacetate can yield triazino[4,3-c]quinazoline derivatives.[5][6]

Q4: How should I purify the final this compound product?

A4: Purification typically involves the following steps:

  • Initial Isolation: The crude product often precipitates from the reaction mixture upon cooling. It can be collected by filtration.

  • Washing: The filtered solid should be washed with a suitable solvent (e.g., cold ethanol) to remove residual hydrazine hydrate and other soluble impurities.

  • Recrystallization: The most common method for purification is recrystallization from an appropriate solvent, such as ethanol, to obtain the final product as a crystalline solid.[5][7]

  • Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed.[8]

Experimental Protocols

General Protocol for the Synthesis of this compound from 4-Chloroquinazoline

This protocol is a generalized procedure based on common literature methods.[3] Researchers should adapt it based on the specific reactivity of their substituted quinazoline.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloroquinazoline (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • Addition of Hydrazine: Add hydrazine hydrate (3.0-5.0 eq) to the suspension. The mixture may become clear initially.

  • Heating: Heat the reaction mixture to reflux. Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-12 hours.

  • Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. The product will usually precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove excess hydrazine hydrate.

  • Drying & Characterization: Dry the product, which can be further purified by recrystallization from ethanol if necessary. Confirm the structure of the final product using analytical techniques such as 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry.[2][3]

Visual Guides

The following diagrams illustrate the typical workflow, a troubleshooting decision path, and the primary reaction mechanism involved in the synthesis of this compound derivatives.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_end start_end process process decision decision output output A Setup: 4-Chloroquinazoline in Ethanol B Add Hydrazine Hydrate A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to RT & Filter D->E Reaction Complete F Wash with Cold Ethanol E->F G Recrystallize F->G H Dry Product G->H I Characterize: NMR, IR, MS H->I

Caption: General experimental workflow for this compound synthesis.

G issue issue decision decision solution solution A Low Product Yield B Is reaction complete by TLC? A->B C Increase Reflux Time B->C No D Is temperature optimized? B->D Yes E Increase Temperature (e.g., Reflux) D->E No F Consider alternative solvent (e.g., DMF) D->F Yes G Unexpected Side Product H Is side product high MW and/or colored? G->H I Possible Autoxidation. Avoid high heat & pyridine. H->I Yes J Multiple spots on TLC? H->J No K Purify via Column Chromatography J->K Yes L Characterize side product (MS, NMR) J->L No

Caption: Troubleshooting decision tree for synthesis issues.

G cluster_main Main Reaction Pathway (SNAr) cluster_side Side Reaction (Autoxidation) A 4-Chloroquinazoline C Meisenheimer-like Intermediate A->C B Hydrazine (NH2NH2) B->C + D This compound (Product) C->D - HCl E This compound G Dimerization & Cyclization E->G F [O] (e.g., Air, Heat in Pyridine) F->G + H Pyridazino[4,3-c:5,6-c']diquinoline (Side Product) G->H

Caption: Primary reaction mechanism and a potential side reaction pathway.

References

Troubleshooting low reactivity of 4-Hydrazinoquinazoline in condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-hydrazinoquinazoline in condensation reactions.

Troubleshooting Guide

Low reactivity of this compound can be a significant hurdle in the synthesis of target molecules. The following guide addresses common issues and provides systematic solutions to improve reaction outcomes.

Issue 1: Low or No Product Formation

Possible Causes and Solutions

Possible CauseRecommended SolutionExpected Outcome
Insufficient Reactivity of Carbonyl Compound Sterically hindered or electron-rich aldehydes and ketones may exhibit lower reactivity. Consider increasing the reaction temperature, extending the reaction time, or using a more activating solvent.Increased conversion of starting materials to the desired hydrazone.
Inappropriate Solvent The choice of solvent is critical. Protic solvents like ethanol can facilitate proton transfer, which is often necessary for the reaction mechanism. If using an aprotic solvent, consider adding a catalytic amount of a protic solvent or an acid catalyst.Improved reaction rate and yield.
Absence of Catalyst While some condensations proceed without a catalyst, many require acid catalysis to activate the carbonyl group. A few drops of glacial acetic acid can significantly enhance the reaction rate.[1]Accelerated reaction and higher product yield.
Low Reaction Temperature Condensation reactions of this compound often require heating.[1] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS.Overcoming the activation energy barrier, leading to product formation.
Short Reaction Time Some condensation reactions can be slow and may require several hours to reach completion.[1] Monitor the reaction over an extended period before concluding that it has failed.Increased product yield by allowing the reaction to proceed to completion.
Issue 2: Formation of Multiple Products or Impurities

Possible Causes and Solutions

Possible CauseRecommended SolutionExpected Outcome
Side Reactions of this compound This compound can potentially undergo self-condensation or other side reactions under harsh conditions. Ensure that the reaction temperature is not excessively high and that the reaction time is not unnecessarily long.Minimized formation of byproducts and a cleaner reaction profile.
Decomposition of Starting Materials High temperatures or prolonged exposure to acidic or basic conditions can lead to the decomposition of either this compound or the carbonyl compound. Perform the reaction under the mildest possible conditions that still afford a reasonable reaction rate.Increased yield of the desired product by preventing the degradation of reactants.
Air Oxidation The hydrazine moiety can be susceptible to oxidation. While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome, especially if sensitive substrates are involved.Reduced formation of oxidation-related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in condensation reactions?

A1: 4-Hydrazinoquinazolines are generally good substrates for condensation reactions with aldehydes and ketones, resembling primary amines in their reactivity.[1] They play a significant role in the synthesis of various biologically active compounds.[1]

Q2: What are the typical solvents used for these reactions?

A2: Protic solvents like ethanol are commonly used and often effective.[1] In some cases, a mixture of a polar aprotic solvent like DMF and ethanol has been successfully employed.[1]

Q3: Is a catalyst always necessary for the condensation of this compound?

A3: Not always, but the addition of a catalytic amount of a weak acid, such as glacial acetic acid, is a common practice to accelerate the reaction, especially with less reactive carbonyl compounds.[1]

Q4: What are the typical reaction temperatures and times?

A4: Reaction conditions can vary depending on the specific substrates. Successful reactions have been reported to require heating under reflux for a period ranging from 2 to 6 hours.[1] It is recommended to monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Q5: I am observing a side product that I suspect is from the autoxidation of this compound. How can I prevent this?

A5: Autoxidation of similar hydrazinylquinolones has been observed, particularly when heated in pyridine.[2] If you suspect autoxidation, consider running the reaction under an inert atmosphere (nitrogen or argon) and using a solvent less prone to facilitating oxidation.

Experimental Protocols

The following are detailed methodologies for successful condensation reactions involving a substituted this compound.

Protocol 1: Condensation of 2-Ethoxy-4-hydrazinoquinazoline with Acetone

This protocol describes the formation of a Schiff base from 2-ethoxy-4-hydrazinoquinazoline and acetone.[3][4]

Materials:

  • 2-Ethoxy-4-hydrazinoquinazoline

  • Acetone

  • Ethanol

Procedure:

  • Dissolve 2-ethoxy-4-hydrazinoquinazoline (1 equivalent) in ethanol.

  • Add an excess of acetone to the solution.

  • Heat the mixture under reflux for an appropriate amount of time (monitor by TLC).

  • After completion, cool the reaction mixture.

  • The product may precipitate upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization if necessary.

Protocol 2: Condensation of 2-Ethoxy-4-hydrazinoquinazoline with Monosaccharides

This protocol details the synthesis of sugar hydrazones from 2-ethoxy-4-hydrazinoquinazoline and various monosaccharides.[1]

Materials:

  • 2-Ethoxy-4-hydrazinoquinazoline

  • Selected monosaccharide (e.g., D-glucose, D-galactose) (1 equivalent)

  • Ethanol

  • Water

  • Glacial Acetic Acid

Procedure:

  • Suspend 2-ethoxy-4-hydrazinoquinazoline (1 equivalent) in ethanol (30 ml).

  • Add a solution of the selected monosaccharide (1 equivalent) in water (10 ml).

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the mixture under reflux for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The solid product that forms upon cooling should be filtered off, washed with a minimum amount of ethanol, and dried.

  • The crude product can be purified by crystallization from ethanol.

Table of Yields for Monosaccharide Condensation [1]

MonosaccharideYield (%)
D-Glucose62
D-Galactose88
D-Mannose77
D-Ribose61

Visualizations

General Reaction Pathway

The following diagram illustrates the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a hydrazone.

G Figure 1. Acid-Catalyzed Condensation Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation This compound This compound Nucleophilic_Attack Nucleophilic Attack This compound->Nucleophilic_Attack Aldehyde_Ketone Aldehyde/Ketone Protonated_Carbonyl Protonated Carbonyl Aldehyde_Ketone->Protonated_Carbonyl H+ Protonated_Carbonyl->Nucleophilic_Attack Carbinolamine Carbinolamine Nucleophilic_Attack->Carbinolamine Dehydration Dehydration Carbinolamine->Dehydration -H2O Hydrazone Hydrazone Dehydration->Hydrazone

Caption: Acid-Catalyzed Condensation Pathway

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with low reaction yields.

G Figure 2. Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Reactants Verify Purity and Stoichiometry of Starting Materials Start->Check_Reactants Optimize_Temp Increase Reaction Temperature Check_Reactants->Optimize_Temp Optimize_Time Extend Reaction Time Optimize_Temp->Optimize_Time Add_Catalyst Add Catalytic Acid (e.g., Acetic Acid) Optimize_Time->Add_Catalyst Change_Solvent Switch to a More Appropriate Solvent (e.g., Protic) Add_Catalyst->Change_Solvent Inert_Atmosphere Run Reaction Under Inert Atmosphere Change_Solvent->Inert_Atmosphere Success Improved Yield Inert_Atmosphere->Success

Caption: Troubleshooting Workflow for Low Yield

Key Parameter Relationships

This diagram illustrates the interplay between key reaction parameters and their effect on the reaction outcome.

G Figure 3. Interplay of Reaction Parameters center Reaction Outcome (Yield & Purity) Temperature Temperature Temperature->center Time Time Temperature->Time Time->center Catalyst Catalyst Catalyst->center Catalyst->Temperature Solvent Solvent Solvent->center Solvent->Catalyst Substrate_Reactivity Substrate Reactivity Substrate_Reactivity->center Substrate_Reactivity->Temperature

References

Preventing autoxidation of 4-Hydrazinoquinazoline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of 4-hydrazinoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this valuable heterocyclic compound. My focus here is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our application scientists receive regarding the synthesis of this compound.

Q1: My this compound product is discolored (yellow to brown) instead of the expected pale solid. What is the likely cause?

A1: Discoloration, typically yellowing or browning, is a strong indicator of product degradation, most commonly due to autoxidation of the hydrazino group.[1] This process is often initiated by exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities. The colored species are likely complex oxidation and dimerization products.

Q2: I have a low yield in my synthesis of this compound from 4-chloroquinazoline and hydrazine hydrate. What are the potential reasons?

A2: Low yields can stem from several factors. Firstly, incomplete reaction can be a cause; it is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Secondly, product loss during work-up and purification is common. Ensure the pH is carefully controlled during aqueous extractions to prevent the protonation of your product, which can affect its solubility. Lastly, side reactions, including autoxidation of the product, can consume the desired material.

Q3: Can I store this compound in a solvent for an extended period?

A3: Long-term storage in solution is generally not recommended. Solvents can accelerate degradation pathways like hydrolysis and oxidation. If you must store it in solution for a short period, use a dry, aprotic solvent, and store the solution at a low temperature (e.g., -20°C), protected from light and under an inert atmosphere.

Q4: What are the primary safety concerns when working with hydrazine hydrate?

A4: Hydrazine hydrate is a hazardous substance and requires careful handling in a well-ventilated fume hood. It is corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine can be pyrophoric.

Troubleshooting Guide: Preventing Autoxidation

Autoxidation is the most prevalent issue in the synthesis and storage of this compound. This section provides a detailed guide to mitigating this problem.

Issue: Product Degradation and Discoloration

Primary Cause: Reaction of the electron-rich hydrazine moiety with atmospheric oxygen. This is a radical-mediated process that can lead to a cascade of reactions, including dimerization and the formation of various oxidized species.

Solutions:

  • Implementation of an Inert Atmosphere: The most effective method to prevent autoxidation is to rigorously exclude oxygen from the reaction and subsequent handling steps.

  • Use of Antioxidants/Radical Scavengers: While less common in standard synthetic protocols for this compound, the addition of a radical scavenger can inhibit the autoxidation chain reaction.

  • Controlled Reaction Conditions: Optimizing temperature and reaction time can minimize the formation of degradation products.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound under an Inert Atmosphere

This protocol details the synthesis of this compound from 4-chloroquinazoline and hydrazine hydrate, with a focus on preventing autoxidation through the use of an inert atmosphere.

Materials:

  • 4-chloroquinazoline

  • Hydrazine hydrate

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Condenser

  • Septa

  • Nitrogen or Argon gas supply with a balloon or Schlenk line setup

  • Needles and tubing for gas inlet and outlet

Step-by-Step Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (round-bottom flask with a stir bar and condenser) while hot and immediately purge with a gentle stream of nitrogen or argon gas. A simple setup involves using a balloon filled with the inert gas connected to a needle inserted through a septum.[2] A second needle can serve as a gas outlet to ensure the displacement of air.[3]

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add 4-chloroquinazoline to the reaction flask.

    • Add anhydrous ethanol via a syringe.

    • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux under the inert atmosphere. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature under the inert atmosphere.

    • Perform any aqueous extractions with deoxygenated solvents (solvents purged with nitrogen or argon for 15-30 minutes).

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol), again, under an inert atmosphere if possible, or as quickly as possible to minimize air exposure.

  • Storage: Store the purified this compound in a tightly sealed vial, preferably in a desiccator under an inert atmosphere or in a freezer.

Causality: By maintaining an inert atmosphere throughout the synthesis, the primary reactant for autoxidation, molecular oxygen, is excluded, thus preventing the initiation of the degradation pathway.[4]

Protocol 2: Utilizing Antioxidants in the Synthesis

For reactions where a completely inert atmosphere is challenging to maintain, the use of a radical scavenger can be a viable alternative or a supplementary measure.

Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective radical scavenger in organic synthesis.[5]

Procedure Modification:

  • Add a small amount of BHT (e.g., 0.1-1 mol%) to the reaction mixture along with the starting materials.

  • Proceed with the synthesis as described in Protocol 1. The inert atmosphere is still highly recommended for optimal results.

Causality: BHT acts as a radical scavenger, terminating the free radical chain reactions that are characteristic of autoxidation.[5] It preferentially reacts with peroxy radicals, preventing them from attacking the this compound molecule.

Visualizing the Autoxidation Problem and Solution

The following diagram illustrates the key problem of autoxidation and the preventative measures.

Autoxidation_Prevention cluster_problem The Problem: Autoxidation cluster_solution The Solution: Prevention Product This compound Degradation Oxidized Byproducts (Discolored Impurities) Product->Degradation Autoxidation Oxygen Atmospheric Oxygen (O2) Oxygen->Degradation Clean_Product Pure this compound Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Clean_Product Excludes O2 Antioxidants Antioxidants (e.g., BHT) Antioxidants->Clean_Product Scavenges Radicals Autoxidation_Pathway Product This compound (2 molecules) Dimer Dimer Intermediate Product->Dimer Dimerization Oxidized_Product Oxidized Dimer (Colored Impurity) Dimer->Oxidized_Product Aerial Oxidation Oxygen O2 Oxygen->Oxidized_Product

References

Side products in the synthesis of 4-Hydrazinoquinazoline and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-hydrazinoquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic building block. Our goal is to equip you with the knowledge to not only identify and prevent the formation of common side products but also to understand the underlying chemical principles governing these reactions.

I. Introduction to the Synthesis and its Challenges

The most common and direct route to this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with hydrazine hydrate. While seemingly straightforward, this reaction is often plagued by the formation of side products that can complicate purification and reduce the yield of the desired product. The principal challenges arise from the high reactivity of both the starting materials and the product under certain conditions, leading to ring-opening/recyclization reactions and oxidative degradation.

This guide will provide a detailed exploration of these challenges and offer practical, field-proven solutions to mitigate them, ensuring a successful and efficient synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiment in a question-and-answer format.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Ensure you are using a sufficient excess of hydrazine hydrate (typically 3-5 equivalents). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chloroquinazoline spot is no longer visible. You can also consider extending the reaction time or slightly increasing the temperature, but be mindful of the potential for side product formation (see Question 2).

  • Poor Quality Starting Material: The 4-chloroquinazoline starting material may be impure.

    • Solution: It is advisable to use high-purity 4-chloroquinazoline. If the purity is questionable, consider recrystallizing it from a suitable solvent like ethanol or toluene before use.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Solution: The most prevalent side reactions are the formation of a triazole byproduct at elevated temperatures and autoxidation. To minimize these, conduct the reaction at the lowest effective temperature and under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Product Loss During Work-up: The desired product, this compound, has some solubility in water, which can lead to losses during the aqueous work-up.

    • Solution: After quenching the reaction with water, ensure the product has fully precipitated. Cooling the mixture in an ice bath can aid precipitation. Minimize the volume of water used for washing the precipitate.

Question 2: I've observed a significant amount of a byproduct with a different retention factor (Rf) on my TLC plate. What could it be and how do I prevent its formation?

Answer:

The most likely major byproduct is a ring-opened and recyclized product, specifically 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazole.[2]

  • Cause: This side product is typically formed when the reaction is carried out at high temperatures (e.g., above 100-120 °C). At elevated temperatures, the quinazoline ring can undergo nucleophilic attack by hydrazine at positions other than C4, leading to ring opening and subsequent recyclization to the more thermodynamically stable triazole.

  • Prevention:

    • Temperature Control: This is the most critical factor. Maintain a reaction temperature between 60-80 °C. This temperature is generally sufficient for the SNAr reaction to proceed at a reasonable rate without promoting the formation of the triazole byproduct.

    • Reaction Time: Do not prolong the reaction unnecessarily. Once the starting material is consumed (as monitored by TLC), proceed with the work-up.

Question 3: My reaction mixture turns a dark brown or black color, and I get a complex mixture of products. What is happening?

Answer:

A dark coloration and the formation of a complex product mixture are often indicative of autoxidation .

  • Cause: The hydrazinyl group in the product is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures and in the presence of trace metal impurities. This oxidation can initiate a cascade of radical reactions, leading to dimerization and polymerization, resulting in the dark, often intractable, mixture.

  • Prevention:

    • Inert Atmosphere: The most effective way to prevent autoxidation is to perform the reaction under an inert atmosphere.[1] This can be achieved by using a nitrogen or argon blanket over the reaction mixture.

    • Degassed Solvents: Using solvents that have been degassed (by bubbling an inert gas through them) can also help to minimize the presence of dissolved oxygen.

    • Temperature Control: As with triazole formation, lower reaction temperatures will slow down the rate of autoxidation.

Question 4: How can I effectively purify my this compound and remove the common side products?

Answer:

Effective purification is crucial for obtaining high-quality this compound. The method of choice will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing both the triazole byproduct and baseline impurities.

    • Solvent System: A mixture of ethanol and water is a good starting point. Dissolve the crude product in hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed.

    • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane is typically effective. Start with a low polarity eluent to wash off non-polar impurities and gradually increase the polarity to elute the desired product. The triazole byproduct is generally more polar and will elute later.

  • TLC Monitoring: Regardless of the purification method, it is essential to monitor the fractions by TLC to ensure a clean separation. A typical TLC eluent system is ethyl acetate/hexane (1:1 or 2:1).

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound with measures to minimize side product formation.

Materials and Reagents:

  • 4-chloroquinazoline

  • Hydrazine hydrate (64-80% solution)

  • Ethanol (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard reaction glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • TLC plates (silica gel 60 F254)

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and flush the system with nitrogen or argon for 10-15 minutes to displace any air. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approximately 10 mL per gram of 4-chloroquinazoline). Stir the mixture to dissolve the starting material.

  • Reagent Addition: Slowly add hydrazine hydrate (3.0-5.0 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (eluent: 1:1 ethyl acetate/hexane). The reaction is typically complete within 2-4 hours, when the 4-chloroquinazoline spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold deionized water (approximately 50 mL per gram of starting material) with stirring.

    • A precipitate of the crude this compound should form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

IV. Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is key to controlling the outcome of your synthesis.

A. The Desired Reaction: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient C4 position of the quinazoline ring. This step is typically the rate-determining step.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products QC 4-Chloroquinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) QC->Meisenheimer + Hydrazine (Nucleophilic Attack) Hydrazine Hydrazine Product This compound Meisenheimer->Product - Chloride Ion (Elimination) Chloride Chloride Ion

Caption: SNAr mechanism for this compound synthesis.

B. Side Reaction 1: Triazole Formation at High Temperatures

At elevated temperatures, a competing reaction pathway involving ring opening and recyclization becomes significant.

Triazole_Formation Start 4-Chloroquinazoline + Hydrazine High_Temp High Temperature (> 120°C) Start->High_Temp Ring_Opening Ring Opening High_Temp->Ring_Opening Recyclization Intramolecular Recyclization Ring_Opening->Recyclization Triazole 4-Amino-3-(2-aminophenyl) -4H-1,2,4-triazole Recyclization->Triazole

Caption: Pathway to triazole side product at high temperatures.

C. Side Reaction 2: Autoxidation

The autoxidation of the hydrazinyl group is a radical chain reaction initiated by atmospheric oxygen.

Autoxidation Product This compound Radical_Initiation Radical Initiation Product->Radical_Initiation Oxygen O2 (Air) Oxygen->Radical_Initiation Radical_Propagation Radical Propagation (Chain Reaction) Radical_Initiation->Radical_Propagation Oxidized_Products Oxidized & Dimerized Byproducts Radical_Propagation->Oxidized_Products

Caption: Simplified overview of the autoxidation side reaction.

V. Data Summary Table

The following table summarizes the effect of key reaction parameters on the yield and purity of this compound.

ParameterConditionExpected Outcome on YieldExpected Outcome on PurityRationale
Temperature 60-80 °CGood to ExcellentHighOptimal for SNAr while minimizing triazole formation.
> 120 °CPoor to ModerateLowPromotes the formation of the triazole side product.
Atmosphere Inert (N2 or Ar)Good to ExcellentHighPrevents autoxidation of the product.
AirModerate to PoorLowLeads to the formation of colored, oxidized byproducts.
Hydrazine 3-5 equivalentsGood to ExcellentHighDrives the reaction to completion.
(molar ratio) 1-1.5 equivalentsModerate to PoorModerateMay result in an incomplete reaction.

VI. Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for this reaction?

A1: Yes, other polar protic solvents like isopropanol or n-butanol can be used. However, ethanol is often preferred due to its good solvating properties for the starting material and the ease of its removal. Aprotic solvents like DMF or DMSO can also be used but may require higher temperatures and can complicate the work-up.

Q2: Is it necessary to use an excess of hydrazine hydrate?

A2: Yes, using an excess of hydrazine hydrate is highly recommended. It serves both as a nucleophile and a base to neutralize the HCl generated during the reaction. Using a stoichiometric amount can lead to an incomplete reaction and a lower yield.

Q3: My purified product has a slight yellow or brown tint. Is it pure?

A3: Pure this compound is typically a white to off-white or pale yellow solid. A persistent yellow or brown color may indicate the presence of trace oxidized impurities. If the NMR and melting point are consistent with the pure compound, it may be suitable for many applications. For very high purity requirements, a second recrystallization or treatment with activated charcoal may be necessary.

Q4: What are the key safety precautions when working with hydrazine hydrate?

A4: Hydrazine hydrate is toxic and a suspected carcinogen. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid contact with skin and inhalation of vapors.

VII. References

  • El-Hashash, M. A., Rizk, S. A., & El-Bassiouny, F. A. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Global Journal of Health Science, 4(1), 174–183. --INVALID-LINK--

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. --INVALID-LINK--

  • Nishimura, R. H. V., dos Santos, T., Murie, V. E., Furtado, L. C., Costa-Lotufo, L. V., & Clososki, G. C. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978. --INVALID-LINK--

  • Sánchez, M., Ormazábal-Toledo, R., & Fuentealba, D. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 73. --INVALID-LINK--

  • Shaaban, M. R., Farag, A. M., & El-Kashef, H. S. (2014). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 19(7), 9436–9447. --INVALID-LINK--

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. --INVALID-LINK--

  • Turner, A. B. (1971). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society C: Organic, 2180-2183. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 4-Hydrazinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-hydrazinoquinazoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound derivatives.

Issue 1: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my this compound derivative during recrystallization, resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors:

    • High Solubility in the Crystallization Solvent: The chosen solvent may be too effective at dissolving your compound, even at low temperatures.

    • Insufficient Cooling: The solution may not have been cooled for a long enough period or to a low enough temperature to allow for complete crystallization.

    • Formation of a Supersaturated Solution: Sometimes crystals are slow to form, even when the solution is supersaturated.

    • Premature Filtration: Filtering the crystals before crystallization is complete will lead to loss of product in the mother liquor.

    Solutions:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or use a mixed-solvent system. For this compound derivatives, polar solvents like ethanol are often a good starting point.[1] If the compound is too soluble in a particular solvent, you can add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the hot, saturated solution until it just begins to turn cloudy. Then, allow it to cool slowly.

    • Optimize Cooling: Allow the crystallization flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator for an extended period (e.g., several hours to overnight) to maximize crystal formation.[2][3]

    • Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

    • Monitor Crystallization: Before filtering, ensure that no more crystals are forming. You can check this by observing the solution over time.

Issue 2: Oiling Out During Recrystallization

  • Question: Instead of forming crystals, my this compound derivative is separating as an oil upon cooling. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree.

    Solutions:

    • Lower the Cooling Temperature: Try cooling the solution more slowly and to a lower temperature.

    • Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.

    • Use a Larger Volume of Solvent: This will reduce the concentration of the solute and can prevent oiling out.

    • Agitation: Gentle swirling of the solution during cooling can sometimes promote crystallization over oiling.

    • Redissolve and Recool: If an oil has formed, try reheating the solution to redissolve the oil, then allow it to cool more slowly. You might also try adding a small amount of a solvent in which the oil is immiscible to see if it will induce crystallization.

Issue 3: Streaking or Tailing on TLC and Column Chromatography

  • Question: My this compound derivative produces long streaks rather than tight spots on my TLC plate, and this is leading to broad, tailing peaks during column chromatography. What causes this and how can I fix it?

  • Answer: Streaking is a common problem with polar, nitrogen-containing heterocycles like 4-hydrazinoquinazolines. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.[4][5]

    Solutions:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

      • Triethylamine (Et₃N): Add 0.1-2.0% triethylamine to your solvent system.[4][6] This is often very effective at improving the peak shape of basic compounds.

      • Ammonia/Methanol: A solution of 1-10% ammonia in methanol can be used as a polar component in your eluent system (e.g., mixed with dichloromethane).[4]

    • Alternative Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18).

    • Sample Overloading: Ensure you are not applying too much sample to your TLC plate or column, as this can also cause streaking.[4][7]

Issue 4: Difficulty Separating Byproducts

  • Question: I am having trouble separating my desired this compound derivative from byproducts formed during the synthesis. What are the likely impurities and how can I improve the separation?

  • Answer: The synthesis of 4-hydrazinoquinazolines from 4-chloroquinazolines and hydrazine hydrate can lead to several byproducts.

    Common Impurities:

    • Unreacted 4-chloroquinazoline: This is a common impurity if the reaction does not go to completion.

    • Bis-hydrazine adducts: In some cases, a second hydrazine molecule can displace the chlorine at the 2-position, especially under harsh conditions.[8]

    • Ring-opened or rearranged products: At high temperatures, the quinazoline ring can undergo transformations, leading to triazole derivatives.[9]

    • Oxidation products: The hydrazino group is susceptible to oxidation, which can lead to a variety of colored impurities.

    Separation Strategies:

    • Optimize Column Chromatography:

      • Solvent System: Carefully screen different solvent systems using TLC to find an eluent that provides good separation between your product and the impurities. A gradient elution (gradually increasing the polarity of the solvent) is often more effective for complex mixtures than an isocratic elution (constant solvent composition).

      • Dry Loading: If your crude product is not very soluble in the starting eluent for column chromatography, use the "dry loading" technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

    • Recrystallization: If the impurities have significantly different solubilities from your product in a particular solvent, recrystallization can be a very effective purification method. You may need to perform multiple recrystallizations to achieve high purity.

    • Acid-Base Extraction: The basicity of the hydrazino group can be exploited. You may be able to selectively extract your product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate your purified product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of a crude this compound derivative?

A1: A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol. For example, you could start with a 9:1 mixture of DCM:methanol and gradually increase the proportion of methanol. Due to the polar and basic nature of 4-hydrazinoquinazolines, it is often necessary to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent streaking.[4]

Q2: My purified this compound derivative is a colorful solid, but the literature reports it as a white or pale yellow solid. What could be the reason?

A2: The presence of color often indicates the presence of oxidized impurities. The hydrazino group is susceptible to air oxidation, which can form colored byproducts. To minimize this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating. Storing the purified compound under an inert atmosphere and in the dark can also help prevent degradation.

Q3: How can I confirm the purity of my final this compound derivative?

A3: Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful technique for structural elucidation and purity assessment. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help identify any impurities with different molecular weights.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity and can quantify the amount of any impurities present.

Q4: Can I reuse my silica gel column for purifying another batch of the same this compound derivative?

A4: While it is possible to reuse silica gel columns, it is generally not recommended for high-purity applications. Strongly adsorbed impurities from the previous run may slowly elute during subsequent purifications, contaminating your product. If you do choose to reuse a column, it is essential to thoroughly wash it with a very polar solvent (e.g., methanol) and then with the starting eluent for your next separation to remove any residual compounds.[10]

Data Presentation

Table 1: Common Solvents for Purification of this compound Derivatives

Purification MethodSolvent/Solvent SystemTypical ApplicationNotes
Recrystallization EthanolGeneral purpose for many quinazoline derivatives.Good for moderately polar compounds.
MethanolSimilar to ethanol, can be more effective for highly polar derivatives.
IsopropanolAnother alcoholic solvent option.
Ethanol/WaterMixed solvent system to adjust polarity for optimal crystallization.Water acts as an anti-solvent.
Dichloromethane/HexaneFor less polar derivatives.Hexane acts as an anti-solvent.
Column Chromatography (Normal Phase) Dichloromethane/MethanolGood starting point for gradient elution.Increase methanol percentage to increase polarity.
Ethyl Acetate/HexaneCommon system for a wide range of polarities.Increase ethyl acetate percentage to increase polarity.
Chloroform/EthanolMentioned in literature for purification of some derivatives.[1]Chloroform is a less common choice now due to safety concerns.

Note: The optimal solvent system will depend on the specific substituents on the quinazoline ring.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a this compound Derivative

  • Dissolution: In a flask, add the crude this compound derivative. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Protocol 2: General Procedure for Column Chromatography of a this compound Derivative

  • TLC Analysis: Develop a suitable solvent system for your separation using TLC. The ideal Rf value for your product should be around 0.2-0.4. Remember to add a basic modifier (e.g., 0.5% triethylamine) to the solvent system if you observe streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and well-packed bed. Add a layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation start Crude this compound Derivative tlc_analysis TLC Analysis for Purity & Method Selection start->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization High Purity & Suitable Solvent column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple Impurities or Streaking purity_check Purity Check (TLC, mp, HPLC) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Impure purity_check->column_chromatography Impure identity_check Identity Confirmation (NMR, MS) purity_check->identity_check Pure final_product Pure this compound Derivative identity_check->final_product

Caption: Experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered low_yield Low Yield? start->low_yield Recrystallization streaking Streaking on TLC/Column? start->streaking Chromatography oiling_out Oiling Out? low_yield->oiling_out No solution_low_yield Optimize solvent, cool longer, induce crystallization low_yield->solution_low_yield Yes solution_oiling_out Change solvent, cool slower, use more solvent oiling_out->solution_oiling_out Yes poor_separation Poor Separation of Impurities? streaking->poor_separation No solution_streaking Add basic modifier (Et3N), use different stationary phase streaking->solution_streaking Yes solution_poor_separation Optimize solvent system (gradient), use 'dry loading' poor_separation->solution_poor_separation Yes

Caption: Troubleshooting decision tree for common purification issues of this compound derivatives.

References

Technical Support Center: Synthesis of Substituted 4-Hydrazinoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 4-hydrazinoquinazolines.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for preparing substituted 4-hydrazinoquinazolines?

A1: The most common and established synthetic pathway involves a two-step process. The first step is the conversion of a substituted quinazolin-4(3H)-one to the corresponding 4-chloroquinazoline. The second step is the nucleophilic aromatic substitution (SNAr) of the 4-chloroquinazoline with hydrazine hydrate.

Q2: What are the common chlorinating agents used for the synthesis of 4-chloroquinazolines?

A2: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are the most frequently used chlorinating agents. Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction when using thionyl chloride.[1][2]

Q3: What are the typical reaction conditions for the reaction of 4-chloroquinazolines with hydrazine hydrate?

A3: The reaction is typically carried out in a protic solvent like ethanol or isopropanol.[3] The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the substituted 4-chloroquinazoline. Some protocols also utilize microwave irradiation to reduce reaction times.[2]

Q4: What are the major challenges and side reactions in the synthesis of 4-hydrazinoquinazolines?

A4: The primary challenges include:

  • Low yields: This can be due to incomplete reaction, side reactions, or product degradation.

  • Side reactions: The most common side reactions are the formation of triazoloquinazolines at elevated temperatures and potential ring opening of the quinazoline nucleus by hydrazine.[4]

  • Autoxidation: The hydrazino group can be susceptible to oxidation, leading to the formation of undesired byproducts.[5]

  • Purification difficulties: The polar nature of 4-hydrazinoquinazolines can make purification by standard silica gel chromatography challenging.

Troubleshooting Guides

Problem 1: Low or No Yield of 4-Chloroquinazoline Precursor
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction Increase reaction time and/or temperature. Monitor the reaction progress by TLC.Increased conversion of the starting quinazolin-4(3H)-one.
Poor quality of chlorinating agent Use freshly distilled thionyl chloride or phosphorus oxychloride.Improved reaction efficiency and higher yield.
Absence of catalyst If using thionyl chloride, add a catalytic amount of DMF.Facilitates the formation of the Vilsmeier-Haack reagent, leading to a faster and more complete reaction.
Hydrolysis of the product Ensure anhydrous reaction conditions. Work up the reaction by pouring it onto crushed ice and neutralizing it with a base (e.g., ammonia solution) promptly to minimize hydrolysis of the 4-chloroquinazoline.Minimized formation of the starting quinazolin-4(3H)-one as a byproduct.
Problem 2: Low Yield or No Product in the Hydrazinolysis Step
Possible Cause Troubleshooting Step Expected Outcome
Low reactivity of the 4-chloroquinazoline Increase the reaction temperature to reflux. Consider using microwave irradiation to enhance the reaction rate.[2]Increased conversion of the starting material to the desired 4-hydrazinoquinazoline.
Electron-withdrawing substituents on the quinazoline ring Use a higher excess of hydrazine hydrate and prolong the reaction time.Drive the reaction to completion for less reactive substrates.
Steric hindrance For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.Overcome the steric barrier to nucleophilic attack.
Side reaction: Formation of triazoloquinazolines Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. Avoid prolonged heating at high temperatures.[4]Minimized formation of the triazoloquinazoline byproduct.
Side reaction: Ring opening Use milder reaction conditions (lower temperature, shorter reaction time).Reduced degradation of the quinazoline ring.
Problem 3: Difficulty in Purifying the Final this compound Product
Possible Cause Troubleshooting Step Expected Outcome
High polarity of the compound leading to streaking on silica gel For column chromatography, use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to the eluent can help reduce tailing by neutralizing the acidic silanol groups on the silica gel.[6]Improved peak shape and better separation during column chromatography.
Co-elution of impurities If column chromatography is ineffective, attempt recrystallization from a suitable solvent system. Common solvents for recrystallization of polar compounds include ethanol, methanol, or mixtures with water.[7]Isolation of the pure this compound as a crystalline solid.
Product instability on silica gel Consider using a different stationary phase for chromatography, such as neutral or basic alumina, or a polar-copolymerized C18 column.[8]Minimized degradation of the product during purification.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Substituted 4-Chloroquinazolines

Starting MaterialChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
6,7-Dimethoxyquinazolin-4(3H)-oneThionyl chloride-Reflux593[1]
6,7-Dimethoxyquinazolin-4(3H)-onePOCl₃-Reflux6-[2]
Quinazolin-4(3H)-oneSOCl₂ / DMF-100-91.3[9]

Table 2: Reaction Conditions for the Synthesis of Substituted 4-Hydrazinoquinazolines

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aryl-4-chloroquinazolinesEthanol70283-91[3]
4-ChloroquinazolineEthanolReflux--[10]
4-ChloroquinolinesHydrazine hydrate150 (sealed tube)--[4][11]
4-Chloro-quinolin-2(1H)-onesHydrazine hydrateReflux12-[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted 4-Chloroquinazolines

This protocol is a general guideline and may require optimization for specific substrates.

  • To a substituted quinazolin-4(3H)-one (1 equivalent), add an excess of thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC until the starting material is consumed (usually 4-6 hours).

  • Allow the reaction mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as a concentrated ammonium hydroxide solution, until the pH is approximately 8-9.

  • Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to obtain the crude 4-chloroquinazoline.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone).

Protocol 2: General Procedure for the Synthesis of Substituted 4-Hydrazinoquinazolines

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the substituted 4-chloroquinazoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue to precipitate the product. Collect the solid by vacuum filtration, wash it with water, and dry it under vacuum.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol with 0.5% triethylamine).

Mandatory Visualizations

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Chloroquinazoline cluster_1 Step 2: Synthesis of this compound cluster_2 Purification Start Substituted Quinazolin-4(3H)-one Chlorination Chlorination (SOCl₂ or POCl₃) Start->Chlorination Chloroquinazoline 4-Chloroquinazoline Chlorination->Chloroquinazoline Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Chloroquinazoline->Hydrazinolysis Hydrazinoquinazoline This compound Hydrazinolysis->Hydrazinoquinazoline Purification Purification (Recrystallization or Chromatography) Hydrazinoquinazoline->Purification Final_Product Pure Substituted This compound Purification->Final_Product

Caption: General workflow for the synthesis of substituted 4-hydrazinoquinazolines.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Starting_Material Check Purity of 4-Chloroquinazoline Start->Check_Starting_Material Incomplete_Reaction Incomplete Reaction? Check_Starting_Material->Incomplete_Reaction Side_Reactions Significant Side Products? Incomplete_Reaction->Side_Reactions No Increase_Temp_Time Increase Temperature/Time or use Microwave Incomplete_Reaction->Increase_Temp_Time Yes Optimize_Conditions Lower Temperature Shorter Reaction Time Side_Reactions->Optimize_Conditions Yes Purification_Issues Product Loss During Purification? Side_Reactions->Purification_Issues No Success Improved Yield Increase_Temp_Time->Success Optimize_Conditions->Success Modify_Purification Modify Purification Method (e.g., different eluent, alumina) Purification_Issues->Modify_Purification Yes Purification_Issues->Success No Modify_Purification->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Improving the Solubility of Novel Quinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of novel quinazolin-4(3H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many of my novel quinazolin-4(3H)-one derivatives exhibit poor aqueous solubility?

A: The limited water solubility of numerous quinazolin-4(3H)-one derivatives is a direct consequence of their molecular structure. These compounds are characterized by a rigid, fused heterocyclic ring system, which, when combined with other aromatic and lipophilic substituents, results in high crystal lattice energy and low polarity. This molecular arrangement makes it energetically unfavorable for water molecules to effectively surround and dissolve the compound, leading to poor aqueous solubility.[1] Many of these compounds are classified as Class II drugs under the Biopharmaceutics Classification System (BCS), meaning they have low solubility and high permeability.[1][2]

Q2: What is the recommended first step if my quinazolin-4(3H)-one derivative fails to dissolve in an aqueous buffer for an in vitro assay?

A: The initial and most critical step is to prepare a concentrated stock solution of your compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (between 37-60°C) and ultrasonication can be employed to facilitate dissolution.[1] When diluting the DMSO stock into your aqueous assay buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[1] If precipitation still occurs, it is a strong indication that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1]

Q3: My compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What strategies can I use to prevent this?

A: This common issue, often referred to as "precipitation upon dilution," can be addressed using several strategies:[1]

  • Reduce the Final Concentration: The most straightforward approach is to lower the final assay concentration of the compound to a level below its solubility limit in the aqueous buffer.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can significantly increase the solubility of your compound.[1][3]

  • Use Surfactants: Low concentrations (usually 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are capable of forming inclusion complexes with the drug, which enhances its aqueous solubility.[1] Pre-incubating the compound with the cyclodextrin before the final dilution step can be a highly effective strategy.[1]

Q4: How does adjusting the pH of the buffer affect the solubility of quinazolin-4(3H)-one derivatives?

A: The quinazolin-4(3H)-one scaffold contains basic nitrogen atoms, which means their ionization state, and consequently their solubility, can be highly dependent on the pH of the solution.[4] For basic compounds, decreasing the pH (making the solution more acidic) will lead to protonation of the basic centers, forming a more soluble salt. Therefore, adjusting the pH of your buffer system can be a very effective method for improving solubility.[3] However, it is crucial to ensure that the chosen pH does not compromise the stability of the compound or the integrity of the biological assay.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.[1]
Stock solution in DMSO precipitates upon storage at 4°C or -20°C. The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.[1]
Compound precipitates immediately upon dilution into aqueous buffer. The final concentration exceeds the kinetic solubility of the compound in the aqueous medium.Lower the final concentration of the compound.[1] Alternatively, incorporate co-solvents, surfactants, or cyclodextrins into the aqueous buffer to increase solubility.[1]
A clear solution becomes cloudy or shows precipitate after incubation. The compound has low thermodynamic solubility and has precipitated over time. The compound may be unstable at the incubation temperature or pH.Consider advanced formulation strategies such as creating a solid dispersion or a nanosuspension for improved stability and solubility.[2] Evaluate the compound's stability under the specific assay conditions.
Inconsistent results or poor reproducibility in biological assays. The compound may be partially precipitated, leading to variations in the effective concentration.Visually inspect all solutions for any signs of precipitation before use. Consider implementing a filtration step after dilution to remove any undissolved particles.
Potent in vitro activity, but poor oral bioavailability in animal models. Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract.Explore advanced formulation strategies such as salt formation, solid dispersions, nanosuspensions, or lipid-based formulations to improve the dissolution rate and bioavailability.[1][2]

Advanced Solubility Enhancement Techniques: Quantitative Data Summary

For quinazolin-4(3H)-one derivatives that require more significant solubility enhancement for in vivo studies, advanced formulation strategies are often necessary. The following table summarizes common techniques with representative data for similar poorly soluble drugs.

Technique Description Fold Increase in Apparent Solubility (Example) Key Considerations
Micronization Reduction of particle size to the micrometer range to increase surface area and dissolution rate.[2]2 to 5-foldMay not be sufficient for very poorly soluble compounds.
Nanosuspension Reduction of particle size to the nanometer range, significantly increasing surface area and saturation solubility.[2][5]10 to 50-foldRequires specialized equipment for production and characterization.
Solid Dispersion The drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[2][6]5 to 100-foldThe choice of polymer and preparation method (e.g., solvent evaporation, hot-melt extrusion) is critical.[2]
Cyclodextrin Complexation Formation of an inclusion complex with a cyclodextrin to enhance aqueous solubility.[1]5 to 50-foldStoichiometry of the complex and binding affinity are important factors.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which forms a microemulsion upon dilution in aqueous media.[7]>100-foldCan significantly enhance oral bioavailability by promoting lymphatic absorption.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the maximum concentration at which a quinazolin-4(3H)-one derivative remains soluble in a specific aqueous buffer following dilution from a DMSO stock.

Materials:

  • Quinazolin-4(3H)-one derivative

  • Anhydrous DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at a non-absorbing wavelength (e.g., 650 nm)

Procedure:

  • Prepare a high-concentration stock solution: Prepare a 10 mM stock solution of the quinazolin-4(3H)-one derivative in 100% anhydrous DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 19.5 µM).

  • Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous assay buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Mixing: Mix the contents of the wells immediately and thoroughly by gentle tapping or using an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at 650 nm using a plate reader.

  • Data Analysis: Plot the measured signal (light scattering units or absorbance) against the compound concentration. The kinetic solubility limit is defined as the concentration at which the signal begins to rise sharply above the baseline (buffer + DMSO only).[8]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a quinazolin-4(3H)-one derivative with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • Quinazolin-4(3H)-one derivative

  • Hydrophilic carrier (e.g., Poloxamer 407, PVP K30, or PEG 6000)[7]

  • Volatile organic solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, or acetone)[2]

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the quinazolin-4(3H)-one derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask, using sonication or stirring to aid dissolution.[2]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a thin film on the wall of the flask.[2][7]

  • Drying: Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: The solid dispersion can be characterized for its dissolution properties and compared to the pure drug.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Aqueous Buffer check_concentration Is Final Concentration Too High? start->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes check_solvent Is Final DMSO Concentration > 1%? check_concentration->check_solvent No resolved Issue Resolved lower_concentration->resolved use_cosolvent Add Co-solvents (e.g., 1-5% PEG) check_solvent->use_cosolvent Yes advanced_formulation Consider Advanced Formulations (Solid Dispersion, Nanosuspension) check_solvent->advanced_formulation No use_cosolvent->resolved use_surfactant Add Surfactants (e.g., 0.1% Tween-80) use_surfactant->resolved use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_cyclodextrin->resolved advanced_formulation->use_surfactant advanced_formulation->use_cyclodextrin

Caption: Troubleshooting workflow for addressing compound precipitation.

G Solubility Enhancement Strategy Selection start Poorly Soluble Quinazolin-4(3H)-one Derivative invitro For In Vitro Assays start->invitro invivo For In Vivo Studies start->invivo cosolvent Co-solvents (DMSO, PEG) invitro->cosolvent surfactant Surfactants (Tween-80) invitro->surfactant ph_adjustment pH Adjustment invitro->ph_adjustment solid_dispersion Solid Dispersions invivo->solid_dispersion nanosuspension Nanosuspensions invivo->nanosuspension lipid_formulation Lipid-Based Formulations invivo->lipid_formulation

References

Minimizing fragmentation of sialylated glycans in MALDI MS with 4-HQ

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sialylated Glycan Analysis by MALDI-MS

A Senior Application Scientist's Guide to Minimizing Sialic Acid Loss and Maximizing Signal Integrity

Welcome to the technical support center for sialylated glycan analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing sialylated glycans using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).

Sialylated glycans are notoriously labile, and their analysis is often plagued by the in-source decay or post-source decay of sialic acid residues, leading to data misinterpretation.[1][2] The choice of matrix and sample preparation protocol is therefore paramount to achieving accurate and reproducible results.

While the initial query mentioned "4-HQ," our comprehensive search of scientific literature revealed that 4-Hydrazinoquinazoline (4-HQ) is a reactive matrix developed for the rapid and sensitive detection of both neutral and sialylated glycans.[3][4] It functions by derivatizing the glycan on-target, which enhances detection sensitivity.[3][4] However, for routine analysis aimed at minimizing fragmentation of native sialylated glycans, 2,5-Dihydroxybenzoic acid (DHB) remains the most widely used and validated matrix.[5][6] This guide will focus primarily on best practices and troubleshooting using DHB, while also acknowledging the potential of reactive matrices like 4-HQ for specific applications.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the MALDI-MS analysis of sialylated glycans.

Q1: Why are my sialylated glycan signals weak or absent, while neutral glycans are strong?

A1: This is a classic challenge in sialylated glycan analysis. Several factors could be at play:

  • Sialic Acid Lability: The glycosidic bond of sialic acid is inherently unstable and prone to cleavage during the MALDI process. This is often more pronounced in positive-ion mode and when using "hotter" matrices like α-cyano-4-hydroxycinnamic acid (CHCA).[2]

  • Ionization Suppression: The negatively charged carboxyl group on sialic acid can suppress ionization in positive-ion mode, where neutral glycans readily form sodium adducts ([M+Na]⁺) and ionize efficiently.[2]

  • Matrix Choice: While DHB is a good starting point, it's not always perfect for acidic glycans, and some fragmentation can still occur.[5] For highly labile species, alternative matrices like 6-aza-2-thiothymine or 2,4,6-trihydroxyacetophenone (THAP) may offer better stability, particularly in negative-ion mode.[5]

  • In-source Decay (ISD): High laser fluency can exacerbate the loss of sialic acid. The goal is to use the minimum laser energy necessary to obtain a quality spectrum.

Q2: I see multiple peaks for a single sialylated glycan species. What's causing this?

A2: This is typically due to the formation of various salt adducts in positive-ion mode. The carboxyl group of sialic acid can associate with different cations present in the sample or matrix, leading to a mixture of [M+Na]⁺, [M+K]⁺, and other adducts, which complicates the spectrum.[5] To minimize this, ensure your sample is well-desalted and consider supplementing your DHB matrix with 1mM NaCl to promote the formation of a single, dominant sodium adduct.[7][8]

Q3: Should I run my sialylated glycan samples in positive or negative ion mode?

A3: The choice depends on your specific goals and instrumentation.

  • Positive-Ion Mode: Often preferred for neutral glycans and can work for sialylated glycans, especially after derivatization to stabilize the sialic acid.[9] When analyzing native sialylated glycans, you will primarily detect sodiated species ([M+Na]⁺). However, fragmentation (loss of sialic acid) is a significant risk.[10]

  • Negative-Ion Mode: This mode is often recommended for acidic glycans as it directly detects the deprotonated molecule [M-H]⁻.[10][11] This can lead to cleaner spectra with less fragmentation and is generally more sensitive for native sialylated species.[2]

Q4: What is a "reactive matrix" like 4-HQ, and when should I consider using it?

A4: A reactive matrix, such as this compound (4-HQ), contains a functional group that covalently bonds with the analyte on the MALDI target.[3][4] In the case of 4-HQ, its hydrazino group reacts with the reducing end of the glycan.[3] This has two main advantages:

  • Increased Sensitivity: The derivatization adds a readily ionizable tag to the glycan, significantly boosting signal intensity.[3][4]

  • Improved Reproducibility: 4-HQ tends to form homogeneous crystals, which provides better shot-to-shot reproducibility compared to the often heterogeneous crystals of DHB.[3][4]

You should consider a reactive matrix when you are struggling with low signal intensity or when analyzing glycans from complex mixtures like human serum.[3][4]

Q5: Can chemical derivatization help stabilize my sialylated glycans?

A5: Absolutely. Chemical derivatization is a powerful strategy to prevent the loss of sialic acid.[1][2] Common methods include:

  • Permethylation: This classic technique converts all hydroxyl and carboxyl groups to their methyl ethers and esters, respectively. This neutralizes the negative charge and stabilizes the sialic acid linkage, allowing for robust analysis in positive-ion mode with enhanced sensitivity.[1][9]

  • Amidation/Esterification: Targeting the carboxyl group of sialic acid specifically through amidation or esterification can effectively stabilize the residue against fragmentation during MALDI analysis.[1][12][13]

Troubleshooting Guide: From Sample to Spectrum

Use this guide to diagnose and resolve common problems.

Symptom Potential Cause(s) Corrective Action(s)
High background noise, poor resolution 1. Contaminants (salts, detergents) in the sample. 2. Poor matrix crystal formation.1. Desalt your sample thoroughly. Use graphitized carbon or HILIC SPE cartridges. 2. Recrystallize your DHB matrix. A fresh, clean matrix is crucial. 3. Optimize your spotting technique. Try the dried-droplet or thin-layer method. Ensure slow evaporation for better crystal formation.[7][14]
Dominant peak for neutral glycan, sialic acid loss fragment is larger than parent ion 1. Laser energy is too high. 2. Matrix is too "hot" (e.g., CHCA). 3. Analysis in reflector positive-ion mode.1. Reduce laser power. Use the minimum energy required for a good signal. 2. Switch to DHB or a "colder" matrix. 3. Switch to linear positive-ion mode or, preferably, negative-ion mode. Reflector mode can increase fragmentation for labile molecules.[10]
Poor shot-to-shot reproducibility 1. Heterogeneous matrix crystallization ("hot spots"). 2. Inconsistent sample-to-matrix ratio.1. Optimize crystallization. Additives like aniline to DHB can promote more homogenous crystals.[15] 2. Use a consistent, optimized spotting protocol. Prepare a homogenous mixture of sample and matrix before spotting.[7][14] 3. Consider using a matrix like 4-HQ which is known to form more uniform crystals.[4]
Broad peaks, poor mass accuracy 1. Unresolved salt adducts (Na⁺, K⁺). 2. Instrument calibration has drifted.1. Add 1mM NaCl to the DHB matrix to force the formation of a single sodium adduct.[7][8] 2. Recalibrate the mass spectrometer using a known glycan standard.

Core Experimental Protocols

Protocol 1: DHB Matrix Preparation for Sialylated Glycans

This protocol is optimized to promote the detection of sodiated glycan adducts while minimizing fragmentation.

Materials:

  • 2,5-Dihydroxybenzoic acid (DHB), high purity (ProteoChem, p9101 or equivalent)[14]

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • Sodium Chloride (NaCl), analytical grade

Procedure:

  • Prepare the Matrix Solvent: Create a solution of 50% ACN in ultrapure water.

  • Prepare a NaCl Stock Solution: Prepare a 10 mM stock solution of NaCl in ultrapure water.

  • Prepare the Final DHB/NaCl Matrix Solution:

    • Dissolve DHB in the matrix solvent to a final concentration of 10-20 mg/mL.[7]

    • Add the 10 mM NaCl stock solution to the DHB solution to achieve a final NaCl concentration of 1 mM.[8]

    • Vortex thoroughly to ensure the DHB and NaCl are fully dissolved.

  • Storage: Store the matrix solution in the dark at 4°C. For best results, prepare fresh solution weekly.

Protocol 2: On-Target Dried-Droplet Sample Preparation

This is the most common method for MALDI sample preparation.[7][14]

Procedure:

  • Mix Sample and Matrix: In a microcentrifuge tube, mix your purified glycan sample solution and the DHB/NaCl matrix solution in a 1:1 ratio (v/v). The final glycan concentration should be in the low pmol/µL range.

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.[14]

  • Crystallization: Allow the spot to air-dry completely at room temperature. Slow, even drying promotes the formation of better crystals.

  • Analysis: Once dry, the target is ready for introduction into the mass spectrometer. Acquire spectra in negative-ion or positive-ion linear mode.

Visualizing the Challenge and Solution

The Problem: Sialic Acid Instability

The diagram below illustrates the primary challenge in MALDI-MS of sialylated glycans: the labile nature of the sialic acid linkage, which readily cleaves upon laser irradiation, leading to a dominant fragment ion.

cluster_0 MALDI Ion Source Intact_Glycan Sialylated Glycan [M+Na]+ Fragment_Glycan Neutral Glycan Fragment [M-Sia+Na]+ Intact_Glycan->Fragment_Glycan In-Source Decay (Fragmentation) Sialic_Acid Lost Sialic Acid Intact_Glycan->Sialic_Acid Laser Laser Energy Laser->Intact_Glycan Irradiation

Caption: In-source decay of a sialylated glycan.

The Workflow: A Path to Stable Signals

This workflow outlines the key decision points and steps for minimizing fragmentation and achieving reliable data for sialylated glycans.

Start Start: Purified Glycan Sample Desalt 1. Desalt Sample (Graphitized Carbon / HILIC) Start->Desalt Deriv Optional: Chemical Derivatization (e.g., Permethylation) Desalt->Deriv Matrix_Prep 2. Prepare DHB Matrix with 1mM NaCl Deriv->Matrix_Prep Native Glycans Spotting 3. Co-crystallize (Dried-Droplet Method) Matrix_Prep->Spotting Analysis 4. MALDI-MS Analysis Spotting->Analysis Mode Select Ion Mode Analysis->Mode Neg_Mode Negative Ion Mode (Preferred for Native Glycans) Mode->Neg_Mode Acidic Pos_Mode Positive Ion Linear Mode Mode->Pos_Mode Neutral / Derivatized Data Acquire Spectrum Neg_Mode->Data Pos_Mode->Data

Caption: Workflow for sialylated glycan analysis.

References

Technical Support Center: Overcoming Reproducibility Challenges in 4-Hydrazinoquinazoline MALDI Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydrazinoquinazoline (4-HQ) MALDI analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve experimental reproducibility. While 4-HQ is recognized for its excellent performance as a reactive matrix, particularly in glycan analysis where it is known to form homogenous crystals leading to good shot-to-shot reproducibility, challenges can still arise.[1][2] This guide will walk you through potential problems and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-HQ) and why is it used as a MALDI matrix?

A1: this compound (4-HQ) is an organic compound that serves as a reactive matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It is particularly effective for the analysis of small molecules like glycans.[1][2] Its reactive hydrazine group can form stable hydrazones with aldehydes and ketones, which enhances the ionization efficiency of these analytes. This leads to significantly improved detection sensitivity compared to conventional matrices.[1][2]

Q2: I am experiencing poor shot-to-shot reproducibility. Isn't 4-HQ supposed to prevent this?

A2: While 4-HQ is known to form homogeneous crystals, which generally leads to good reproducibility, several factors can disrupt this process.[1][2] Inconsistent crystal formation is a primary cause of poor shot-to-shot reproducibility in MALDI analysis. This can be due to sample impurities, improper matrix-to-analyte ratio, or suboptimal sample preparation techniques. The troubleshooting guide below addresses these issues in detail.

Q3: Can I use 4-HQ for analytes other than glycans?

A3: The majority of published literature focuses on the use of 4-HQ as a reactive matrix for neutral and sialylated glycans.[1][2] However, its reactive nature towards aldehydes and ketones suggests potential applications for other small molecules containing these functional groups. Successful analysis of other molecule types may require optimization of the experimental protocol, particularly the on-target reaction conditions.

Troubleshooting Guide

Issue 1: Weak or No Analyte Signal

Q: My MALDI spectrum shows a very weak analyte signal, or no signal at all. What could be the cause?

A: This is a common issue in MALDI analysis and can stem from several factors. The following table outlines potential causes and solutions.

Potential Cause Explanation Recommended Solution
Suboptimal Matrix-to-Analyte Ratio An incorrect ratio can lead to poor co-crystallization and ion suppression.Empirically determine the optimal ratio by preparing a dilution series of your analyte with a fixed concentration of the 4-HQ matrix solution.
Sample Impurities Contaminants such as salts, detergents, or buffers from sample preparation can interfere with crystallization and ionization.Desalt and purify your sample before mixing with the matrix. Consider using commercially available cleanup kits.
Incomplete On-Target Reaction For reactive matrices like 4-HQ, an incomplete reaction with the analyte will result in a weak signal.Optimize the on-target reaction time and temperature. While the reaction can occur at room temperature, gentle heating might be necessary for some analytes.[1][2]
Incorrect Laser Fluence If the laser energy is too low, it may not be sufficient for desorption and ionization. If it's too high, it can cause analyte fragmentation.Gradually increase the laser power to find the optimal setting for your analyte and matrix.
Issue 2: Poor Reproducibility and Inconsistent Spectra

Q: I am getting highly variable results between spots and even within the same spot. How can I improve my reproducibility?

A: Poor reproducibility is often linked to inhomogeneous crystal formation. The following workflow can help diagnose and resolve this issue.

G cluster_0 Troubleshooting Poor Reproducibility start Poor Reproducibility Observed check_prep Review Sample Preparation Technique start->check_prep dried_droplet Using Dried-Droplet Method? check_prep->dried_droplet yes_dd Inconsistent Spot Size/Shape? dried_droplet->yes_dd Yes no_dd Consider Alternative Spotting Technique dried_droplet->no_dd No improve_dd Optimize Pipetting Volume and Drying Conditions yes_dd->improve_dd thin_layer Try Thin-Layer or Sandwich Method no_dd->thin_layer check_ratio Re-evaluate Matrix-to-Analyte Ratio improve_dd->check_ratio thin_layer->check_ratio check_purity Assess Sample Purity check_ratio->check_purity end Improved Reproducibility check_purity->end

Caption: A logical workflow for troubleshooting poor reproducibility in MALDI analysis.

Troubleshooting Step Detailed Explanation
Review Sample Preparation Technique The way the sample and matrix are mixed and spotted onto the target plate is critical. The widely used dried-droplet method can sometimes lead to the analyte and matrix separating as the droplet dries, creating "sweet spots" and inconsistent results.
Optimize Dried-Droplet Method If using the dried-droplet method, ensure you are using a consistent, small volume (e.g., 0.5-1 µL) and allow it to dry slowly and evenly at room temperature. Avoid rapid drying, which can lead to larger, less uniform crystals.
Consider Alternative Spotting Techniques The thin-layer method, where the matrix is applied first and allowed to dry before the analyte is spotted on top, can sometimes yield more homogenous crystals. The sandwich method, with a thin layer of matrix on top of the analyte-matrix spot, can also improve results.
Re-evaluate Matrix-to-Analyte Ratio As mentioned in the previous section, the matrix-to-analyte ratio is crucial for good crystal formation. A ratio that is too low may result in the analyte not being fully incorporated into the matrix crystals.
Assess Sample Purity Even small amounts of contaminants can disrupt the crystal lattice. Ensure your sample is as pure as possible before MALDI analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Matrix Solution
  • Reagents and Materials:

    • This compound (4-HQ)

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Ultrapure water

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a stock solution of 0.1% TFA in a 1:1 (v/v) mixture of ACN and ultrapure water.

    • Weigh out the required amount of 4-HQ to prepare a saturated solution. A good starting point is 10 mg/mL.

    • Add the 4-HQ to the ACN/water/TFA solvent.

    • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.

    • Centrifuge the solution at high speed for 1 minute to pellet any undissolved material.

    • Carefully pipette the supernatant into a fresh microcentrifuge tube. This is your working matrix solution.

Protocol 2: Dried-Droplet Sample Preparation for 4-HQ MALDI Analysis

G cluster_1 Dried-Droplet Sample Preparation Workflow start Start mix Mix Analyte and 4-HQ Matrix Solution (1:1 v/v) start->mix spot Spot 0.5-1 µL of Mixture onto MALDI Target mix->spot dry Air Dry at Room Temperature spot->dry analyze Analyze in Mass Spectrometer dry->analyze end End analyze->end

Caption: A simplified workflow for the dried-droplet sample preparation method.

  • Reagents and Materials:

    • Prepared 4-HQ matrix solution

    • Analyte solution in a suitable solvent

    • MALDI target plate

    • Micropipettes and tips

  • Procedure:

    • In a clean microcentrifuge tube, mix your analyte solution and the 4-HQ matrix solution in a 1:1 volume ratio.

    • Gently vortex the mixture.

    • Using a micropipette, carefully spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature. This may take several minutes.

    • Once the spot is dry and crystals have formed, the target plate is ready for insertion into the mass spectrometer.

Quantitative Data Summary

While the literature emphasizes the qualitative improvements in sensitivity and reproducibility with 4-HQ, specific quantitative data on reproducibility across a large number of replicates is not extensively detailed. However, the following table summarizes the reported improvements in detection limits for glycans when using 4-HQ compared to a conventional matrix.

Analyte Fold Decrease in Detection Limit with 4-HQ Reference
Maltoheptaose100-fold[1][2]
A3 Glycan20-fold[1][2]

Note: The improved detection limits are a strong indicator of more efficient and consistent ionization, which is a prerequisite for good reproducibility. Users experiencing poor reproducibility should first aim to optimize their signal intensity by following the troubleshooting guides above.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Hydrazinoquinazoline Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-hydrazinoquinazoline derivatives and related quinazolinone and quinoline analogues. The information presented is intended to serve as a valuable resource for the structural elucidation and characterization of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of quinazoline and quinoline derivatives. These compounds share the core quinazoline or a similar bicyclic heteroaromatic scaffold, providing a basis for comparing the electronic effects of various substituents on the chemical shifts of the core nuclei. All ¹H NMR data was recorded on a 400 MHz spectrometer and ¹³C NMR data on a 100 MHz spectrometer, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for Selected Quinazoline and Quinoline Derivatives

CompoundSolventAromatic Protons (δ, ppm)Other Protons (δ, ppm)
2-Ethoxy-4-hydrazinoquinazoline-D-glucose hydrazoneDMSO-d₆7.1-8.3 (m, 4H)8.33 (br. s, 1H, NH), 4.17 (q, 2H, J=7.4 Hz, OCH₂), 1.17 (t, 3H, J=7.4 Hz, CH₃)[1]
2-Ethoxy-4-hydrazinoquinazoline-D-galactose hydrazoneDMSO-d₆7.0-8.1 (m, 4H)8.29 (br. s, 1H, NH), 4.23 (q, 2H, J=7.4 Hz, OCH₂), 1.15 (t, 3H, J=7.4 Hz, CH₃)[1]
2-Phenyl-2,3-dihydroquinazolin-4(1H)-oneCDCl₃7.99 (d, 1H, J=7.5 Hz), 7.67-7.58 (m, 2H), 7.47-7.44 (m, 2H), 7.37-7.31 (m, 2H), 6.96 (t, 1H, J=6.7 Hz), 6.71 (d, 1H, J=7.5 Hz)5.92 (s, 1H), 5.80 (s, 1H, br), 4.44 (s, 1H, br)[2]
2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-oneCDCl₃7.95 (d, 1H, J=7.2 Hz), 7.46 (d, 2H, J=8.3 Hz), 7.34-7.23 (m, 3H), 6.89 (t, 1H, J=7.2 Hz), 6.65 (d, 1H, J=7.2 Hz)5.86 (s, 1H), 5.77 (s, 1H, br), 4.34 (s, 1H, br), 2.39 (s, 3H)[2]
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamideCDCl₃9.95 (s, 1H), 8.28 (d, J=7.8 Hz, 1H), 7.78 (t, J=7.6 Hz, 1H), 7.67 (d, J=8.1 Hz, 1H), 7.50 (t, J=7.5 Hz, 1H), 7.30 (d, J=11.0 Hz, 1H), 7.22 (dd, J=15.1, 7.5 Hz, 1H), 7.02 (d, J=8.1 Hz, 1H), 6.74 (t, J=8.1 Hz, 1H), 6.56 (s, 1H)3.66 (s, 2H), 3.61 (s, 4H), 2.68 (s, 4H)[3]
N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamideCDCl₃10.08 (s, 1H), 8.29 (d, J=7.9 Hz, 1H), 8.17 (d, J=8.3 Hz, 1H), 7.78 (t, J=7.6 Hz, 1H), 7.68 (d, J=8.1 Hz, 1H), 7.50 (t, J=7.5 Hz, 1H), 7.34 (d, J=8.0 Hz, 1H), 7.26 (d, J=5.8 Hz, 1H), 6.98 (dd, J=16.8, 9.1 Hz, 2H)3.66 (s, 6H), 2.70 (s, 4H)[3]

Table 2: ¹³C NMR Data for Selected Quinazoline and Quinoline Derivatives

CompoundSolventAromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
2-Phenyl-2,3-dihydroquinazolin-4(1H)-oneCDCl₃147.2, 138.5, 134.0, 130.1, 129.1, 128.7, 127.4, 119.7, 114.6164.7
2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-oneDMSO148.4, 139.1, 138.2, 133.7, 129.3, 127.8, 127.3, 117.5, 115.5, 114.9164.1, 66.8, 21.2[2]
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamideDMSO-d₆161.40, 155.00, 154.49, 148.85, 134.83, 130.18, 126.96, 126.24, 121.82, 120.55, 115.37, 106.4560.89, 52.91, 44.12[3]
N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamideCDCl₃161.81, 153.97, 152.65, 148.76, 135.51, 134.90, 128.81, 127.77, 127.13, 126.59, 123.40, 122.41, 121.70, 121.0160.63, 52.92, 43.98[3]
Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione derivative (3a)Not Specified-165.72 (C=O), 39.11 (NCH₂), 14.11 (CH₃)[4]
Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione derivative (with methyl)DMSO-d₆115.77, 115.88, 119.12, 122.14, 131.66, 132.15, 134.82, 157.62165.71 (C=O), 20.59 (CH₃)[4]
Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione derivative (with chloro)DMSO-d₆115.78, 115.92, 119.12, 122.10, 128.78, 132.87, 136.80, 157.52165.12 (C=O)[4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound derivatives and their analogues is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The data presented in this guide were acquired on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

  • Before data acquisition, ensure the spectrometer is properly tuned and the magnetic field is shimmed for optimal resolution and lineshape.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).

  • Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans are usually adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Spectral Width: Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required. This can range from several hundred to several thousand, depending on the sample concentration.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of small molecules like this compound derivatives.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer (Tuning & Shimming) NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID_Processing Fourier Transform & Phasing H1_Acquisition->FID_Processing C13_Acquisition->FID_Processing Baseline_Correction Baseline Correction FID_Processing->Baseline_Correction Referencing Chemical Shift Referencing Baseline_Correction->Referencing Integration Integration (1H NMR) Referencing->Integration Multiplicity Multiplicity & Coupling Constant Analysis Referencing->Multiplicity Assignment Peak Assignment Integration->Assignment Multiplicity->Assignment Structure_Elucidation Structure Elucidation & Verification Assignment->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound derivatives.

This guide provides a foundational comparison of NMR data for quinazoline derivatives. For more in-depth analysis, it is recommended to consult the primary literature and consider two-dimensional NMR experiments such as COSY, HSQC, and HMBC for unambiguous structural assignments.

References

A Comparative Crystallographic Analysis of 4-Hydrazinoquinazoline Analogs and Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the structural features and biological activities of novel 4-arylaminoquinazoline and triazolo[4,3-c]quinazoline analogs, supported by X-ray crystallography data and detailed experimental protocols.

This guide provides a comparative overview of the X-ray crystal structures of two distinct classes of 4-hydrazinoquinazoline analogs: a 4-arylaminoquinazoline derivative with potent cytotoxic activity and a series of fluorescent 3-aryl-5-aminobiphenyl substituted[1][2][3]triazolo[4,3-c]quinazolines. The structural data is correlated with their synthesis and, where available, their biological activities, offering insights for the rational design of new therapeutic agents.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic data for a representative 4-arylaminoquinazoline analog (5aX) and two examples from a series of triazolo[4,3-c]quinazoline derivatives (2a and 2e).

Table 1: Crystallographic Data for this compound Analogs

Parameter4-Arylaminoquinazoline (5aX)[1]3-Aryl-5-aminobiphenyl-[1][2][3]triazolo[4,3-c]quinazoline (2a)3-Aryl-5-aminobiphenyl-[1][2][3]triazolo[4,3-c]quinazoline (2e)
Formula Not explicitly providedC32H29N5C43H31N5O
Crystal System MonoclinicTriclinicMonoclinic
Space Group P21/cP-1P21/c
a (Å) 12.3637(4)10.0123(4)11.2345(6)
b (Å) 12.7902(2)12.4567(5)20.1123(11)
c (Å) 13.2240(5)12.7891(5)15.8901(9)
α (˚) 9066.891(2)90
β (˚) 117.030(5)88.987(2)109.876(2)
γ (˚) 9068.789(2)90
**Volume (ų) **1862.75(12)1364.49(9)3378.1(3)
Z 224
R-factor (%) 5.69Not explicitly providedNot explicitly provided

Biological Activity and Signaling Pathways

Quinazoline derivatives are well-known for their wide range of biological activities, including antitumor effects.[1] Many 4-arylaminoquinazolines, for instance, act as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, playing a crucial role in molecularly targeted cancer therapy.[1] The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers.

The diagram below illustrates the general workflow for identifying and characterizing bioactive compounds like the this compound analogs discussed herein.

Experimental Workflow for Bioactive Compound Characterization Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation cluster_data Data Analysis & Reporting s1 Starting Materials s2 Chemical Synthesis s1->s2 s3 Purification (e.g., Column Chromatography) s2->s3 c1 Spectroscopic Analysis (NMR, IR, MS) s3->c1 c2 Single Crystal Growth s3->c2 b1 In vitro Cytotoxicity Assays (e.g., CCK-8) s3->b1 c3 X-ray Diffraction Analysis c2->c3 b3 Molecular Docking c3->b3 b2 Target Identification (e.g., EGFR Kinase Assay) b1->b2 d1 Structure-Activity Relationship (SAR) Studies b2->d1 b3->d1 d2 Publication d1->d2

Caption: General workflow from synthesis to biological evaluation.

The inhibition of the EGFR signaling cascade is a key mechanism of action for many quinazoline-based anticancer drugs. The following diagram depicts a simplified overview of this pathway.

EGFR Signaling Pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades ligand EGF/TGF-α egfr EGFR ligand->egfr Binds dimer Receptor Dimerization & Autophosphorylation egfr->dimer Activates ras_path RAS-RAF-MEK-ERK Pathway dimer->ras_path pi3k_path PI3K-AKT Pathway dimer->pi3k_path plc_path PLCγ Pathway dimer->plc_path inhibitor 4-Arylaminoquinazoline (EGFR-TKI) inhibitor->dimer Inhibits outcome Cell Proliferation, Survival, Angiogenesis ras_path->outcome pi3k_path->outcome plc_path->outcome

Caption: EGFR signaling pathway and point of inhibition.

A related compound to the 4-arylaminoquinazoline derivative 5aX, compound 5cX, demonstrated significant inhibitory effects on the A549 and drug-resistant H1975 cell lines, with IC50 values of less than 2.5 µM for both.[1] This potency was superior to the positive control, Zorifertinib.[1] Molecular docking studies suggest that this activity is due to the compound binding to both wild-type EGFR and the drug-resistant EGFRL858R/T790M mutant via hydrogen bonding.[1]

Experimental Protocols

Synthesis of 4-Arylaminoquinazoline Analog (5aX)

The synthesis of the 4-arylaminoquinazoline derivative 5aX was accomplished through a five-step reaction sequence.[1] While the full detailed protocol for each step is extensive, the general approach involves the construction of the quinazoline core followed by the introduction of the arylamino side chain and subsequent modifications. The final product was purified and characterized by IR, 1H NMR, and MS.[1]

Single Crystal Growth and X-ray Diffraction: Single crystals of 5aX suitable for X-ray diffraction were obtained for analysis.[1] The crystal structure was determined using a single-crystal X-ray diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F2.[1]

Synthesis of 3-Aryl-5-aminobiphenyl-[1][2][3]triazolo[4,3-c]quinazoline Analogs (2a and 2e)

The synthesis of these triazoloquinazoline derivatives involved a multi-step process.

  • Preparation of 2-(4-bromophenyl)-4-hydrazinoquinazoline: This key intermediate was synthesized from the corresponding 4-chloroquinazoline.

  • Formation of Hydrazones: The this compound was reacted with appropriate aromatic aldehydes to form hydrazone intermediates.

  • Oxidative Cyclization: The hydrazones underwent oxidative cyclization using bromine in glacial acetic acid at room temperature to yield the 5-(4-bromophenyl)-[1][2][3]triazolo[4,3-c]quinazoline core.

  • Suzuki-Miyaura Cross-Coupling: The final products were obtained via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 5-(4-bromophenyl) derivative and a suitable arylboronic acid or pinacol ester.

Single Crystal Growth and X-ray Diffraction: Single crystals of the target compounds were grown, and their structures were unambiguously confirmed by X-ray diffraction analysis. This was crucial to determine the annelation pattern of the triazole ring to the quinazoline system.

Conclusion

The X-ray crystal structure analysis of this compound analogs reveals diverse structural features that correlate with their distinct biological activities. The 4-arylaminoquinazoline derivative 5aX exhibits a crystal packing influenced by intermolecular hydrogen bonds, and its structural features are consistent with its potent cytotoxic activity, likely through the inhibition of the EGFR signaling pathway. In contrast, the triazolo[4,3-c]quinazoline series, derived from a common this compound precursor, displays non-planar, pincer-like conformations, which contribute to their notable fluorescent properties. This comparative guide underscores the utility of X-ray crystallography in understanding the structure-activity relationships of this compound analogs and provides a valuable resource for the design of novel compounds with tailored therapeutic or imaging applications.

References

A Senior Application Scientist's Guide to the Elemental Analysis of 4-Hydrazinoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Verification in Quinazoline Synthesis

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from anticancer to antimicrobial.[1][2] The introduction of a hydrazino group at the 4-position creates 4-hydrazinoquinazoline, a versatile intermediate for synthesizing novel heterocyclic systems with significant biological potential.[3][4] However, the synthesis of any novel compound intended for drug development demands an unimpeachable level of structural and purity verification.[5] For nitrogen-rich heterocycles like 4-hydrazinoquinazolines, this presents unique analytical challenges.[6][7]

This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the verification of synthesized this compound compounds. As researchers and drug development professionals, our goal is not merely to synthesize a target molecule but to prove, beyond doubt, its identity and purity. This guide is structured to explain the causality behind our analytical choices, presenting a holistic and self-validating workflow for compound verification.

Part 1: Elemental Analysis - The Foundational Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental quantitative technique to determine the mass percentages of these elements in a sample.[8][9] Its power lies in its ability to directly verify the empirical formula of a newly synthesized compound. For a known structure like this compound (C₈H₈N₄), this technique acts as a definitive check on purity and composition.[4][10]

The underlying principle is the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (>1000 °C).[8] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resultant gases are then separated and quantified by a detector, such as a thermal conductivity detector.[11]

The Causality Behind Precision:

For a nitrogen-rich compound like this compound (35.0% theoretical nitrogen content), even minor impurities or procedural errors can lead to significant deviations from the expected elemental composition.[4] Therefore, meticulous sample preparation is not just a procedural step; it is a prerequisite for trustworthy data. Samples must be homogenous and completely dry, as residual solvent or atmospheric moisture can drastically alter hydrogen and carbon percentages.[9][11] The use of a high-precision microbalance is critical because the final percentages are calculated relative to the initial sample weight; a small weighing error can render the results meaningless.[9]

Table 1: Theoretical vs. Acceptable Experimental Elemental Composition for this compound (C₈H₈N₄)

ElementTheoretical %Acceptable Experimental Range (±0.4%)Rationale for Stringent Limits
Carbon (C)59.99%59.59% - 60.39%Confirms the integrity of the 8-carbon quinazoline core.
Hydrogen (H)5.03%4.63% - 5.43%Sensitive to the presence of moisture or residual solvents.
Nitrogen (N)34.98%34.58% - 35.38%Validates the presence and purity of the critical hydrazino moiety.

A result falling within the ±0.4% tolerance is widely accepted in academic and industrial settings as strong evidence of the compound's purity and correct elemental makeup.

Part 2: A Comparative Guide to Orthogonal Verification Methods

While elemental analysis confirms the what (elemental composition), it does not define the how (atomic connectivity and structure). Relying on a single analytical technique is insufficient for the unequivocal characterization of a novel compound.[12] A robust verification strategy employs multiple orthogonal (independent) methods that provide complementary information.[13]

Table 2: Comparison of Key Analytical Techniques for this compound Verification

TechniqueInformation ProvidedKey AdvantagesLimitations for This Compound
Elemental Analysis (CHN) Elemental composition, empirical formula, purity.[14]Highly accurate and precise for purity determination; cost-effective.[10][11]Provides no direct structural or connectivity information.
NMR Spectroscopy (¹H, ¹³C) Atomic connectivity, chemical environment of atoms, structural elucidation.[15]The most powerful tool for determining molecular structure.[16]Less sensitive for quantitative purity unless quantitative NMR (qNMR) is used; requires soluble sample.
Mass Spectrometry (MS/HRMS) Molecular weight, fragmentation patterns, molecular formula (HRMS).[15]High sensitivity; HRMS provides exact mass, confirming the molecular formula.[17]Isomers may not be distinguishable; can be destructive.
HPLC Purity assessment, number of components, quantification of impurities.[18][19]High sensitivity and specificity for detecting impurities; scalable and reliable.[18][20]Does not provide structural information on its own; requires method development.[21]
FTIR Spectroscopy Presence of functional groups (e.g., N-H, C=N, aromatic C-H).[16][22]Fast, non-destructive, good for confirming key functional groups.Provides a molecular "fingerprint" but not detailed connectivity.

Part 3: An Integrated and Self-Validating Workflow

The most trustworthy verification is achieved not by a single result, but by a confluence of data from multiple techniques. The following workflow illustrates a logical and efficient process for the comprehensive characterization of a synthesized this compound compound.

G cluster_0 Synthesis & Initial Check cluster_1 Structural Elucidation cluster_2 Final Purity & Compositional Verification cluster_3 Final Confirmation Synthesis Synthesized Crude This compound TLC Preliminary Purity Check (TLC) Synthesis->TLC Purification Purification (e.g., Recrystallization, Column Chromatography) TLC->Purification NMR ¹H & ¹³C NMR (Confirm Connectivity) Purification->NMR MS Mass Spectrometry (HRMS) (Confirm Molecular Formula) Purification->MS FTIR FTIR Spectroscopy (Confirm Functional Groups) Purification->FTIR HPLC Purity Assessment (>95%) (HPLC) NMR->HPLC MS->HPLC FTIR->HPLC EA Elemental Analysis (CHN) (Confirm Composition, ±0.4%) HPLC->EA Verified Verified Compound EA->Verified

Caption: Integrated workflow for the verification of this compound.

This workflow follows a logical progression. After synthesis and purification, spectroscopic methods (NMR, MS, FTIR) are used in concert to build a complete structural picture.[23][24] Once the structure is confidently assigned, chromatographic (HPLC) and elemental analyses provide the final, quantitative confirmation of purity and elemental composition, ensuring the material is suitable for further research and development.[10][18]

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Sample Preparation for Analysis

Objective: To prepare a homogenous, dry sample of this compound for all subsequent analyses.

Causality: Heterocyclic amines can be hygroscopic. Removing all moisture and solvent is essential for accurate elemental analysis and to avoid misleading signals in NMR spectroscopy.

Methodology:

  • Place the purified, crystalline this compound in a clean, tared vial.

  • Dry the sample under high vacuum (e.g., in a vacuum oven or using a Schlenk line) at a moderate temperature (40-50 °C) for at least 12-24 hours or until a constant weight is achieved.

  • Once dry, finely grind the sample into a homogenous powder using a clean agate mortar and pestle in a low-humidity environment (e.g., a glove box).

  • Store the dried, powdered sample in a tightly sealed vial within a desiccator until analysis.

Protocol 2: CHN Elemental Analysis

Objective: To quantitatively determine the Carbon, Hydrogen, and Nitrogen content of the prepared sample.

Trustworthiness: This protocol incorporates the analysis of a certified standard to validate instrument performance before and during the sample run, ensuring the reliability of the results.

Methodology:

  • Instrument Calibration & Validation:

    • Perform the instrument's startup and calibration procedures as per the manufacturer's guidelines.

    • Accurately weigh (to ±0.001 mg) a certified standard, such as Acetanilide, into a tin capsule.

    • Analyze the standard. The results for C, H, and N must be within ±0.3% of the theoretical values for Acetanilide. If not, troubleshoot and recalibrate the instrument before proceeding.

  • Sample Preparation:

    • In a clean, static-free environment, accurately weigh 1-3 mg of the dried, homogenous this compound sample into a tin capsule. Record the exact weight.

    • Carefully fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

  • Analysis:

    • Run the sample analysis. It is best practice to analyze the sample in duplicate or triplicate.

    • After every 5-10 samples, re-analyze the certified standard to check for any instrument drift. The results must remain within the ±0.3% acceptance criterion.

  • Data Interpretation:

    • The instrument software will calculate the weight percentages of C, H, and N.

    • Average the results from the replicate runs.

    • Compare the experimental percentages to the theoretical values for C₈H₈N₄ (Table 1). The results should fall within the acceptable range (typically ±0.4%).

Conclusion

The verification of a synthesized compound like this compound is a multi-faceted process that underpins the integrity of all subsequent research. While powerful spectroscopic techniques like NMR and MS are indispensable for elucidating the molecular structure, elemental analysis remains the gold standard for confirming the empirical formula and assessing ultimate purity. It provides a simple, quantitative, and cost-effective answer to a fundamental question: is the elemental composition of the synthesized material correct? By integrating elemental analysis into a comprehensive, multi-technique workflow, researchers can ensure the identity, purity, and quality of their compounds, a critical requirement for success in drug discovery and development.[5][12]

References

A Head-to-Head Comparison: 4-Hydrazinoquinazoline vs. DHB as a MALDI Matrix for Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Optimizing Glycan Detection

For researchers, scientists, and drug development professionals, the accurate analysis of protein glycosylation is paramount. This post-translational modification critically influences protein function, stability, and immunogenicity, making it a key quality attribute for biotherapeutics.[1] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a cornerstone technique for glycan analysis due to its speed and robustness.[2][3] However, the success of any MALDI-MS experiment hinges on the choice of matrix—the compound that co-crystallizes with the analyte and facilitates its gentle ionization.[4][5][6]

For years, 2,5-dihydroxybenzoic acid (DHB) has been the workhorse matrix for glycan analysis.[2][7] Yet, its limitations, particularly with sensitive and quantitative applications, have paved the way for advanced alternatives. This guide provides an in-depth, data-supported comparison between the conventional DHB matrix and 4-hydrazinoquinazoline (4-HQN), a reactive matrix designed to overcome the inherent challenges of glycan detection.

The Incumbent: 2,5-Dihydroxybenzoic Acid (DHB)

DHB is a widely used, "gold standard" matrix for carbohydrate analysis.[2][7] Its utility stems from its strong absorption of UV laser energy (typically from a 337 nm nitrogen laser) and its ability to form crystals that trap analyte molecules.[4][8] During the MALDI process, the laser excites the DHB molecules, which then transfer a proton to the nearby glycan molecules, allowing them to be desorbed and detected by the mass spectrometer as singly charged ions.[6][9]

Advantages of DHB:

  • Versatility: It is effective for a broad range of neutral glycans and other biomolecules.[7][10]

  • Simplicity: Preparation methods are well-established and straightforward for routine analysis.

Limitations and Experimental Challenges:

  • Poor Performance with Sialylated Glycans: DHB is notoriously problematic for acidic glycans, such as those containing sialic acid. The acidic nature of the matrix can cause in-source fragmentation and the loss of these labile sialic acid groups, complicating spectral interpretation and hindering accurate quantification.[10]

  • Low Ionization Efficiency: Compared to peptides or proteins, neutral glycans have a low intrinsic ionization efficiency.[11][12] This results in lower sensitivity, making it difficult to detect low-abundance species.

  • Inconsistent Crystallization: DHB often forms large, heterogeneous, needle-shaped crystals.[2] This leads to "hot spots" on the sample target, causing poor shot-to-shot reproducibility and making it unsuitable for automated, high-throughput workflows.[13]

  • Spectral Complexity: Glycans analyzed with DHB often appear as a mixture of different alkali metal adducts (e.g., [M+Na]⁺ and [M+K]⁺), which can split the signal from a single glycan into multiple peaks and complicate data analysis.[10]

The Challenger: this compound (4-HQN), a Reactive Matrix

This compound (4-HQN) represents a significant advancement in matrix technology. It is classified as a reactive matrix , meaning it serves the dual purpose of a classical matrix and an on-target derivatization agent.[14][15]

The key to 4-HQN's performance is its hydrazino group, which reacts with the aldehyde group at the reducing end of a glycan. This on-target reaction covalently tags the glycan with a quinazoline moiety—a highly effective chromophore and a readily ionizable group. This derivatization occurs at room temperature as the sample and matrix dry on the target plate, requiring no additional complex preparation or cleanup steps.[14]

Advantages of 4-HQN:

  • Dramatically Enhanced Sensitivity: By tagging glycans with an easily protonated group, 4-HQN overcomes their inherently low ionization efficiency. Published data shows a 100-fold decrease in the limit of detection for neutral glycans (maltoheptaose) and a 20-fold decrease for sialylated glycans compared to conventional matrices.[14]

  • Superior Analysis of Sialylated Glycans: The derivatization process stabilizes the entire glycan structure, significantly reducing the in-source decay and loss of sialic acids that plagues analysis with DHB.[14]

  • Excellent Reproducibility: 4-HQN forms homogeneous, evenly distributed microcrystals on the MALDI target.[14][15] This uniformity eliminates the "hot spot" issue seen with DHB, resulting in high shot-to-shot reproducibility, which is critical for quantitative analysis and automated data acquisition.

  • Simplified Workflow: It combines derivatization and matrix application into a single, simple step, removing the need for tedious, multi-step derivatization and purification procedures that are often required to improve glycan detection.[14]

Head-to-Head Performance Comparison

Feature2,5-Dihydroxybenzoic Acid (DHB)This compound (4-HQN)Expert Rationale
Mechanism Co-crystallization, Proton TransferReactive Derivatization, Enhanced Ionization4-HQN's dual mechanism directly addresses the core problem of low glycan ionization efficiency.
Neutral Glycans Standard performance, sufficient for high concentrations.[10]Up to 100-fold higher sensitivity. [14]The covalent tag on every glycan molecule ensures more of the sample is detected.
Sialylated Glycans Poor performance, significant fragmentation and signal loss.[10]High sensitivity with minimal fragmentation. [14]On-target derivatization stabilizes the labile sialic acid moieties.
Reproducibility Low; due to heterogeneous, needle-like crystals.[2][13]High; due to homogeneous crystal formation. [14][15]Homogeneous crystals are essential for reliable quantification and automated workflows.
Sample Prep Simple mixing.Simple mixing (reaction occurs on-target).[14]4-HQN provides the benefits of derivatization without adding complexity to the workflow.
Spectral Quality Multiple salt adducts ([M+Na]⁺, [M+K]⁺) can complicate spectra.[10]Produces clean spectra with predominantly singly charged, derivatized ions.Simpler spectra are easier to interpret and quantify, especially in complex mixtures.

Experimental Workflows and Methodologies

The choice of matrix dictates the experimental approach. Below are validated protocols for achieving optimal results with both DHB and 4-HQN.

Experimental Protocol 1: Standard Glycan Analysis using DHB

This protocol is suitable for routine screening of neutral N-glycans released from a purified glycoprotein.

  • Matrix Preparation: Prepare a saturated solution of DHB in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA). A common concentration is 10 mg/mL. Vortex thoroughly.

  • Sample Preparation: Reconstitute purified, released glycans in deionized water.

  • On-Target Deposition (Dried-Droplet Method): a. Spot 0.5 µL of the glycan sample onto the MALDI target plate. b. Immediately add 0.5 µL of the DHB matrix solution to the sample spot. c. Mix gently by pipetting up and down a few times directly on the target. d. Allow the spot to air-dry completely at room temperature. Fine, needle-like crystals should be visible.

  • Mass Spectrometry Acquisition: Analyze the sample in positive ion reflector mode on a MALDI-TOF mass spectrometer. Focus data acquisition on the crystalline edges of the sample spot for the best signal.

Experimental Protocol 2: High-Sensitivity Glycan Analysis using 4-HQN

This protocol is designed for detecting low-abundance neutral and sialylated glycans from complex biological samples like human serum.

  • Reactive Matrix Preparation: Prepare a 10 mg/mL solution of 4-HQN in 70:30 acetonitrile/water with 0.1% TFA. Vortex until fully dissolved.

  • Sample Preparation: Reconstitute purified, released glycans (e.g., from serum) in deionized water.

  • On-Target Reaction and Deposition: a. Mix the glycan sample and the 4-HQN matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube. b. Spot 1 µL of this mixture onto the MALDI target plate. c. Allow the spot to dry completely at room temperature (approx. 10-15 minutes). During this time, the derivatization reaction proceeds to completion. A uniform, crystalline film will form.

  • Mass Spectrometry Acquisition: Analyze the sample in positive ion reflector mode. Because of the homogeneous crystal formation, data can be acquired from any location within the sample spot with high reproducibility.

Visualizing the Mechanisms

To better understand the fundamental differences in how these matrices function, the following diagrams illustrate their distinct workflows and chemical interactions.

MALDI_Workflow cluster_DHB DHB (Conventional Matrix) cluster_4HQN 4-HQN (Reactive Matrix) Glycan_DHB Glycan Mix_DHB Mix & Co-crystallize Glycan_DHB->Mix_DHB Matrix_DHB DHB Matrix Matrix_DHB->Mix_DHB Ion_DHB Protonated Glycan [M+H]⁺ Mix_DHB->Ion_DHB Laser Desorption & Proton Transfer Glycan_4HQN Glycan Mix_4HQN Mix & React On-Target Glycan_4HQN->Mix_4HQN Matrix_4HQN 4-HQN Matrix Matrix_4HQN->Mix_4HQN Ion_4HQN Tagged & Protonated Glycan [M-HQN+H]⁺ Mix_4HQN->Ion_4HQN Laser Desorption & Ionization

Caption: Workflow comparison of DHB vs. 4-HQN for glycan analysis.

Mechanism_Detail cluster_DHB_Mech DHB Mechanism cluster_4HQN_Mech 4-HQN Mechanism DHB_Struct DHB Molecule (Absorbs UV Energy) Crystal Co-crystallization (Analyte trapped in matrix) DHB_Struct->Crystal Glycan_Struct Neutral Glycan (Low Proton Affinity) Glycan_Struct->Crystal Protonation [Glycan+H]⁺ (Analyte is protonated) Crystal->Protonation Laser Pulse HQN_Struct 4-HQN Molecule (Hydrazine Group) Reaction On-Target Derivatization (Covalent Bond Formation) HQN_Struct->Reaction Glycan_Reducing Glycan (Reducing End Aldehyde) Glycan_Reducing->Reaction Tagged_Glycan Tagged Glycan (High Proton Affinity) Reaction->Tagged_Glycan Drying

Caption: Chemical mechanism comparison for DHB and 4-HQN matrices.

Conclusion and Recommendations

While 2,5-DHB remains a viable option for basic, qualitative screening of abundant neutral glycans, its significant drawbacks in sensitivity and reproducibility limit its utility in modern, high-throughput glycomics. The data and mechanistic principles clearly demonstrate that This compound (4-HQN) is a superior matrix for sensitive, reproducible, and quantitative MALDI-MS analysis of both neutral and sialylated glycans.

For any researcher engaged in biomarker discovery, biopharmaceutical characterization, or detailed glycomic profiling, adopting a reactive matrix like 4-HQN is not merely an incremental improvement but a transformative step. It enables the detection of low-abundance species that would be missed with DHB, provides the reproducibility needed for quantitative comparisons, and simplifies the overall workflow by integrating derivatization into the matrix application step. By understanding the causality behind matrix performance, scientists can make informed choices to generate higher quality, more reliable glycomic data.

References

4-Hydrazinoquinazoline (4-HQ): A Comparative Guide for Neutral and Sialylated Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of labeling reagent is paramount to achieving sensitive and reliable results. This guide provides a comprehensive comparison of 4-Hydrazinoquinazoline (4-HQ) with other common alternatives—2-Aminobenzamide (2-AB), Procainamide (ProA), and RapiFluor-MS (RF-MS)—for the analysis of both neutral and sialylated glycans.

This document delves into the performance characteristics of these reagents, supported by experimental data, to empower informed decisions in your analytical workflows. Detailed methodologies for key experiments are provided to ensure reproducibility, and illustrative diagrams clarify complex pathways and workflows.

Performance Comparison of Glycan Labeling Reagents

The selection of an appropriate labeling strategy is critical and depends on the analytical endpoint, be it fluorescence-based quantification or mass spectrometry-based structural elucidation. While this compound serves as a reactive matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), 2-AB, Procainamide, and RapiFluor-MS are primarily utilized for derivatization prior to Hydrophilic Interaction Liquid Chromatography (HILIC) with Fluorescence and Mass Spectrometry detection.

FeatureThis compound (4-HQ)2-Aminobenzamide (2-AB)Procainamide (ProA)RapiFluor-MS (RF-MS)
Primary Analytical Technique MALDI-MSHILIC-UPLC-FLR-MSHILIC-UPLC-FLR-MSHILIC-UPLC-FLR-MS
Detection Enhancement Enhanced ionization in MALDI-MSFluorescence DetectionEnhanced Fluorescence and MS DetectionEnhanced Fluorescence and Superior MS Detection
Sensitivity for Neutral Glycans High (e.g., 100-fold decrease in detection limit for maltoheptaose compared to conventional matrix)[1]StandardGoodExcellent (68-fold higher MS signal than 2-AB)[2][3]
Sensitivity for Sialylated Glycans High (e.g., 20-fold decrease in detection limit for A3 glycan compared to conventional matrix)[1]Low MS sensitivityGood (10-50 times improved ESI efficiency over 2-AB)[4]Very High
Labeling Chemistry On-target reaction with reducing end of glycanReductive aminationReductive aminationRapid reaction with glycosylamine
Sample Preparation Time Rapid (on-target)Lengthy (hours)Lengthy (hours)Rapid (~30 minutes)[5]

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed protocols for N-glycan release and subsequent analysis using 4-HQ and the alternative labeling reagents.

N-Glycan Release from Glycoproteins

This initial step is common to all subsequent analytical methods.

Materials:

  • Glycoprotein sample (20-500 µg)

  • Denaturation solution (e.g., 0.6 M TRIS buffer pH 8.5 with 1,4-dithiothreitol)

  • Alkylating agent (e.g., 12 mg/ml iodoacetamide in 0.6 M TRIS buffer pH 8.5)

  • TPCK-treated trypsin (50 µg/ml in 50 mM ammonium bicarbonate)

  • Peptide-N-Glycosidase F (PNGase F)

  • 5% Acetic acid

  • C18 Sep-Pak column

  • Methanol, 1-Propanol, 5% Acetic acid

  • 50 mM Ammonium bicarbonate

Procedure:

  • Lyophilize the glycoprotein sample.

  • Denature and reduce the protein by dissolving in DTT solution and incubating at 50°C for 1 hour.

  • Alkylate the protein by adding iodoacetamide solution and incubating at room temperature in the dark for 1 hour.

  • Dialyze the sample against 50 mM ammonium bicarbonate.

  • Lyophilize the dialyzed sample.

  • Digest the protein with trypsin overnight at 37°C.

  • Stop the reaction with 5% acetic acid.

  • Purify the resulting peptides using a C18 Sep-Pak column, eluting with a gradient of 1-propanol in 5% acetic acid.

  • Lyophilize the eluted glycopeptides.

  • Resuspend the dried glycopeptides in 50 mM ammonium bicarbonate and add PNGase F. Incubate at 37°C for at least 4 hours (overnight is common).

  • Stop the reaction with 5% acetic acid.

  • Separate the released N-glycans from the peptides using a C18 Sep-Pak column. The glycans will be in the flow-through and wash fractions.

  • Lyophilize the collected fractions containing the N-glycans.

Analysis of N-Glycans using this compound with MALDI-MS

Materials:

  • Released and lyophilized N-glycans

  • This compound (4-HQ) solution (typically 10 mg/mL in a suitable solvent like acetonitrile/water)

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Dissolve the lyophilized N-glycans in a minimal amount of high-purity water.

  • On the MALDI target plate, spot 1 µL of the glycan solution.

  • Immediately add 1 µL of the 4-HQ matrix solution to the glycan spot and mix gently by pipetting up and down.

  • Allow the spot to air-dry at room temperature, allowing for co-crystallization of the glycans with the reactive matrix.

  • Acquire mass spectra using a MALDI-TOF mass spectrometer in positive or negative ion mode, depending on the glycans of interest.

Labeling and Analysis of N-Glycans with 2-AB, Procainamide, or RapiFluor-MS followed by HILIC-UPLC-FLR-MS

1. Labeling with 2-Aminobenzamide (2-AB):

Materials:

  • Released and lyophilized N-glycans

  • 2-AB labeling solution (containing 2-AB and a reducing agent like sodium cyanoborohydride in a solvent mixture, e.g., DMSO and acetic acid)

  • Heating block or oven at 65°C

  • Post-labeling cleanup cartridges (e.g., GlycoClean S)

Procedure:

  • Dissolve the dried glycans in the 2-AB labeling solution.

  • Incubate the mixture at 65°C for 2-3 hours.

  • Clean up the labeled glycans to remove excess reagent using a cleanup cartridge according to the manufacturer's instructions.

  • Dry the purified, labeled glycans.

  • Reconstitute in an appropriate solvent for HILIC-UPLC-FLR-MS analysis.

2. Labeling with Procainamide (ProA):

Materials:

  • Released and lyophilized N-glycans

  • Procainamide labeling solution (similar to 2-AB labeling, containing procainamide hydrochloride and a reducing agent)

  • Heating block at 65°C

  • Normal-phase SPE cartridges for cleanup

Procedure:

  • Dissolve the dried glycans in the procainamide labeling solution.

  • Incubate at 65°C for 1-2 hours.

  • Purify the labeled glycans using normal-phase SPE to remove excess procainamide.

  • Dry the purified, labeled glycans.

  • Reconstitute in a solvent mixture (e.g., 25% 75 mM ammonium formate/75% acetonitrile) for analysis.

3. Labeling with RapiFluor-MS (RF-MS):

Materials:

  • Released and lyophilized N-glycans

  • RapiFluor-MS labeling reagent solution

  • Acetonitrile

  • HILIC µElution plate for cleanup

Procedure:

  • Dissolve the dried glycans in the RapiFluor-MS reagent solution.

  • Incubate at room temperature for 5 minutes.

  • Add acetonitrile to the reaction mixture.

  • Clean up the labeled glycans using a HILIC µElution plate according to the manufacturer's protocol.

  • The eluted, labeled glycans are ready for HILIC-UPLC-FLR-MS analysis.

Visualizing the Processes: Diagrams

To better understand the biological and experimental workflows, the following diagrams have been generated using Graphviz.

N-Glycan Biosynthesis Pathway

This diagram illustrates the major steps in the synthesis of N-linked glycans, a fundamental process in protein modification.

N_Glycan_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_legend Legend ER Endoplasmic Reticulum Golgi Golgi Apparatus Dolichol-P Dolichol-P Precursor_Oligosaccharide Precursor_Oligosaccharide Dolichol-P->Precursor_Oligosaccharide Glycosyltransferases Protein Protein Precursor_Oligosaccharide->Protein Oligosaccharyltransferase (Asn-X-Ser/Thr) Glycoprotein_Trimming Glycoprotein_Trimming Protein->Glycoprotein_Trimming Glucosidases I & II ER Mannosidase I High_Mannose High-Mannose Glycans Glycoprotein_Trimming->High_Mannose Transport Mannosidase_II Mannosidase II High_Mannose->Mannosidase_II Hybrid_Complex Hybrid and Complex Glycans Glycosyltransferases_Golgi GlcNAc, Gal, Fuc, Sialic Acid Transferases Hybrid_Complex->Glycosyltransferases_Golgi Mannosidase_II->Hybrid_Complex Mature_Glycoprotein Mature_Glycoprotein Glycosyltransferases_Golgi->Mature_Glycoprotein Final Glycoforms Process Process Step Compartment Cellular Compartment

Caption: Overview of the N-glycan biosynthesis pathway.

Experimental Workflow for Glycan Analysis

This diagram outlines the general steps involved in preparing and analyzing glycans from a glycoprotein sample.

Glycan_Analysis_Workflow cluster_labeling Labeling Options cluster_analysis Analytical Techniques start Glycoprotein Sample release N-Glycan Release (PNGase F) start->release labeling Labeling / Matrix Addition release->labeling HQ 4-HQ (MALDI Matrix) labeling->HQ AB 2-AB labeling->AB ProA Procainamide labeling->ProA RFMS RapiFluor-MS labeling->RFMS cleanup Purification / Cleanup HILIC HILIC-UPLC-FLR-MS cleanup->HILIC analysis Analysis end Data Interpretation analysis->end MALDI MALDI-MS HQ->MALDI AB->cleanup ProA->cleanup RFMS->cleanup MALDI->analysis HILIC->analysis

Caption: General experimental workflow for N-glycan analysis.

Logical Relationship of 4-HQ as a Reactive Matrix

This diagram illustrates the dual role of 4-HQ as both a matrix for energy absorption and a reagent for chemical derivatization in MALDI-MS.

HQ_Mechanism cluster_process On-Target Process cluster_maldi MALDI-MS Analysis Glycan Glycan (Reducing End) Reaction Hydrazone Formation Glycan->Reaction 4HQ This compound (Reactive Matrix) 4HQ->Reaction Derivatized_Glycan Derivatized Glycan (Enhanced Ionization) Reaction->Derivatized_Glycan Desorption_Ionization Desorption / Ionization Derivatized_Glycan->Desorption_Ionization Laser Laser Pulse Laser->Desorption_Ionization Detection Mass Analyzer Detection Desorption_Ionization->Detection

Caption: Dual function of 4-HQ in MALDI-MS analysis.

References

Structure-activity relationship (SAR) of 4-aminoquinazoline kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminoquinazoline core is a cornerstone in the development of kinase inhibitors, particularly in the realm of cancer therapy.[1][2] Its versatile structure has been extensively explored, leading to the discovery of numerous potent and selective inhibitors targeting a range of protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinazoline derivatives, focusing on their inhibitory activity against key kinase targets, supported by experimental data and detailed protocols.

General Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity of 4-aminoquinazoline derivatives can be modulated by substitutions at various positions of the quinazoline ring and the 4-anilino moiety. The general pharmacophore model highlights key interaction points with the ATP-binding site of the kinase.

SAR_General cluster_quinazoline Quinazoline Core cluster_substituents Key Substitution Points & Their Influence Quinazoline Quinazoline R1 R1 (Position 4): - Typically an anilino group for ATP-competitive inhibition. - Substitutions on the aniline ring are critical for potency and selectivity. Quinazoline->R1 Anilino Moiety R2 R2 (Positions 6, 7): - Small, electron-donating groups (e.g., -OCH3) often enhance potency. - Can be modified to improve solubility and pharmacokinetic properties. Quinazoline->R2 Quinazoline Ring Substituents R3 R3 (Other Positions): - Less commonly substituted. - Modifications can influence selectivity and physical properties. Quinazoline->R3 Other Positions EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Enters Nucleus AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Experimental_Workflow Design Compound Design & Synthesis Biochemical_Screening In Vitro Kinase Assay (Primary Screening) Design->Biochemical_Screening SAR_Analysis Structure-Activity Relationship Analysis Biochemical_Screening->SAR_Analysis SAR_Analysis->Design Iterative Design Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) SAR_Analysis->Cellular_Assays Promising Hits Mechanism_Studies Mechanism of Action Studies (Western Blot, etc.) Cellular_Assays->Mechanism_Studies In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

4-Hydrazinoquinazoline Derivatives Emerge as Promising Alternatives in Antibiotic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to 4-hydrazinoquinazoline derivatives as a potent new class of antimicrobial agents. Recent studies demonstrate that these compounds exhibit significant efficacy, in some cases surpassing that of existing antibiotics, against a range of bacterial and fungal pathogens. This has positioned them as a compelling area of investigation in the ongoing battle against antimicrobial resistance.

A notable study highlights the synthesis and evaluation of a series of quinazolin-4(3H)-one derivatives, including hydrazone and formyl-pyrazole variants, which have shown potent antimicrobial activity.[1] The efficacy of these compounds was benchmarked against established antibiotics such as Amoxicillin, revealing superior or comparable activity against both Gram-positive and Gram-negative bacteria.[1]

Comparative Efficacy Against Standard Antibiotics

Quantitative analysis of the antimicrobial activity of these novel derivatives was determined through Minimum Inhibitory Concentration (MIC) assays. The results, summarized in the table below, illustrate a compelling case for the potential of this compound derivatives.

Compound/AntibioticS. aureus (Gram-positive) MIC (µg/mL)B. subtilis (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)S. typhimurium (Gram-negative) MIC (µg/mL)
Derivative 4a 4488
Derivative 4c --84
Derivative 5a 1-161-161-161-16
Amoxicillin --8-
Ciprofloxacin ----

Table 1: Comparative Minimum Inhibitory Concentration (MIC) values of this compound derivatives and reference antibiotics against various bacterial strains.[1]

The data indicates that derivative 4a demonstrates potent activity against S. aureus and B. subtilis and is equipotent to Amoxicillin against E. coli.[1] Notably, derivative 4c exhibited more potent antibacterial activity than Amoxicillin against S. typhimurium.[1] The most potent antimicrobial activity was observed in derivative 5a , with MIC values in the range of 1–16 µg/mL across the tested strains.[1]

Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary mechanism of action for these this compound derivatives is believed to be the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.[1][2][3] This enzyme is a well-established target for antibiotics, and the ability of these novel compounds to effectively inhibit it underscores their therapeutic potential.

Several of the most potent compounds were evaluated for their inhibitory activity against E. coli DNA gyrase. The results, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), further support this mechanism. For instance, derivatives 4a, 5a, 5c, and 5d showed potent inhibition with IC50 values ranging from 3.19 to 4.17 µM.[1]

G Proposed Mechanism of Action of this compound Derivatives cluster_bacterium Bacterial Cell derivative This compound Derivative dna_gyrase DNA Gyrase derivative->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to dna_replication->cell_death Leads to

Figure 1: Proposed mechanism of action targeting DNA gyrase.

Experimental Protocols

The evaluation of the antimicrobial efficacy of the this compound derivatives was conducted using standardized and rigorous experimental protocols.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The in vitro antimicrobial activity was determined using the twofold serial dilution method.

  • Preparation of Test Compounds: The synthesized compounds and reference drugs were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Bacterial and Fungal Strains: A panel of pathogenic microorganisms was used, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Salmonella typhimurium), and various fungal strains.[1]

  • Culture Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a specific cell density.

  • Serial Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

G Experimental Workflow for MIC Determination start Start prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds prep_cultures Prepare Microbial Cultures start->prep_cultures serial_dilution Perform Serial Dilutions in Microtiter Plates prep_compounds->serial_dilution inoculation Inoculate Plates with Microbial Suspension prep_cultures->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Determine MIC (Lowest concentration with no visible growth) incubation->read_results end End read_results->end

Figure 2: Workflow for determining Minimum Inhibitory Concentration.

DNA Gyrase Inhibitory Assay

The inhibitory effect on E. coli DNA gyrase was assessed using a commercially available assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing the E. coli DNA gyrase enzyme, relaxed DNA substrate, and assay buffer was prepared.

  • Addition of Inhibitors: The test compounds were added to the reaction mixture at various concentrations.

  • Incubation: The mixture was incubated to allow the enzymatic reaction to proceed.

  • Termination of Reaction: The reaction was stopped, and the supercoiled DNA product was quantified using a fluorescent DNA-binding dye.

  • Calculation of IC50: The concentration of the compound that resulted in a 50% reduction in enzyme activity (IC50) was calculated.[1]

Conclusion

The compelling in vitro data, demonstrating potent antimicrobial activity and a well-defined mechanism of action, strongly supports the continued development of this compound derivatives as a new class of antibiotics. Their efficacy against both Gram-positive and Gram-negative bacteria, coupled with favorable comparisons to existing drugs, positions them as a valuable scaffold for future drug discovery efforts aimed at addressing the critical challenge of antimicrobial resistance. Further in vivo studies and toxicological evaluations are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Cytotoxicity of Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the cytotoxic properties of a promising class of anti-cancer compounds: 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolines. The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib and erlotinib, belonging to this family.[1] These compounds often exert their therapeutic effects by inhibiting key signaling molecules like receptor tyrosine kinases (RTKs), which are critical for cancer cell proliferation and survival.[1] This document synthesizes recent findings, presenting quantitative cytotoxicity data, detailed experimental protocols, and visual representations of experimental workflows and potential mechanisms of action to aid in further research and development.

Comparative Cytotoxicity Data

The cytotoxic activity of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize the IC50 values for several promising derivatives, alongside other quinazoline-based compounds for a broader comparative context.

Table 1: Cytotoxicity (IC50, µM) of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives

CompoundH-460 (Lung)HT-29 (Colon)HepG2 (Liver)SGC-7901 (Gastric)Reference
Series 1 & 2 Average 0.015 - 4.090.015 - 4.090.015 - 4.090.015 - 4.09[1][2]
Compound 9p 0.0310.0150.530.58[1][2]
Iressa (Gefitinib)>40>4011.2316.52[1]
Reference Compound 101.323.361.452.34[1]

Compound 9p is identified as (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine.[1][2]

Table 2: Cytotoxicity (IC50, µM) of Other Quinazoline Derivatives for Comparison

Compound ClassHeLa (Cervical)MDA-MB-231 (Breast)MGC-803 (Gastric)MCF-7 (Breast)PC-9 (Lung)A549 (Lung)H1975 (Lung)Reference
Thioether Quinazolines (21-23) 1.85 - 2.811.85 - 2.81-----
Novel Quinazoline (18) --0.85>501.121.682.34
Gefitinib4.328.3-----

Experimental Protocols

The following is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3][4]

2. Materials and Reagents:

  • Cancer cell line of choice (e.g., H-460, HT-29, HepG2, SGC-7901)

  • Complete growth medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (2-(2-arylmethylene)hydrazinyl-4-aminoquinazolines) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent: 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS), filtered and stored at 4°C, protected from light

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

3. Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include untreated control wells. Incubate for 48-72 hours.[3]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C in the dark.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity evaluation and a potential signaling pathway for the induction of apoptosis by these compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plates compound_prep 2. Prepare serial dilutions of compounds cell_treatment 3. Treat cells with compounds compound_prep->cell_treatment incubation 4. Incubate for 48-72 hours cell_treatment->incubation mtt_addition 5. Add MTT reagent incubation->mtt_addition formazan_solubilization 6. Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance 7. Read absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 8. Calculate % viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

apoptosis_pathway compound 2-(2-arylmethylene)hydrazinyl- 4-aminoquinazoline rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition bcl2_family Modulation of Bcl-2 family proteins compound->bcl2_family pi3k_akt PI3K/Akt Pathway rtk->pi3k_akt Activation pi3k_akt->bcl2_family Regulation mitochondrion Mitochondrion bcl2_family->mitochondrion caspases Caspase Activation mitochondrion->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential apoptosis induction pathway.

Mechanism of Action

The anticancer activity of 4-aminoquinazoline derivatives is often attributed to their ability to interfere with crucial cellular signaling pathways that govern cell growth, survival, and death.[1] Research suggests that these compounds can induce cell cycle arrest and trigger programmed cell death, or apoptosis.[1] Many 4-aminoquinazoline derivatives are known to induce apoptosis through the mitochondrial-dependent (intrinsic) pathway.[1] This process is frequently marked by alterations in the expression levels of the Bcl-2 family of proteins, which are key regulators of apoptosis. Furthermore, some quinazoline derivatives have been reported to down-regulate the expression of c-myc and subsequently activate the tumor suppressor p53, leading to apoptosis.

References

A Comparative Guide to 4-Aminoquinazoline Derivatives and Alternative Scaffolds as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis. Their overexpression in various cancers has established them as critical targets for anticancer drug development.[1][2] A multitude of small molecule inhibitors have been developed, with the 4-aminoquinazoline scaffold being a prominent and well-explored chemical class.[3] This guide provides an objective comparison of 4-aminoquinazoline derivatives against other notable scaffolds, supported by experimental data, to aid researchers in the strategic design and development of novel Aurora kinase inhibitors.

Performance Comparison of Key Scaffolds

The effectiveness of an Aurora kinase inhibitor is determined by its potency (typically measured by IC50 or Ki values), selectivity among Aurora kinase isoforms (A, B, and C) and against other kinases, and its cellular activity. The following tables summarize the quantitative data for representative compounds from different chemical scaffolds.

Table 1: Potency of 4-Aminoquinazoline Derivatives Against Aurora Kinases
CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Cell Line(s)Cellular Activity (e.g., GI50 in µM)Reference(s)
ZM447439 110130K562, U937, A549, etc.Not specified[4]
Compound 7d <10Not specifiedK562, U937, A549, etc.Not specified[4]
Compound 8d <10Not specifiedK562, U937, A549, etc.Not specified[4]
BIQO-19 Not specifiedNot specifiedNSCLC cell linesEffective antiproliferative activity[5]
Compound 6 Potent inhibitorNot specifiedVarious human tumor cellsEffective suppression of carcinoma[6]
Table 2: Potency of Other Scaffolds as Aurora Kinase Inhibitors
ScaffoldCompoundAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity ProfileReference(s)
Pyrimidine Alisertib (MLN8237) 1.2396.5Aurora A selective[7][8]
Pyrimidine Barasertib (AZD1152) -0.37Aurora B selective[7]
Pyrimidine VX-680 (Tozasertib) 0.618Pan-Aurora inhibitor[8]
Indazole Compound 17 Dual A/B inhibitorDual A/B inhibitorDual A/B inhibitor[9]
Indazole Compound 21 -SelectiveAurora B selective[9]
Indazole Compound 30 Selective-Aurora A selective[9]
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Compound 18 27-Potent and selective for Aurora kinases[10]
Azaindole GSK1070916 >250-fold selective for B0.38Aurora B/C selective[8]
Phthalazinamine AMG 900 -4Aurora B selective[8]
Pyrazole-benzimidazole AT9283 33Pan-Aurora and multi-kinase inhibitor[8]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the experimental procedures used to evaluate these inhibitors is crucial for interpreting the data.

Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases are key regulators of cell division. Aurora A is primarily involved in centrosome maturation and separation, while Aurora B is a component of the chromosomal passenger complex, essential for proper chromosome segregation and cytokinesis.[11] Inhibition of these kinases disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Centrosome Prophase Prophase Centrosome->Prophase Maturation & Separation Metaphase Metaphase Prophase->Metaphase Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Apoptosis Apoptosis Metaphase->Apoptosis Inhibition leads to mitotic catastrophe Cytokinesis Cytokinesis Anaphase->Cytokinesis Daughter_Cells Daughter Cells Cytokinesis->Daughter_Cells Cell Division Aurora_A Aurora A Aurora_A->Centrosome Aurora_B Aurora B Aurora_B->Metaphase Inhibitors Aurora Kinase Inhibitors Inhibitors->Aurora_A Inhibitors->Aurora_B Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen In_Vitro In Vitro Cellular Assays (Proliferation, Cell Cycle, Apoptosis) Lead_Gen->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

References

Comparative Antifolate Activity of 4-Substituted Quinazoline Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifolate activity of various 4-substituted quinazoline systems. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. A significant area of research has focused on 4-substituted quinazoline derivatives as antifolate agents, primarily targeting the enzyme dihydrofolate reductase (DHFR). DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation, making it an important target for anticancer and antimicrobial therapies. This guide compares the efficacy of different 4-substituted quinazoline analogs as DHFR inhibitors, referencing key experimental findings.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of various 4-substituted quinazoline derivatives against different cell lines and target enzymes, providing a quantitative comparison of their antifolate activity.

CompoundTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM) of ReferenceCitation
Compound (F)DHFR0.65-FUNot Specified[1]
Compound (G)DHFR0.55-FUNot Specified[1]
Compound 3dS. aureus DHFR0.769 ± 0.04Trimethoprim0.255 ± 0.014[2]
Compound 3eE. coli DHFR0.158 ± 0.01Trimethoprim0.226 ± 0.014[2]
Compound 3eHuman DHFR0.527 ± 0.028Methotrexate0.118 ± 0.006[2]
Compound 3eCCRF-CEM1.569 ± 0.06Doxorubicin0.822 ± 0.03[2]
Quinazolinone 2hHER20.138 ± 0.012LapatinibNot Specified[3]
Quinazolinone 2iHER20.128 ± 0.024LapatinibNot Specified[3]
Quinazolinone 3fHER20.132 ± 0.014LapatinibNot Specified[3]
Quinazolinone 3gHER20.112 ± 0.016LapatinibNot Specified[3]
Quinazolinone 2hEGFR0.102 ± 0.014Erlotinib0.056 ± 0.012[3]
Quinazolinone 2iEGFR0.097 ± 0.019Erlotinib0.056 ± 0.012[3]
Quinazolinone 3hEGFR0.128 ± 0.016Erlotinib0.056 ± 0.012[3]
Quinazolinone 3iEGFR0.181 ± 0.011Erlotinib0.056 ± 0.012[3]
Quinazolinone 2iCDK20.173 ± 0.012Imatinib0.131 ± 0.015[3]
Quinazolinone 3iCDK20.177 ± 0.032Imatinib0.131 ± 0.015[3]
Quinazolinone 3aMCF-70.20 ± 0.02Lapatinib5.90 ± 0.74[3]
Quinazolinone 3jMCF-70.20 ± 0.02Lapatinib5.90 ± 0.74[3]
Compound 20EGFRL858R/T790M/C797S0.005 ± 0.001Osimertinib1.525 ± 0.236[4]
Compound 29EGFRWT0.0052Not SpecifiedNot Specified[4]
Compound 29A5494.1Not SpecifiedNot Specified[4]
Compound 29PC-90.5Not SpecifiedNot Specified[4]
Compound 29A4312.1Not SpecifiedNot Specified[4]
Compound 58VEGFR-20.340 ± 0.04SorafenibNot Specified[4]
Compound 58HepG-23.74 ± 0.14DoxorubicinNot Specified[4]
Compound 58HCT1165.00 ± 0.20DoxorubicinNot Specified[4]
Compound 58MCF-76.77 ± 0.27DoxorubicinNot Specified[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of antifolate quinazolines and a general workflow for their synthesis and evaluation.

Antifolate_Mechanism cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Inhibition by Quinazolines DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Quinazoline 4-Substituted Quinazoline dNTPs dNTPs THF->dNTPs Thymidylate Synthase DNA DNA Synthesis dNTPs->DNA DHFR_Inhibition DHFR Quinazoline->DHFR_Inhibition Inhibits

Caption: Mechanism of action of 4-substituted quinazolines as DHFR inhibitors.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Starting Materials (e.g., 2-aminobenzoic acid derivatives) reaction Chemical Synthesis (e.g., cyclization, substitution) start->reaction purification Purification & Characterization (e.g., chromatography, NMR, MS) reaction->purification in_vitro In Vitro Assays (DHFR inhibition, cytotoxicity) purification->in_vitro Test Compounds in_vivo In Vivo Studies (Animal models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_compound Lead Compound Identification sar->lead_compound

Caption: General experimental workflow for developing quinazoline-based antifolates.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of 4-substituted quinazoline antifolate activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the ability of a compound to inhibit the DHFR enzyme.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF) as a substrate

  • NADPH as a cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (4-substituted quinazolines)

  • Reference inhibitor (e.g., Methotrexate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in each well of a 96-well plate.

  • Add varying concentrations of the test compounds or the reference inhibitor to the wells. Include a control group with no inhibitor.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, DHF, to each well.

  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the DHFR activity, by plotting the reaction rates against the inhibitor concentrations.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, CCRF-CEM)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Reference drug (e.g., Doxorubicin, Lapatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.

  • Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against compound concentration.

Conclusion

The 4-substituted quinazoline framework has proven to be a versatile scaffold for the development of potent antifolate agents. The presented data highlights that modifications at the 4-position, as well as other positions on the quinazoline ring, can significantly influence the inhibitory activity against DHFR and the cytotoxic effects on various cancer cell lines. Several derivatives have shown comparable or even superior activity to established drugs like methotrexate and trimethoprim, underscoring the potential of this class of compounds in the development of new therapeutics. The provided experimental protocols offer a foundation for researchers to further explore and validate the antifolate properties of novel 4-substituted quinazoline systems.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydrazinoquinazoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Hydrazinoquinazoline, a compound requiring careful handling due to its potential hazards. The following protocols are designed to provide immediate safety and logistical information, establishing a clear framework for its operational and disposal plans.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, it is crucial to recognize the hazards associated with this compound. Based on available safety data, this compound presents the following risks:

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.
Eye Damage Causes serious eye damage.
Storage Class 6.1C - Combustible, acute toxic Category 3 / toxic compounds or compounds which cause chronic effects.

Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Gloves should be inspected for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat or a chemical-resistant apron is necessary to prevent skin contact.

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification and Collection:

    • Collect all waste materials containing this compound. This includes any unreacted or excess product, contaminated consumables (e.g., weighing boats, pipette tips, gloves), and solutions containing the compound.

    • Follow your institution's guidelines for the segregation of chemical waste. Typically, this will involve separating solid and liquid waste and potentially halogenated from non-halogenated waste streams.

  • Container Selection and Labeling:

    • Use only sturdy, leak-proof containers that are chemically compatible with this compound and any solvents used.[2][3] The original container is often a suitable choice for waste accumulation.[4]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's and local regulations.[4] The container must be kept closed at all times except when adding waste.[4][5]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials, heat sources, and direct sunlight.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to schedule a pickup for the hazardous waste.[6][7] Provide them with accurate and complete information about the waste contents.

Experimental Protocol for Empty Container Disposal:

  • Triple Rinsing:

    • Thoroughly rinse the empty this compound container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.[3][4]

  • Container Preparation for Disposal:

    • Once the container is clean and dry, deface or remove the original label to prevent misidentification.[3][4]

    • Dispose of the clean container in accordance with your institution's procedures for clean glassware or plastic. Some institutions may require the container to be placed in a specific recycling bin or disposed of as regular trash.

III. Emergency Procedures

In the event of accidental exposure or a spill, immediate action is critical.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[1][8]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][8]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[1][9]

  • Inhalation: If dust is inhaled, move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[1][8]

  • Spills: For small spills, carefully clean the area using appropriate absorbent materials. All cleanup materials should be collected as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS office immediately.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check waste_type Identify Waste Type ppe_check->waste_type solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance on the proper disposal of this compound based on available safety information and general best practices for hazardous chemical waste management. It is not a substitute for institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety office for specific guidance and requirements.

References

Personal protective equipment for handling 4-Hydrazinoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 4-Hydrazinoquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. Given its classification as a hazardous compound, adherence to these procedural steps is critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is classified as toxic if swallowed and causes serious eye damage.[1] Due to its hydrazino moiety, it should be handled with the precautions applicable to hydrazine derivatives, which are known to be corrosive, potential carcinogens, and reactive.[2][3]

Quantitative Hazard Information

Hazard ClassificationCodeDescriptionSource
Acute Toxicity (Oral)H301Toxic if swallowed[1]
Serious Eye DamageH318Causes serious eye damage[1]
Storage Class6.1CCombustible, acute toxic category 3 / toxic compounds or compounds causing chronic effects[1]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.[2][3]To prevent skin contact with the corrosive and potentially sensitizing compound.
Eye Protection Splash-proof chemical safety goggles. A face shield is recommended if there is a high potential for splashing.[2][3]To protect against serious eye damage from splashes or solid particles.[1]
Skin and Body Protection A flame-resistant lab coat must be worn.[3] Long-sleeved clothing should be worn under the lab coat.To protect the skin from contact.
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[2][3]To prevent inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[2][3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently certified.[4]

  • Prepare all necessary equipment and reagents before bringing the compound into the work area.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before handling the chemical.

3. Weighing and Transfer:

  • When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Use spark-proof tools for transfers to avoid ignition sources.[4]

  • Keep containers tightly closed when not in use.[4]

4. Post-Handling:

  • Thoroughly decontaminate the work area after handling is complete.

  • Remove PPE carefully to avoid contaminating skin or clothing.

  • Wash hands thoroughly with soap and water after removing gloves.[5]

Storage and Disposal Plan

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly sealed and upright to prevent leakage.[4]

  • Isolate from incompatible materials such as strong oxidizing agents, acids, and metals.[4][6]

  • Storage under an inert atmosphere, such as nitrogen, is recommended for hydrazine compounds.[4]

Spill Procedures:

  • In the event of a spill, evacuate the immediate area.

  • Do not attempt to clean up a significant spill of a hydrazine compound yourself.[3]

  • Notify your institution's environmental health and safety (EHS) department immediately.

  • For minor spills within a fume hood, use a spill kit with appropriate absorbent material, wearing full PPE. Bag the collected material and label it as hazardous waste.[4]

Disposal:

  • All waste containing this compound, including contaminated consumables and empty containers, must be treated as hazardous waste.[3]

  • Dispose of the chemical waste through your institution's hazardous waste management program.[4]

  • Do not dispose of this chemical down the drain.[7]

  • Label waste containers clearly with "Hazardous Waste," the chemical name, and associated hazard pictograms (e.g., "Toxic").[4]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage_spill Contingencies prep_fume_hood Verify Fume Hood Functionality prep_safety_equipment Check Eyewash & Safety Shower prep_fume_hood->prep_safety_equipment prep_ppe Assemble Required PPE prep_safety_equipment->prep_ppe handling_don_ppe Don Full PPE prep_ppe->handling_don_ppe Proceed to Handling handling_weigh_transfer Weigh & Transfer in Fume Hood handling_don_ppe->handling_weigh_transfer handling_close_container Keep Container Closed handling_weigh_transfer->handling_close_container cleanup_decontaminate Decontaminate Work Area handling_close_container->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe storage Store in Cool, Dry, Ventilated Area cleanup_waste->storage Store Waste Appropriately cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash spill Spill: Evacuate & Call EHS

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinoquinazoline
Reactant of Route 2
4-Hydrazinoquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.